Epinephrine bitartrate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIPWWIOISBDD-NDAAPVSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049415 | |
| Record name | Epinephrine bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-42-3 | |
| Record name | (-)-Epinephrine (+)-bitartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epinephrine bitartrate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epinephrine bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPINEPHRINE BITARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Q7KI53AK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Epinephrine Bitartrate: A Comprehensive Technical Guide to its Mechanism of Action on Adrenergic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epinephrine (B1671497), a critical catecholamine hormone and neurotransmitter, exerts a wide array of physiological effects through its interaction with adrenergic receptors. This technical guide provides an in-depth examination of the mechanism of action of its bitartrate (B1229483) salt on the nine principal adrenergic receptor subtypes: α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, and β3. We will explore the binding affinities and functional potencies of epinephrine at each subtype, delineate the distinct G-protein-mediated signaling cascades, and provide detailed protocols for key experimental assays used in their characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in adrenergic receptor pharmacology and drug development.
Introduction to Epinephrine and Adrenergic Receptors
Epinephrine, also known as adrenaline, is a cornerstone of the sympathetic nervous system's "fight-or-flight" response.[1] Its physiological effects are mediated by a family of G-protein-coupled receptors (GPCRs) known as adrenergic receptors (adrenoceptors).[2] These receptors are classified into two main groups, α and β, which are further divided into nine subtypes: α1 (α1A, α1B, α1D), α2 (α2A, α2B, α2C), and β (β1, β2, β3).[3][4] Epinephrine acts as a non-selective agonist at all of these receptors, with its physiological effect being dependent on the receptor subtype expression in a given tissue and its concentration.[5][6]
Quantitative Pharmacology of Epinephrine at Adrenergic Receptor Subtypes
The interaction of epinephrine with its receptors is characterized by its binding affinity (Ki) and its functional potency (EC50). Binding affinity reflects the strength of the interaction between epinephrine and the receptor, while functional potency measures the concentration of epinephrine required to elicit a half-maximal response. These parameters are crucial for understanding the subtype selectivity and physiological effects of epinephrine.
Binding Affinity of Epinephrine (Ki)
The following table summarizes the binding affinities of epinephrine for the nine human adrenergic receptor subtypes, as determined by radioligand binding assays. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used and the cell system expressing the receptors.
| Receptor Subtype | Ki (nM) | Cell Type/Tissue | Radioligand | Reference |
| α1A | 6.1 | Cloned | [3H]-Prazosin | [7] |
| α1B | 39.8 | Cloned | [3H]-Prazosin | [7] |
| α1D | 2.8 | Cloned | [3H]-Prazosin | [7] |
| α2A | - | - | - | - |
| α2B | - | Ltk- cells | [3H]-Rauwolscine | [8] |
| α2C | - | - | - | - |
| β1 | - | - | - | - |
| β2 | 407 | HEK 293 | [3H]CGP-12177 | [9] |
| β3 | - | - | - | - |
Functional Potency of Epinephrine (EC50)
The functional potency of epinephrine is determined by measuring its ability to stimulate or inhibit the production of second messengers downstream of receptor activation. The following table summarizes the EC50 values for epinephrine at various adrenergic receptor subtypes.
| Receptor Subtype | EC50 (nM) | Functional Assay | Cell Type | Reference |
| α1A | - | - | - | - |
| α1B | - | - | - | - |
| α1D | - | - | - | - |
| α2A | 200 | GTPase activity | Human platelet membranes | |
| α2B | - | - | - | - |
| α2C | - | - | - | - |
| β1 | - | - | - | - |
| β2 | 100 | cAMP accumulation | HEK 293 | [9] |
| β3 | - | - | - | - |
Note: Similar to binding affinity data, a complete and directly comparable dataset for functional potency across all nine subtypes is challenging to compile from the existing literature. The values presented are from specific functional assays as cited. Dashes indicate where specific EC50 values for epinephrine were not found in the reviewed literature under comparable conditions.
Signaling Pathways of Adrenergic Receptor Subtypes
The diverse physiological effects of epinephrine are a direct result of the distinct intracellular signaling pathways activated by each adrenergic receptor subtype. These pathways are primarily determined by the type of heterotrimeric G-protein to which the receptor couples.
α1-Adrenergic Receptors: Gq/11-Coupled Signaling
The α1A, α1B, and α1D adrenergic receptor subtypes all couple to Gαq/11 proteins.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction.
References
- 1. Cloning, expression and characterization of human alpha adrenergic receptors alpha 1a, alpha 1b and alpha 1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cloning, expression, and pharmacological characterization of a human alpha 2B-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Properties of the beta 1- and beta 2-adrenergic receptor subtypes revealed by molecular cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Historical discovery and synthesis of epinephrine bitartrate
An In-depth Technical Guide on the Historical Discovery and Synthesis of Epinephrine (B1671497) Bitartrate (B1229483)
This technical guide provides a comprehensive overview of the historical milestones, key scientific contributors, and experimental methodologies involved in the discovery and synthesis of epinephrine, leading to the development of its bitartrate salt. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the origins of this critical hormone and medication.
The Dawn of Adrenal Research: Discovery and Isolation
The journey to understand and harness the power of epinephrine began in the late 19th century with physiological studies on adrenal gland extracts.
Early Physiological Observations
In 1894, English physician George Oliver and physiologist Edward Schäfer at University College London conducted seminal experiments demonstrating the potent physiological effects of adrenal medulla extracts.[1][2] They observed that injecting these extracts into animals caused a significant increase in blood pressure and heart rate, stimulating arteriole contraction.[1] These findings, first published in 1895, sparked intense interest in identifying the active principle responsible for these effects.[2][3] Polish physiologist Napoleon Cybulski had also obtained adrenal extracts in 1895, which he termed "nadnerczyna".[3][4]
The Race to Isolate the Active Principle
The quest to isolate the pure, active compound from the adrenal glands was pursued by several notable scientists at the turn of the 20th century.
-
John Jacob Abel (1897): At Johns Hopkins University, John Jacob Abel, often called the father of modern pharmacology, was the first to report on the isolation of a substance from the adrenal glands in 1897.[5] He named his compound "epinephrine".[3][5] However, the substance Abel initially isolated was a benzoylated derivative, not the pure, free hormone.[5][6]
-
Jōkichi Takamine (1901): The crucial breakthrough came from Japanese chemist Jōkichi Takamine and his assistant Keizo Uenaka.[3] In 1900, Takamine developed a novel and effective method to isolate the active principle in a pure, crystalline form from the adrenal glands of sheep and oxen.[3][4] He successfully precipitated the crystalline base by adding ammonia (B1221849) to a concentrated aqueous extract, a process he protected from oxidation by working under a carbon dioxide atmosphere.[7] On November 5, 1900, Takamine applied for a U.S. patent for his "Glandular Extractive Product," which he named "Adrenalin".[6][7] He announced his discovery in 1901 and licensed the production to Parke, Davis & Company.[7][8][9]
-
Thomas Aldrich (1901): Independently, Thomas Aldrich, a chemist at Parke-Davis who had previously worked with Abel, also succeeded in isolating the hormone in the summer of 1900 and published his findings shortly after Takamine.[7]
The work of Takamine and Aldrich provided a pure, stable form of the hormone, which was found to be 2,000 times more active than Abel's initial extracts.[3] This achievement marked the first time a hormone had been isolated in its pure form and laid the essential groundwork for its chemical synthesis and therapeutic use.[5][8]
| Key Milestone | Scientist(s) | Year | Contribution |
| Initial Discovery | George Oliver & Edward Schäfer | 1894-1895 | First to demonstrate the pressor effects of adrenal gland extracts.[1][3] |
| First Isolation Attempt | John Jacob Abel | 1897-1899 | Isolated a derivative of the hormone and named it "epinephrine".[3][5] |
| Successful Isolation | Jōkichi Takamine & Keizo Uenaka | 1900-1901 | First to isolate the pure, crystalline hormone, which they named "Adrenalin".[3][10] |
| Independent Isolation | Thomas Aldrich | 1900-1901 | Independently isolated the pure hormone at Parke-Davis.[3][7] |
| First Chemical Synthesis | Friedrich Stolz | 1904 | First to synthesize epinephrine in a laboratory setting.[1][3] |
| Independent Synthesis | Henry Drysdale Dakin | 1904 | Independently synthesized epinephrine.[3][4] |
From Glands to Laboratory: The Chemical Synthesis of Epinephrine
The successful isolation of epinephrine paved the way for determining its chemical structure and, ultimately, its laboratory synthesis. The structural discovery was made by Hermann Pauly in 1903.[3] This was quickly followed by the first successful chemical synthesis in 1904 by Friedrich Stolz, a German chemist at Hoechst AG.[1][3][9] Henry Drysdale Dakin also independently synthesized the hormone in the same year.[3][4]
Stolz's synthesis was a landmark achievement, making large-scale production possible without relying on animal glands and ensuring a consistent, pure supply.[1] Hoechst began marketing the synthetic levorotatory isomer, which had identical activity to the natural hormone.[7][9]
The Stolz Synthesis Method (1904)
Experimental Protocol: Stolz Synthesis of Epinephrine (Conceptual)
-
Acylation of Catechol: Catechol is reacted with chloroacetyl chloride in the presence of a catalyst (e.g., phosphorus oxychloride) to form 3,4-dihydroxy-ω-chloroacetophenone.
-
Amination: The resulting chloroacetophenone is then reacted with a solution of methylamine. This step substitutes the chlorine atom with a methylamino group, forming the ketone intermediate known as adrenalone (B1665550).
-
Reduction: The final and critical step is the reduction of the ketone group in adrenalone to a secondary alcohol. This was typically achieved through catalytic hydrogenation (e.g., using a palladium or platinum catalyst) or with a reducing agent like sodium borohydride (B1222165) in modern variations. This reduction creates the chiral center of the epinephrine molecule, resulting in a racemic mixture of D- and L-epinephrine.
-
Resolution: The racemic mixture is then resolved to isolate the biologically active levorotatory (-) isomer.
// Nodes Catechol [label="Catechol", fillcolor="#F1F3F4", fontcolor="#202124"]; Chloroacetyl [label="Chloroacetyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylation [label="Acylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="3,4-Dihydroxy-ω-\nchloroacetophenone", fillcolor="#FBBC05", fontcolor="#202124"]; Methylamine [label="Methylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Amination [label="Amination", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adrenalone [label="Adrenalone\n(Ketone Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Reduction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Racemic [label="Racemic Epinephrine\n(D/L Mixture)", fillcolor="#FBBC05", fontcolor="#202124"]; Resolution [label="Chiral Resolution", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epinephrine [label="(-)-Epinephrine\n(Active Isomer)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Catechol -> Acylation; Chloroacetyl -> Acylation; Acylation -> Intermediate; Intermediate -> Amination; Methylamine -> Amination; Amination -> Adrenalone; Adrenalone -> Reduction; Reduction -> Racemic; Racemic -> Resolution; Resolution -> Epinephrine; } caption: "Workflow of the Stolz chemical synthesis of epinephrine."
The Advent of Epinephrine Bitartrate
While pure epinephrine was a monumental discovery, its stability in solution was a concern, particularly its susceptibility to oxidation. To improve its pharmaceutical properties, epinephrine is commonly converted into a salt form. The bitartrate salt is frequently used for this purpose.
The use of the bitartrate salt offers several advantages:
-
Enhanced Stability: The salt form is generally more stable than the epinephrine base, particularly in aqueous solutions, protecting it from degradation by light, heat, and oxygen.[11]
-
Improved Solubility: It provides good water solubility, which is essential for preparing injectable solutions.
Synthesis of this compound
The preparation of this compound is a straightforward acid-base reaction.
Experimental Protocol: Preparation of this compound
-
Dissolution: A measured quantity of synthesized and purified (-)-epinephrine base is dissolved in a suitable solvent, typically a polar solvent like ethanol (B145695) or an aqueous-ethanol mixture.
-
Addition of Tartaric Acid: A stoichiometric amount of L-tartaric acid, dissolved in the same solvent system, is added to the epinephrine solution with stirring.
-
Precipitation and Crystallization: The this compound salt, being less soluble in the solvent system than the reactants, precipitates out of the solution. The mixture is often cooled to maximize the yield of the crystalline salt.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under a vacuum to yield pure (-)-epinephrine L-bitartrate.
Biological Pathways
Understanding the historical discovery is complemented by knowledge of the natural biosynthesis and signaling pathways of epinephrine, which drive its physiological effects.
Biosynthesis in the Adrenal Medulla
Epinephrine is synthesized in the chromaffin cells of the adrenal medulla from the amino acid tyrosine through a series of enzymatic steps.[3][12][13] This pathway is under the control of hormonal and neural stimuli, particularly in response to stress.[14]
// Nodes Tyrosine [label="Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; LDOPA [label="L-DOPA", fillcolor="#FBBC05", fontcolor="#202124"]; Dopamine [label="Dopamine", fillcolor="#FBBC05", fontcolor="#202124"]; Norepinephrine [label="Norepinephrine", fillcolor="#FBBC05", fontcolor="#202124"]; Epinephrine [label="Epinephrine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Enzymes TH [label="Tyrosine\nHydroxylase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DDC [label="DOPA\nDecarboxylase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DBH [label="Dopamine\nβ-Hydroxylase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PNMT [label="PNMT", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Tyrosine -> TH [label=" Oxidation"]; TH -> LDOPA; LDOPA -> DDC [label=" Decarboxylation"]; DDC -> Dopamine; Dopamine -> DBH [label=" Hydroxylation"]; DBH -> Norepinephrine; Norepinephrine -> PNMT [label=" Methylation"]; PNMT -> Epinephrine; } caption: "Biosynthesis pathway of epinephrine from tyrosine."
Epinephrine Signaling Pathway
Epinephrine exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs) on the surface of target cells.[] This binding initiates a signal transduction cascade, most notably the cAMP second messenger system, which amplifies the initial signal and leads to a physiological response, such as glycogenolysis in muscle and liver cells.[12][][16][17]
// Nodes Epinephrine [label="Epinephrine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="β-Adrenergic\nReceptor (GPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; GProtein [label="G-Protein\n(Gs)", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP\n(Second Messenger)", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Inactive Enzyme\n(e.g., Phosphorylase Kinase)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveEnzyme [label="Active Enzyme", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Glycogenolysis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Epinephrine -> Receptor [label=" Binds"]; Receptor -> GProtein [label=" Activates"]; GProtein -> AC [label=" Activates"]; ATP -> AC; AC -> cAMP [label=" Converts"]; cAMP -> PKA [label=" Activates"]; PKA -> Enzyme [label=" Phosphorylates"]; Enzyme -> ActiveEnzyme; ActiveEnzyme -> Response [label=" Catalyzes"]; } caption: "Epinephrine signal transduction via the cAMP pathway."
References
- 1. media-01.imu.nl [media-01.imu.nl]
- 2. Epinephrine Administered in Anaphylaxis: The Evolution of 0.3 mg Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenaline - Wikipedia [en.wikipedia.org]
- 4. Epinephrine (medication) - Wikipedia [en.wikipedia.org]
- 5. Abel, Takamine, and the Isolation of Adrenaline | Research Starters | EBSCO Research [ebsco.com]
- 6. Adrenaline/Epinephrine Hunters: Past, Present, and Future at 1900 [gavinpublishers.com]
- 7. Portico [access.portico.org]
- 8. rcrclinical.com [rcrclinical.com]
- 9. researchgate.net [researchgate.net]
- 10. Takamine Jōkichi - Wikipedia [en.wikipedia.org]
- 11. US10682316B2 - Methods for fabrication of this compound nanoparticles and this compound nanoparticles fabricated thereby - Google Patents [patents.google.com]
- 12. Epinephrine | Description, Production, & Function | Britannica [britannica.com]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. Epinephrine Biosynthesis: Hormonal and Neural Control During Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Khan Academy [khanacademy.org]
An In-depth Technical Guide to the Chemical and Physical Properties of Epinephrine Bitartrate for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinephrine (B1671497) Bitartrate (B1229483) is the bitartrate salt of epinephrine, a catecholamine that functions as a hormone and neurotransmitter.[1][2] It is a non-selective agonist of all adrenergic receptors, playing a critical role in the "fight-or-flight" response.[3] This guide provides a comprehensive overview of the chemical and physical properties of epinephrine bitartrate, along with detailed experimental protocols for its analysis, to support its application in research and drug development.
Chemical and Physical Properties
This compound is a white or grayish-white crystalline powder.[4] It is known to darken upon exposure to air and light.[4]
Chemical Identifiers and Molecular Structure
-
IUPAC Name: (2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
-
CAS Number: 51-42-3
Tabulated Physicochemical Data
The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 148.6 - 155 °C (with decomposition) | [1] |
| pKa | 8.59 (amine group) | [6] |
| Appearance | White to grayish-white crystalline powder | [4] |
| UV-Vis λmax | 200, 228, 280 nm |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
| Water | 67 mg/mL | |
| DMSO | 67 mg/mL | |
| Ethanol | Insoluble | |
| Chloroform | Practically Insoluble | |
| Alcohol | Slightly Soluble |
Stability and Storage
This compound is stable under normal conditions but is sensitive to air, light, and heat. It is incompatible with strong acids, bases, and oxidizing agents. For long-term storage, it is recommended to be kept in a cool, dark, and dry place, typically at 2-8°C. Solutions of this compound should be prepared fresh and are generally stable for short periods when stored properly.
Pharmacological Properties and Signaling Pathways
This compound exerts its physiological effects by acting as a potent agonist at both α- and β-adrenergic receptors. This non-selective binding initiates distinct downstream signaling cascades, leading to a wide range of cellular responses.
β-Adrenergic Receptor Signaling
Activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), primarily involves the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate the cellular response, such as glycogenolysis in liver cells.
Caption: β-Adrenergic receptor signaling pathway of epinephrine.
α1-Adrenergic Receptor Signaling
The activation of α1-adrenergic receptors, another type of GPCR, is coupled to the Gq alpha subunit. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytosol. The elevated intracellular calcium levels, along with DAG, activate Protein Kinase C (PKC), leading to various cellular effects, including smooth muscle contraction.
Caption: α1-Adrenergic receptor signaling pathway of epinephrine.
Experimental Protocols
The following sections provide detailed methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
Caption: HPLC analysis workflow for this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 or biphenyl column (e.g., Kinetex 2.6 µm Biphenyl).
-
Mobile Phase: 50 mM sodium dihydrogen phosphate, with the pH adjusted to 3.0 using phosphoric acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 279 nm.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound standard or sample in the mobile phase to create a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to generate a calibration curve.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions, followed by the sample solutions.
-
Record the chromatograms and integrate the peak corresponding to epinephrine.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water. For MS compatibility, replace non-volatile buffers like phosphate with volatile alternatives like formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Ion Reaction (SIR) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
-
Sample Preparation:
-
Prepare solutions of this compound in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol and water).
-
-
Procedure:
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) by infusing a standard solution of this compound.
-
Perform LC-MS analysis of the samples.
-
-
Data Analysis:
-
Identify this compound based on its retention time and specific mass-to-charge ratio (m/z).
-
Quantify using an internal standard and a calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for acquiring ¹H-NMR spectra of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure optimal resolution and sensitivity.
-
Acquire a one-dimensional ¹H-NMR spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the molecular structure of this compound.
-
Cell-Based Functional Assay
This protocol describes a general approach to assess the functional activity of this compound by measuring downstream signaling events.
-
Objective: To quantify the increase in intracellular cAMP levels in response to this compound stimulation of β-adrenergic receptors.
-
Materials:
-
A cell line endogenously or recombinantly expressing β-adrenergic receptors (e.g., HEK293 cells).
-
Cell culture medium and reagents.
-
This compound.
-
A commercial cAMP assay kit (e.g., ELISA-based).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in an appropriate assay buffer.
-
Remove the culture medium from the cells and wash with a suitable buffer.
-
Add the different concentrations of this compound to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the assay kit and a plate reader.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
-
Conclusion
This technical guide has provided a detailed summary of the core chemical and physical properties of this compound, its pharmacological signaling pathways, and robust experimental protocols for its characterization. The tabulated data, signaling pathway diagrams, and step-by-step methodologies are intended to serve as a valuable resource for researchers and scientists in the fields of pharmacology, medicinal chemistry, and drug development, facilitating further investigation and application of this critical compound.
References
- 1. This compound | C13H19NO9 | CID 5815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adrenaline - Wikipedia [en.wikipedia.org]
- 4. L(-)-Epinephrine | 51-43-4 [chemicalbook.com]
- 5. This compound USP - PCCA [pccarx.com]
- 6. Epinephrine [sitem.herts.ac.uk]
In Vitro Pharmacological Profile of Epinephrine Bitartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of epinephrine (B1671497) bitartrate (B1229483), a potent sympathomimetic amine that acts as a non-selective agonist for both α- and β-adrenergic receptors.[1][2] This document details its receptor binding affinities, functional potencies in various cellular assays, and the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
Epinephrine, also known as adrenaline, is an endogenous catecholamine that plays a crucial role in the "fight-or-flight" response.[1] Its bitartrate salt form is commonly used in pharmaceutical preparations.[2] In vitro studies are fundamental to understanding the molecular mechanisms underlying its diverse physiological effects, which are mediated through its interaction with the adrenergic receptor family, a group of G-protein coupled receptors (GPCRs).[1] These receptors are broadly classified into α₁, α₂, and β subtypes, each further divided into more specific receptor isoforms.[3]
Receptor Binding Affinity
The binding affinity of epinephrine bitartrate to various adrenergic receptor subtypes is a key determinant of its pharmacological activity. This is typically quantified using radioligand binding assays, which measure the displacement of a specific radiolabeled ligand by increasing concentrations of the unlabeled drug. The resulting data is used to calculate the inhibition constant (Ki), a measure of the drug's binding affinity.
Table 1: Receptor Binding Affinities (Ki) of Epinephrine
| Receptor Subtype | Radioligand | Cell Line/Tissue | Ki (nM) |
| α₁-Adrenergic | |||
| α₁ | [³H]-Prazosin | Rat Cerebral Cortex | 330 |
| α₂-Adrenergic | |||
| α₂ | [³H]-Rauwolscine | Human Platelets | 56 |
| β-Adrenergic | |||
| β₁ vs. β₂ | Not Specified | Not Specified | Similar Affinity |
| β₂ | Not Specified | Not Specified | Full Agonist |
Note: Data is for epinephrine or its salts and may vary depending on the specific experimental conditions, radioligand used, and tissue or cell line preparation.
Functional Potency
Functional assays are crucial for characterizing the cellular response elicited by this compound upon receptor binding. These assays measure downstream signaling events, such as the production of second messengers or changes in cellular activity. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC₅₀), while the potency of an antagonist is expressed as the half-maximal inhibitory concentration (IC₅₀).
Table 2: Functional Potency (EC₅₀/IC₅₀) of Epinephrine
| Assay Type | Receptor Subtype | Cell Line/Tissue | Parameter Measured | Potency (nM) |
| GTPase Activity | α₂ₐ | Human Platelet Membranes | GTP Hydrolysis | EC₅₀: 200 |
| cAMP Accumulation | β₂ | U937 Promonocytes | cAMP Levels | pEC₅₀: 7.70 (EC₅₀ ≈ 20) |
| NO Production | β-Adrenergic | Not Specified | Nitric Oxide Release | EC₅₀: 0.0457 |
Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. Data may vary based on the specific assay conditions and cell system used.
Signaling Pathways
Epinephrine's activation of adrenergic receptors triggers distinct intracellular signaling cascades, largely dependent on the G-protein to which the receptor is coupled.
α₁-Adrenergic Receptor Signaling
α₁-adrenergic receptors are coupled to Gq proteins.[4] Upon activation by epinephrine, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4] This pathway ultimately leads to various cellular responses, including smooth muscle contraction.[4]
References
Epinephrine bitartrate vs. epinephrine hydrochloride for lab use
An In-depth Technical Guide to Epinephrine (B1671497) Bitartrate (B1229483) and Epinephrine Hydrochloride for Laboratory Use
Introduction
Epinephrine, an essential catecholamine hormone and neurotransmitter, is a cornerstone in both clinical practice and biomedical research. It exerts potent effects on the cardiovascular, respiratory, and metabolic systems through its action on α- and β-adrenergic receptors. For laboratory and pharmaceutical applications, epinephrine is typically formulated as a salt to enhance its solubility and stability, with epinephrine bitartrate and epinephrine hydrochloride being the most common forms.
This technical guide provides a comprehensive comparison of these two salt forms for researchers, scientists, and drug development professionals. It delves into their chemical and physical properties, stability, and the analytical methods used for their quantification, offering practical guidance for their effective use in a laboratory setting.
Chemical and Physical Properties
The primary difference between the two salts lies in the counter-ion (bitartrate vs. hydrochloride), which results in different molecular weights and may subtly influence properties like the pH of a solution. The active component, the levorotatory isomer of epinephrine, is identical in both and is significantly more active than the dextrorotatory isomer.[1] Epinephrine base is only slightly soluble in water, but its salts are readily water-soluble.[1]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Epinephrine Hydrochloride |
| Chemical Formula | C₉H₁₃NO₃ · C₄H₆O₆ | C₉H₁₃NO₃ · HCl |
| Molecular Weight | 333.29 g/mol [2] | 219.67 g/mol |
| Appearance | White to nearly white, microcrystalline powder or granules.[1] | White to nearly white, microcrystalline powder or granules. |
| Solubility | Readily forms water-soluble solutions.[1] | Readily forms water-soluble solutions.[1] |
| Storage | Preserve in tight, light-resistant containers.[3] | Preserve in single-dose or multiple-dose, light-resistant containers.[4] |
| CAS Number | 51-42-3 | 55-31-2 |
A critical consideration for researchers is the difference in molecular weight. When preparing solutions of a specific molar concentration of epinephrine, it is imperative to account for the mass of the counter-ion. For instance, 333.29 g of this compound and 219.67 g of epinephrine hydrochloride each contain one mole of the active epinephrine moiety.
Pharmacological Equivalence and Mechanism of Action
From a pharmacological standpoint, this compound and epinephrine hydrochloride are equivalent as they both deliver the same active epinephrine molecule. The mechanism of action is therefore identical, regardless of the salt form used.[5] Both salts dissociate in solution to release the epinephrine cation, which then interacts with adrenergic receptors.[5]
Epinephrine initiates its effects by binding to G-protein coupled receptors (GPCRs), specifically α- and β-adrenergic receptors.[][7] The activation of these receptors triggers intracellular signaling cascades that mediate the physiological response. The canonical pathway involves the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic AMP (cAMP).[][8]
Epinephrine Signaling Pathway
The binding of epinephrine to β-adrenergic receptors activates a stimulatory G-protein (Gs).[9] This G-protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[8] cAMP proceeds to activate Protein Kinase A (PKA), which phosphorylates various downstream target proteins, leading to a cellular response such as glycogenolysis in muscle cells.[9][10]
Figure 1. Simplified Epinephrine Signaling Cascade via β-Adrenergic Receptor.
Stability and Storage
Epinephrine solutions are susceptible to degradation from oxidation, light, and heat. Degradation often results in a color change, from colorless to pinkish or brown, indicating the formation of adrenochrome (B1665551) and other degradation products.[4] Therefore, proper storage in light-resistant containers is crucial.[3]
Studies have shown that epinephrine solutions, typically prepared as the hydrochloride salt in 5% dextrose in water, can be stable for extended periods. For example, solutions at concentrations of 25, 50, and 100 µg/mL maintained more than 95% of their initial concentration for up to 30 days when stored at 4°C or 25°C and protected from light.[11][12] Another systematic review concluded that 1 mg/mL epinephrine solutions stored in syringes are likely stable and sterile for up to 90 days.[13][14] The pH of the solution is also a critical factor, with an acidic pH (typically between 2.2 and 5.0 for injections) favoring stability.[4]
Table 2: Summary of Published Stability Data for Epinephrine Solutions
| Concentration | Vehicle | Storage Conditions | Duration | % Remaining | Reference |
| 25, 50, 100 µg/mL | 5% Dextrose | 4°C and 25°C, protected from light | 30 days | >95% | [11] |
| 1 mg/mL | Not specified | Not specified | 90 days | No significant degradation | [13] |
| 0.7 mg/mL | Not specified | Not specified | 56 days | No significant degradation | [13] |
| 0.1 mg/mL | Not specified | Not specified | 14 days | Significant degradation | [13] |
Experimental Protocols
Accurate preparation and analysis of epinephrine solutions are fundamental for reproducible experimental results. Below are representative protocols for stability testing and quantitative analysis.
Experimental Protocol: Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying epinephrine and detecting its degradation products. A stability-indicating method is one that can separate the intact drug from its degradation products.
Figure 2. General workflow for HPLC analysis of epinephrine.
Methodology:
-
Chromatographic System: An HPLC system equipped with a UV (e.g., 280 nm) or electrochemical detector and a C18 column (e.g., 4.6-mm × 15-cm; 5-µm packing) is typically used.[4][15]
-
Mobile Phase: A common mobile phase consists of an acidic buffer, such as 50 mM sodium dihydrogen phosphate adjusted to pH 3.0.[16]
-
Standard Preparation: Accurately weigh a quantity of USP this compound RS and dissolve in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.[4]
-
Sample Preparation: Dilute the this compound or hydrochloride sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of epinephrine in the sample by comparing its peak response to the standard curve.[4]
Experimental Protocol: Accelerated Stability Study
This protocol outlines a workflow to assess the stability of an epinephrine formulation under accelerated conditions.
Figure 3. Workflow for a typical epinephrine stability study.
Methodology:
-
Preparation: Prepare several identical batches of the epinephrine solution to be tested (e.g., epinephrine hydrochloride in 5% dextrose in water).[11]
-
Initial Analysis (Time 0): Immediately after preparation, take multiple samples from each batch. Analyze them for initial concentration via a stability-indicating HPLC method, measure the pH, and visually inspect for color and precipitation.[11][12]
-
Storage: Store the batches under different environmental conditions. For a comprehensive study, this should include refrigeration (e.g., 4°C), room temperature (e.g., 25°C), and accelerated conditions (e.g., higher temperature and/or light exposure), ensuring each condition has light-protected and light-exposed arms.[11]
-
Sampling: At scheduled intervals (e.g., 24 hours, 7 days, 14 days, 30 days), withdraw samples from each batch and perform the same analyses as in the initial step.[12]
-
Data Evaluation: Calculate the percentage of the initial epinephrine concentration remaining at each time point. A solution is generally considered stable if it retains at least 90% of its initial concentration.[12]
Conclusion and Recommendations
For most in vitro and analytical laboratory applications, this compound and epinephrine hydrochloride are interchangeable, provided that the key differences are accounted for.
-
Primary Consideration: The most significant difference is the molecular weight. All calculations for preparing molar solutions or expressing concentration in terms of the epinephrine base must use the correct molecular weight for the specific salt form being used.
-
Stability: Both salts form acidic solutions that are susceptible to degradation by light, heat, and oxidation. There is no strong evidence to suggest a significant difference in the stability of the active epinephrine moiety based on the salt form alone; stability is more dependent on pH, excipients, and storage conditions.
-
Pharmacology: The active component and mechanism of action are identical.
Recommendation: The choice between this compound and epinephrine hydrochloride can often be based on availability, cost, and the specific requirements of the experimental protocol or formulation. Researchers should always consult the relevant pharmacopeial monograph (e.g., USP) for standards on purity and identification.[3][4] When reporting results, it is crucial to specify the salt form used and to express concentrations clearly, either as the salt or as the epinephrine base, to ensure clarity and reproducibility.
References
- 1. drugs.com [drugs.com]
- 2. This compound | C13H19NO9 | CID 5815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. researchgate.net [researchgate.net]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. aklectures.com [aklectures.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. Stability of Epinephrine at Standard Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A systematic review of epinephrine stability and sterility with storage in a syringe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A systematic review of epinephrine stability and sterility with storage in a syringe [pubmed.ncbi.nlm.nih.gov]
- 15. antecscientific.com [antecscientific.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Adrenergic Signaling Pathways Activated by Epinephrine Bitartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epinephrine (B1671497), a catecholamine hormone and neurotransmitter, is a potent, non-selective agonist of all adrenergic receptors, playing a critical role in the "fight-or-flight" response and serving as a vital therapeutic agent.[1][2] Epinephrine bitartrate (B1229483) is a common salt form used for its stability and solubility.[3][4] This document provides a comprehensive technical overview of the canonical and non-canonical signaling pathways initiated by the binding of epinephrine to α- and β-adrenergic receptors. It details the molecular cascades, summarizes quantitative receptor binding and activation data, and outlines key experimental protocols for studying these pathways, complete with workflow diagrams.
Introduction to Adrenergic Receptors
Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are the primary targets of the catecholamines epinephrine and norepinephrine.[5][6][] They are integral to the regulation of numerous physiological processes, including cardiovascular function, respiratory rate, and metabolic activity.[1][8] There are two main classes of adrenergic receptors, alpha (α) and beta (β), which are further divided into several subtypes.[5][] Epinephrine binds to all of these subtypes, but its affinity and the resulting downstream signaling cascade vary depending on the receptor and the tissue context.[1][2]
-
Alpha (α) Adrenergic Receptors:
-
α1-receptors (Gq-coupled): Subtypes include α1A, α1B, and α1D.[5][9] Activation typically leads to smooth muscle contraction.[9][10]
-
α2-receptors (Gi-coupled): Subtypes include α2A, α2B, and α2C.[5] Activation generally inhibits the release of neurotransmitters and causes smooth muscle contraction.[6]
-
-
Beta (β) Adrenergic Receptors:
-
β1-receptors (Gs-coupled): Primarily located in the heart, their stimulation increases heart rate and contractility.[2][11]
-
β2-receptors (Gs-coupled): Found in the lungs, vascular smooth muscle, and liver, their activation leads to smooth muscle relaxation (bronchodilation) and glycogenolysis.[10][12]
-
β3-receptors (Gs-coupled): Mainly in adipose tissue, involved in lipolysis.[1]
-
Core Signaling Pathways
Epinephrine's binding to adrenergic receptors initiates distinct intracellular signaling cascades mediated by heterotrimeric G proteins.
β-Adrenergic Signaling Pathway (Gs Protein-Coupled)
Upon binding of epinephrine to β-adrenergic receptors (β1, β2, β3), the receptor undergoes a conformational change that activates the associated stimulatory G protein, Gs.[11][12][13] This activation triggers a cascade that is central to many of epinephrine's metabolic and cardiovascular effects.
-
G Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαs subunit.[][14]
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer and binds to and activates adenylyl cyclase (AC), a membrane-bound enzyme.[][11][14]
-
cAMP Production: Activated AC catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[14][15]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release the active catalytic subunits.[14][16]
-
Downstream Phosphorylation: Active PKA phosphorylates numerous downstream target proteins on serine/threonine residues, leading to physiological responses such as glycogenolysis in the liver and muscle, increased cardiac contractility, and smooth muscle relaxation.[1][11][17][18]
References
- 1. Adrenaline - Wikipedia [en.wikipedia.org]
- 2. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Epinephrine Bitartrate? [synapse.patsnap.com]
- 4. This compound | C13H19NO9 | CID 5815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Epinephrine | Description, Production, & Function | Britannica [britannica.com]
- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. epinephrine signaling pathway via adrenergic receptor betaRat Genome Database [rgd.mcw.edu]
- 14. aklectures.com [aklectures.com]
- 15. britannica.com [britannica.com]
- 16. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Khan Academy [khanacademy.org]
- 18. bio.libretexts.org [bio.libretexts.org]
An In-depth Technical Guide to the Cellular Response Following Epinephrine Bitartrate Stimulation
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular and cellular events initiated by epinephrine (B1671497) bitartrate (B1229483). It details the primary signaling cascades, presents quantitative data on receptor interactions, and furnishes detailed experimental protocols for studying these phenomena.
Introduction to Epinephrine and Adrenergic Signaling
Epinephrine, also known as adrenaline, is a critical hormone and neurotransmitter that orchestrates the body's "fight-or-flight" response.[][2] Its synthetic salt form, epinephrine bitartrate, is a potent sympathomimetic amine used in various clinical applications to elicit these physiological responses.[3][4][5] Epinephrine exerts its effects by binding to a class of G-protein coupled receptors (GPCRs) called adrenergic receptors (or adrenoceptors), which are found on the surface of a wide variety of cells throughout the body.[][6]
Adrenergic Receptors: The Gateway for Epinephrine Action
Adrenergic receptors are classified into two main groups, alpha (α) and beta (β), which are further divided into several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, and β1, β2, β3).[][7] These receptors are integral membrane proteins characterized by seven transmembrane helices.[][8] Epinephrine is a nonselective agonist, meaning it can bind to and activate all subtypes of adrenergic receptors.[9] The specific cellular response to epinephrine depends on the type of receptor expressed on the cell and the downstream signaling components to which that receptor is coupled.[6][10]
Core Signaling Pathways
Upon binding epinephrine, the adrenergic receptor undergoes a conformational change, initiating intracellular signaling cascades. These can be broadly categorized into canonical (G-protein-dependent) and non-canonical (G-protein-independent) pathways.
Canonical Gs-Protein Pathway (β-Adrenergic Receptors)
The most widely studied pathway, particularly for β-adrenergic receptors, involves the stimulatory G-protein (Gs).[7]
-
Receptor Activation: Epinephrine binds to a β-adrenergic receptor.[8]
-
G-Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gs protein.[11][12]
-
Gαs Activation: The GTP-bound Gαs subunit dissociates from the βγ-subunits and the receptor.[][11]
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit binds to and stimulates the enzyme adenylyl cyclase.[7][8]
-
Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[11][13]
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release and activate the catalytic subunits.[8][14]
-
Downstream Phosphorylation: Activated PKA phosphorylates numerous downstream target proteins on serine or threonine residues, leading to a widespread cellular response, such as the breakdown of glycogen (B147801) into glucose in liver and muscle cells.[][14]
Other Canonical Pathways
-
α1-Adrenergic Receptors: These receptors couple to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC).[6]
-
α2-Adrenergic Receptors: These receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6]
Non-Canonical β-Arrestin Pathway
Prolonged receptor stimulation leads to desensitization. G-protein coupled receptor kinases (GRKs) phosphorylate the activated receptor, promoting the binding of β-arrestin.[] While β-arrestin binding initially uncouples the receptor from G-proteins and promotes its internalization, it can also act as a scaffold protein to initiate a separate wave of signaling, for example, by activating MAPK/ERK pathways.[]
Quantitative Analysis of Epinephrine-Receptor Interactions
The interaction between epinephrine and its receptors can be quantified by several key parameters. These values are crucial for drug development, enabling the comparison of ligand potency and efficacy.
Binding Affinity and Dose-Response Data
Binding affinity (Ki or Kd) measures how tightly a ligand binds to a receptor, while the half-maximal effective concentration (EC50) measures the concentration of a ligand that provokes a response halfway between the baseline and maximum effect.[15]
Table 1: Functional Response of Tissues to Epinephrine (Adrenaline)
| Preparation | Measured Effect | EC50 Value | Source |
|---|---|---|---|
| Isolated Rabbit Heart | Heart Rate | 3.8 ± 0.08 µg/mL | [16] |
| Isolated Rabbit Heart | Heart Rate & Contraction | ~3.5 µg/mL | [17] |
| Chicken Heart Tissue | Contraction Force | 180-525 nM (model-based) |[18] |
Table 2: Relative Binding Affinities for the β2-Adrenergic Receptor
| Ligand | Relative Binding Affinity | Notes | Source |
|---|---|---|---|
| Isoproterenol | Strongest | A potent non-selective β-agonist. | [19] |
| Epinephrine | Strong | Binds more strongly than norepinephrine. | [19] |
| Norepinephrine | Weaker | Has lower affinity for β2 receptors than epinephrine. |[19] |
Note: Quantitative binding data (Ki/Kd) for this compound across all receptor subtypes is highly dependent on the specific experimental system (e.g., cell line, tissue preparation, radioligand used). The data presented reflects values found in specific published contexts.
Key Experimental Protocols
Characterizing the cellular response to epinephrine requires robust and reproducible experimental methods. The following sections detail standard protocols for radioligand binding and cAMP measurement.
Protocol: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled ligand (like this compound) by measuring its ability to compete off a radiolabeled ligand with known affinity.[20][21][22]
Objective: To determine the inhibitory constant (Ki) of this compound for a specific adrenergic receptor subtype.
Materials:
-
Cell membranes or whole cells expressing the target adrenergic receptor.
-
Radioligand (e.g., [3H]-Prazosin for α1, [3H]-CGP 12177 for β1/β2).[20]
-
Unlabeled competitor: this compound.
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[23]
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).[23]
-
96-well plates.
-
Cell harvester and vacuum filtration system.
-
Scintillation counter and scintillation cocktail.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.[23]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[23]
-
Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).[23]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of a known, non-radiolabeled antagonist (e.g., propranolol (B1214883) for β-receptors) to block all specific binding.[21]
-
Competition Binding: Add membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester.[20] This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[20]
-
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of specific binding).[20]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
Protocol: Intracellular cAMP Measurement Assay
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP levels following cell stimulation with this compound.[24]
Objective: To measure the dose-dependent increase in intracellular cAMP in response to this compound stimulation.
Materials:
-
Cultured cells expressing the target adrenergic receptor (e.g., HEK293 cells).
-
This compound.
-
Stimulation Buffer (e.g., HBSS with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation).[24]
-
Positive control (e.g., Forskolin, a direct adenylyl cyclase activator).[24]
-
Cell Lysis Buffer.
-
Commercially available cAMP competitive ELISA kit (typically includes anti-cAMP antibody-coated plate, HRP-conjugated cAMP, substrate, and stop solution).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and grow to desired confluency.
-
On the day of the experiment, replace the culture medium with stimulation buffer and incubate.
-
Add serial dilutions of this compound, a positive control (Forskolin), and a vehicle control to respective wells.
-
Incubate at 37°C for an optimal stimulation time (e.g., 15-30 minutes).[24]
-
-
Cell Lysis:
-
Aspirate the treatment solutions.
-
Add cell lysis buffer to each well to release the intracellular cAMP.
-
Incubate on a shaker to ensure complete lysis. The resulting lysate is now ready for the assay.[24]
-
-
cAMP Competitive ELISA:
-
Add cell lysates and cAMP standards to the appropriate wells of the anti-cAMP antibody-coated plate.
-
Add a fixed amount of HRP-conjugated cAMP to each well. Unlabeled cAMP from the lysate will compete with the HRP-cAMP for binding to the antibody.
-
Incubate for the time specified in the kit protocol (e.g., 2-3 hours) at room temperature.[24]
-
Wash the wells thoroughly to remove unbound reagents.
-
Add the substrate solution and incubate until color develops. The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve using the absorbance values from the known cAMP standards.
-
Calculate the cAMP concentration in each sample by interpolating its absorbance value from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50.
-
References
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | C13H19NO9 | CID 5815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aklectures.com [aklectures.com]
- 9. Epinephrine (medication) - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Epinephrine-stimulated cAMP synthesis - Students | Britannica Kids | Homework Help [kids.britannica.com]
- 14. Khan Academy [khanacademy.org]
- 15. EC50 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mathematical modeling improves EC50 estimations from classical dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. benchchem.com [benchchem.com]
Epinephrine Bitartrate: A Technical Guide for Use as a Sympathomimetic Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinephrine (B1671497) Bitartrate (B1229483) is the bitartrate salt form of epinephrine (also known as adrenaline), an endogenous catecholamine that functions as a primary hormone and neurotransmitter within the sympathetic nervous system.[1][2] As a direct-acting sympathomimetic amine, it is a powerful, non-selective agonist for all adrenergic receptors, including α₁, α₂, β₁, β₂, and β₃ subtypes.[3][4][5] This broad receptor activity makes it an indispensable tool in pharmacological research for investigating the sympathetic nervous system and its physiological effects, which are commonly known as the "fight-or-flight" response.[2][6]
This technical guide provides an in-depth overview of epinephrine bitartrate's pharmacology, mechanism of action, and practical applications in a research setting. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate its effective use by researchers and drug development professionals.
Pharmacology and Mechanism of Action
This compound exerts its effects by directly binding to and activating G protein-coupled adrenergic receptors on the surface of various cells.[1][6] The physiological response is dose-dependent and determined by the specific receptor subtypes present in the target tissue.[7][8] At lower concentrations, epinephrine shows a higher affinity for β-receptors, while at higher concentrations, α-receptor-mediated effects become more pronounced.[1][7][8]
-
Alpha (α)-Adrenergic Receptors:
-
α₁ Receptors: Activation of these Gq-coupled receptors leads to an increase in intracellular calcium (Ca²⁺), resulting in smooth muscle contraction.[9][10] This is most notably observed as vasoconstriction in blood vessels of the skin and viscera, which increases peripheral vascular resistance and blood pressure.[2][11]
-
α₂ Receptors: These Gi-coupled receptors are often located on presynaptic nerve terminals and inhibit the further release of norepinephrine, acting as a negative feedback mechanism.[9][12] They can also cause smooth muscle contraction.[9]
-
-
Beta (β)-Adrenergic Receptors:
-
β₁ Receptors: Primarily located in the heart, these Gs-coupled receptors, when activated, lead to increased heart rate (positive chronotropy) and increased contractility (positive inotropy), resulting in greater cardiac output.[13]
-
β₂ Receptors: Activation of these Gs-coupled receptors causes smooth muscle relaxation, leading to bronchodilation in the lungs and vasodilation in the blood vessels of skeletal muscle.[11][13] β₂ stimulation also drives metabolic effects, such as promoting glycogenolysis in the liver and muscle to increase blood glucose levels.[2][3]
-
β₃ Receptors: Found in adipose tissue, their activation stimulates lipolysis.
-
The primary intracellular signaling cascade following β-receptor activation involves the Gs protein, adenylyl cyclase, and the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[9][12][13]
Quantitative Data
The following tables summarize key quantitative parameters for epinephrine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₉ | [1] |
| Molecular Weight | 333.29 g/mol | [1] |
| Component Compounds | Epinephrine, L-Tartaric acid | [1] |
| Appearance | White microcrystalline granule | [3] |
Table 2: Adrenergic Receptor Binding Profile of Epinephrine
Note: Finding a comprehensive, unified dataset for Ki values across all subtypes from a single experimental source is challenging. The affinity is generally accepted to be β > α. Epinephrine is a potent agonist at all subtypes.
| Receptor Subtype | G-Protein Coupling | General Affinity Rank | Primary Physiological Effect |
| α₁ (A, B, D) | Gq | ++ | Vasoconstriction, Smooth muscle contraction[2][9] |
| α₂ (A, B, C) | Gi | ++ | Inhibition of neurotransmitter release, Smooth muscle contraction[9][12] |
| β₁ | Gs | +++ | Increased heart rate and contractility[13] |
| β₂ | Gs, Gi | ++++ | Bronchodilation, Vasodilation, Glycogenolysis[9][13] |
| β₃ | Gs, Gi | + | Lipolysis |
Table 3: Pharmacokinetic Parameters of Epinephrine
| Parameter | Value | Notes |
| Route of Administration | Intravenous, Intramuscular, Subcutaneous | Oral bioavailability is negligible.[4] |
| Onset of Action | Rapid | ~5-10 minutes after IM injection.[14] |
| Plasma Half-Life | < 5 minutes | Very short duration of action, indicating rapid clearance.[8][15] |
| Metabolism | Primarily by COMT and MAO | Metabolized in the liver and other tissues.[2][5] |
| Excretion | Metabolites excreted in urine | [2] |
Experimental Protocols
Solution Preparation and Stability
For research applications, this compound solutions are typically prepared in a suitable buffer or saline.
-
Preparation: To prepare a 1 mg/mL (1:1000) stock solution, dissolve 1.82 mg of this compound in 1 mL of sterile water or 0.9% saline. Further dilutions can be made as required for the specific experiment.
-
Stability: Epinephrine solutions are susceptible to degradation by light and oxidation.
-
Solutions of epinephrine (25-100 µg/mL) in 5% dextrose in water (D5W) have been shown to be stable for up to 30 days when stored at 4°C or 25°C and protected from light.
-
Diluted epinephrine in 0.9% saline stored in syringes has also demonstrated stability for up to 90 days under various lighting and temperature conditions.
-
The pH of the solution can impact stability; a pH range of 3 to 4 is often optimal.
-
In Vitro Protocol: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype (e.g., β₂-AR) expressed in a cell line.
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human β₂-adrenergic receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 10-50 µg protein per well), a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-CGP-12177), and varying concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M).
-
To determine non-specific binding, include wells with a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
In Vivo Protocol: Cardiovascular Response in a Rodent Model
This protocol describes a method for measuring the hemodynamic effects of intravenously administered this compound in an anesthetized rat.
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley or Wistar rat (250-350g) using an appropriate anesthetic (e.g., pentobarbitone or isoflurane).
-
Cannulate the trachea to ensure a patent airway.
-
Cannulate the femoral or jugular vein for intravenous drug administration.
-
Cannulate the carotid or femoral artery and connect it to a pressure transducer to continuously monitor arterial blood pressure.
-
Attach ECG electrodes to record the heart rate.
-
-
Drug Administration:
-
Allow the animal to stabilize after surgery until blood pressure and heart rate are steady.
-
Prepare a fresh solution of this compound in sterile saline at the desired concentration.
-
Administer a bolus intravenous injection of the this compound solution. Doses can range from low (e.g., 0.04 mg/kg) to high (e.g., 0.4 mg/kg) to evaluate dose-dependent effects. A control group should receive a saline vehicle injection.
-
-
Data Acquisition and Analysis:
-
Continuously record mean arterial blood pressure (MABP) and heart rate (HR) before, during, and after drug administration until the parameters return to baseline.
-
Analyze the data to determine the peak change in MABP and HR from baseline.
-
Calculate the duration of the response.
-
Compare the responses between different dose groups and the control group using appropriate statistical methods (e.g., ANOVA). The expected result is a dose-dependent increase in both blood pressure and heart rate.
-
Visualizations: Pathways and Workflows
Diagram 1: β-Adrenergic Signaling Pathway
Caption: Canonical β-adrenergic signaling cascade initiated by epinephrine.
Diagram 2: Experimental Workflow for In Vitro Receptor Binding```dot
Caption: Relationship between epinephrine, its receptors, and key effects.
References
- 1. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Adrenaline - Wikipedia [en.wikipedia.org]
- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Distinct binding conformations of epinephrine with α- and β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.libretexts.org [med.libretexts.org]
- 10. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. Distinct binding conformations of epinephrine with α- and β-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis and Metabolism of Epinephrine for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the in vivo biosynthesis and metabolism of epinephrine (B1671497) (adrenaline). It is designed to serve as a detailed resource, offering insights into the biochemical pathways, pharmacokinetic properties, and essential experimental methodologies crucial for preclinical and clinical research. The information presented herein is intended to support the design and execution of robust in vivo studies in pharmacology, neuroscience, and endocrinology.
Epinephrine Biosynthesis: The Catecholamine Pathway
Epinephrine is a catecholamine hormone and neurotransmitter synthesized primarily in the adrenal medulla and in a small number of neurons in the central nervous system.[1][2] The synthesis pathway involves a series of enzymatic conversions starting from the amino acid L-tyrosine.[3][4][5]
The biosynthesis of catecholamines is a four-step process involving the enzymes Tyrosine Hydroxylase (TH), Aromatic L-amino acid Decarboxylase (AADC), Dopamine β-hydroxylase (DBH), and Phenylethanolamine N-methyltransferase (PNMT). The initial step, the conversion of tyrosine to L-DOPA by tyrosine hydroxylase, is the rate-limiting step in this pathway. The final step, the methylation of norepinephrine (B1679862) to form epinephrine, is catalyzed by PNMT, an enzyme predominantly found in the adrenal medulla.[1][2][6] Regulation of this pathway is complex, involving feedback inhibition by catecholamines and transcriptional control of the synthesizing enzymes, often influenced by stress and hormonal signals like glucocorticoids.[2][6][7]
References
- 1. Epinephrine | Description, Production, & Function | Britannica [britannica.com]
- 2. Adrenaline - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The catecholamine system in health and disease —Relation to tyrosine 3-monooxygenase and other catecholamine-synthesizing enzymes— - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catecholamine - Wikipedia [en.wikipedia.org]
- 6. Epinephrine Biosynthesis: Hormonal and Neural Control During Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Receptor Binding Affinity and Selectivity of Epinephrine Bitartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding characteristics of epinephrine (B1671497) bitartrate (B1229483), a salt form of the endogenous catecholamine epinephrine. This document details its binding affinity and selectivity for various adrenergic receptor subtypes, outlines the experimental protocols used to determine these properties, and illustrates the associated signaling pathways. The information presented is intended to support research and development efforts in pharmacology and drug discovery.
Introduction to Epinephrine and Adrenergic Receptors
Epinephrine, also known as adrenaline, is a hormone and neurotransmitter that plays a critical role in the "fight-or-flight" response.[1] It exerts its physiological effects by binding to and activating adrenergic receptors, a class of G protein-coupled receptors (GPCRs).[2][3] These receptors are broadly classified into two main types: alpha (α) and beta (β), which are further subdivided into several subtypes (α₁, α₂, β₁, β₂, β₃).[2][4] Epinephrine is a nonselective agonist of all adrenergic receptors, including the major subtypes α₁, α₂, β₁, and β₂.[3] The specific physiological response to epinephrine is dependent on the receptor subtype expressed in a particular tissue and the concentration of the hormone.[5] The bitartrate salt of epinephrine is commonly used in pharmaceutical preparations and is not expected to significantly alter the molecule's binding affinity or mechanism of action compared to other salt forms or the free base.
Receptor Binding Affinity and Selectivity
The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between the two molecules. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. Selectivity refers to the ability of a ligand to bind preferentially to one receptor subtype over others.
While epinephrine is known to be a potent agonist at all major adrenergic receptor subtypes, its affinity can vary. It is generally considered to have a higher affinity for β-receptors at lower physiological concentrations, while at higher concentrations, its effects on α-receptors become more pronounced.[5]
Quantitative Binding Data
The following tables summarize the binding affinity of epinephrine for various human adrenergic receptor subtypes, as determined by radioligand binding assays. These values are compiled from multiple studies and may vary depending on the experimental conditions, such as the radioligand used and the cell or tissue preparation.
Table 1: Binding Affinity (Ki) of Epinephrine for Human α-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand | Cell/Tissue Source |
| α₁ₐ | ~38 | [³H]Prazosin | Human cerebral cortex |
| α₁₈ | ~45 | [³H]Prazosin | Human hippocampus |
| α₁ₒ | ~52 | [³H]Prazosin | Human spleen |
| α₂ₐ | ~200 (EC₅₀) | GTPγS binding | Human platelet membranes[6] |
| α₂₈ | ~250 | [³H]Rauwolscine | Human kidney |
| α₂𝒸 | ~300 | [³H]MK-912 | Human cerebellum |
Note: Ki values for α₁ subtypes are estimated based on comparative studies. The value for α₂ₐ is an EC₅₀ from a functional assay, which is often correlated with binding affinity.
Table 2: Binding Affinity (Kd/pEC₅₀) of Epinephrine for Human β-Adrenergic Receptor Subtypes
| Receptor Subtype | Binding Parameter | Value | Radioligand/Assay | Cell/Tissue Source |
| β₁ | Kd | ~2000 nM | Direct Measurement | S49 Cells[7] |
| β₂ | pEC₅₀ | 7.70 ± 0.08 | cAMP accumulation | U937 promonocytes |
Note: A pEC₅₀ of 7.70 corresponds to an EC₅₀ of approximately 20 nM. The Kd value for β₁ receptors was determined in a specific cell line and may differ in other tissues.
Experimental Protocols
The determination of receptor binding affinity is most commonly achieved through radioligand binding assays. These assays are considered the gold standard due to their robustness and sensitivity.[8] The two primary types of assays used are saturation and competition (or displacement) assays.
Radioligand Competition Binding Assay
This method is used to determine the inhibition constant (Ki) of an unlabeled ligand (e.g., epinephrine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
3.1.1. Materials
-
Receptor Source: Cell membranes prepared from tissues or cultured cells expressing the adrenergic receptor subtype of interest.
-
Radioligand: A high-affinity radiolabeled antagonist or agonist specific for the receptor subtype (e.g., [³H]prazosin for α₁ receptors, [³H]yohimbine for α₂ receptors, [¹²⁵I]cyanopindolol for β receptors).
-
Unlabeled Ligand: Epinephrine bitartrate.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgCl₂) and other additives to minimize non-specific binding and degradation.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
3.1.2. Procedure
-
Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and isolate the membrane fraction through differential centrifugation. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate tubes for:
-
Total Binding: Contains the membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Contains the membrane preparation, radioligand, and a high concentration of a non-radiolabeled competing ligand to saturate all specific binding sites.
-
Competition: Contains the membrane preparation, radioligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of epinephrine that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
Upon binding of epinephrine, adrenergic receptors undergo a conformational change, leading to the activation of intracellular signaling cascades mediated by heterotrimeric G proteins. The specific G protein activated depends on the receptor subtype.
Alpha-1 (α₁) Adrenergic Receptor Signaling
α₁-adrenergic receptors couple to Gq proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Alpha-2 (α₂) Adrenergic Receptor Signaling
α₂-adrenergic receptors couple to Gi proteins, which inhibit adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA).
Beta (β) Adrenergic Receptor Signaling
β-adrenergic receptors (β₁, β₂, and β₃) couple to Gs proteins, which stimulate adenylyl cyclase. This results in an increase in intracellular cAMP levels and activation of PKA, leading to various cellular responses depending on the tissue.
Experimental Workflow for Radioligand Competition Assay
The following diagram illustrates the key steps in a typical radioligand competition binding assay to determine the Ki of this compound.
Conclusion
This technical guide has provided a detailed overview of the receptor binding affinity and selectivity of this compound for adrenergic receptors. The quantitative data, presented in tabular format, offers a comparative look at its interaction with various receptor subtypes. The detailed experimental protocol for radioligand binding assays provides a methodological foundation for researchers in the field. Furthermore, the visualization of the distinct signaling pathways for α₁, α₂, and β-adrenergic receptors, along with the experimental workflow, serves to clarify the complex mechanisms underlying epinephrine's physiological effects. This comprehensive information is intended to be a valuable resource for scientists and professionals engaged in the study of adrenergic pharmacology and the development of novel therapeutics targeting this system.
References
- 1. Distinct binding conformations of epinephrine with α- and β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]
- 4. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of the kinetic constants for binding of epinephrine to beta-adrenergic receptors of the S49 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for Epinephrine Bitartrate in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing epinephrine (B1671497) bitartrate (B1229483) in primary cell culture experiments. This document outlines the stability and preparation of epinephrine bitartrate solutions, its effects on various primary cell types, detailed experimental protocols, and key signaling pathways involved.
General Guidelines: Stability and Preparation of this compound Solutions
This compound is the preferred salt form for cell culture experiments due to its stability and solubility in culture media.[1] However, epinephrine solutions are susceptible to oxidation, which can be accelerated by exposure to light, heat, and air.
Stock Solution Preparation and Storage:
-
Reconstitution: For a 10 mM stock solution, dissolve 3.33 mg of this compound (MW: 333.29 g/mol ) in 1 mL of sterile, cell culture-grade water or a slightly acidic buffer.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile, light-protecting tubes (e.g., amber tubes). Store aliquots at -20°C or -80°C for long-term storage.
-
Working Solution: Prepare fresh working solutions by diluting the stock solution in your specific cell culture medium immediately before use.
Best Practices for Handling:
-
To minimize oxidation, it is recommended to cover the cell culture plates or flasks with aluminum foil after adding this compound.[1]
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
The use of antioxidants like ascorbic acid may improve stability, but should be tested for any potential effects on the experimental outcomes.[1]
-
Epinephrine solutions in 5% dextrose in water have been shown to be stable for up to 30 days at both 4°C and 25°C.[2][3]
Application Note 1: Modulation of Cardiomyocyte Function
Epinephrine plays a crucial role in regulating cardiac function. In primary cardiomyocyte cultures, this compound can be used to study its effects on gene expression, cellular metabolism, and differentiation.
Quantitative Data: Effects of Epinephrine on Primary Cardiomyocytes
| Cell Type | Parameter | Concentration | Incubation Time | Observed Effect |
| Cultured Rat Cardiomyocytes (H9C2) | Gene Expression (Inflammation-related) | 1 µM | 24 hours | Upregulation: Clusterin (3.84x), MAT1A (2.66x), GAA (3.36x), PDE4 (2.88x). Downregulation: LECT2 (-2.67x), SERPINE1/PAI-1 (-2.42x). |
| Cultured Rat Cardiomyocytes | Gene Expression (Myocardial Ischemia-related) | 1 µM | 48 hours | Upregulation: MMP2 (2.092x), PDE4b (3.881x), TNNT2 (2.621x). |
| Cultured Rat Cardiomyocytes | Gene Expression (Angiogenesis-related) | Not Specified | 48 hours | Upregulation: Angiopoietin-2 (2.1x). Downregulation: Neuregulin 1 (-3.7x), PAI-1 (-2.4x), SMOC2 (-4.5x). |
| Murine-induced Pluripotent Stem Cells (miPSCs) | Cardiomyocyte Differentiation | 0.001 - 0.2 µmol/L (peak at 0.05 µmol/L) | 7 days | Enhanced cardiomyocyte differentiation. |
Experimental Protocol: Analysis of Gene Expression in Primary Cardiomyocytes via RT-qPCR
This protocol details the steps to quantify changes in gene expression in primary cardiomyocytes following treatment with this compound.
Materials:
-
Primary cardiomyocytes
-
Complete culture medium
-
This compound stock solution (10 mM)
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for MMP2, PDE4b, TNNT2, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Cell Seeding: Plate primary cardiomyocytes in 6-well plates at a density that allows for optimal growth and treatment.
-
Cell Culture: Culture the cells in complete medium at 37°C and 5% CO2 until they reach the desired confluency.
-
Epinephrine Treatment: Prepare fresh working solutions of this compound in complete culture medium. A final concentration of 1 µM is a good starting point based on published data. Aspirate the old medium and add the epinephrine-containing medium to the cells. For the control group, add medium without epinephrine.
-
Incubation: Incubate the cells for the desired time (e.g., 24 or 48 hours).
-
RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in the epinephrine-treated group relative to the control group.
Application Note 2: Stimulation of Hepatocyte Proliferation
Epinephrine can influence hepatocyte proliferation, making it a valuable tool for studying liver regeneration and toxicology in vitro.
Quantitative Data: Effects of Epinephrine on Primary Hepatocytes
| Cell Type | Parameter | Concentration | Incubation Time | Observed Effect |
| Primary Cultured Adult Rat Hepatocytes | DNA Synthesis | Dose-dependent | 20-50 hours | Stimulation of DNA synthesis, primarily through an alpha 1-adrenergic action. |
Experimental Protocol: DNA Synthesis Assay in Primary Hepatocytes using BrdU Incorporation
This protocol describes how to measure DNA synthesis in primary hepatocytes treated with this compound using a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay.
Materials:
-
Primary hepatocytes
-
Hepatocyte culture medium
-
This compound stock solution (10 mM)
-
BrdU labeling solution (10 µM)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Denaturation solution (e.g., 2N HCl)
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate primary hepatocytes on collagen-coated plates in hepatocyte culture medium.
-
Epinephrine Treatment: After cell attachment, treat the hepatocytes with various concentrations of this compound for a predetermined duration (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with fixation solution, and then permeabilize to allow antibody access.
-
DNA Denaturation: Treat the cells with a denaturation solution to expose the incorporated BrdU.
-
Immunostaining: Block non-specific binding and then incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope.
-
Quantification: Determine the percentage of BrdU-positive cells by counting the number of green (BrdU) and blue (DAPI) nuclei in multiple fields of view.
Application Note 3: Modulation of Endothelial and Immune Cell Function
Epinephrine can impact the function of various other primary cell types, including endothelial cells and immune cells like macrophages.
Quantitative Data: Effects of Epinephrine on Other Primary Cell Types
| Cell Type | Parameter | Concentration | Incubation Time | Observed Effect |
| Human Tracheal Gland Cells | Growth and Differentiation | 3 x 10⁻⁶ M | Not Specified | Promotes cell growth and differentiation.[4] |
| Human Trabecular Endothelium | Morphology, Phagocytosis, Mitotic Activity | 10⁻⁷ M to 10⁻⁵ M | Up to 10 days | Dose- and time-dependent effects on cell morphology, phagocytosis, and mitotic activity.[5] |
Visualizations
Signaling Pathways of Epinephrine
Epinephrine exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding initiates intracellular signaling cascades.
Caption: Epinephrine signaling pathways.
General Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of this compound in primary cell culture.
Caption: General experimental workflow.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak cellular response | This compound degradation | Prepare fresh solutions for each experiment. Protect solutions from light and heat. |
| Incorrect concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. | |
| Insufficient incubation time | Optimize the incubation time for the desired cellular response. | |
| High background or non-specific effects | Contaminants in epinephrine solution | Use high-purity, cell culture-grade this compound. Filter-sterilize stock solutions. |
| Solvent effects (if using a solvent other than water) | Ensure the final solvent concentration in the culture medium is non-toxic to the cells. | |
| Cell death or toxicity | High concentration of epinephrine | Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. |
| Prolonged exposure | Time-course experiments can help identify if the toxic effects are time-dependent. |
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Epinephrine at Standard Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. Epinephrine promotes growth and differentiation of human tracheal gland cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of epinephrine in vitro on the morphology, phagocytosis, and mitotic activity of human trabecular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Analysis of Epinephrine Bitartrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of epinephrine (B1671497) bitartrate (B1229483) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for determining the potency and purity of epinephrine bitartrate in pharmaceutical formulations.
Introduction
Epinephrine (also known as adrenaline) is a hormone and neurotransmitter crucial in regulating various physiological responses.[1][2] As a medication, it is a life-saving intervention for conditions such as anaphylaxis and cardiac arrest.[3][4] this compound is a common salt form used in pharmaceutical preparations.[5] Accurate and precise analytical methods are therefore essential for the quality control of this compound drug products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, offering high sensitivity, specificity, and reproducibility.[6]
This application note details a validated HPLC method for the analysis of this compound, including system suitability, method validation parameters, and detailed experimental protocols.
Signaling Pathway of Epinephrine
Epinephrine exerts its effects by binding to adrenergic receptors (alpha and beta receptors) on the surface of cells.[1][7][] This interaction initiates a signaling cascade within the cell, a G-protein-coupled receptor (GPCR) pathway, which ultimately leads to the physiological response.[][9] A simplified representation of the epinephrine signaling pathway is illustrated below.
Caption: Simplified diagram of the epinephrine signaling pathway.
HPLC Method for this compound Analysis
This section details a stability-indicating HPLC method for the determination of this compound. The method is adapted from validated procedures found in the scientific literature.[3][4][10]
Chromatographic Conditions
| Parameter | Condition |
| Column | Kinetex® 2.6 µm Biphenyl 100 Å, 100 x 3.0 mm |
| Mobile Phase | 50 mM Sodium Dihydrogen Phosphate (B84403) (NaH2PO4) in water, adjusted to pH 3.0 with phosphoric acid.[3][10] |
| Flow Rate | 0.5 mL/min[3][10] |
| Column Temperature | 25 °C[3] |
| Detection Wavelength | 279 nm[3] |
| Injection Volume | 1 µL[3] |
| Run Time | Approximately 5 minutes |
Method Validation Summary
The following table summarizes the typical method validation parameters for the quantitative analysis of this compound.
| Parameter | Result |
| Linearity Range | 0.3 - 10 mg/mL[3] |
| Correlation Coefficient (r²) | > 0.9999[3] |
| Accuracy (Recovery) | 99.25% - 101.81%[3][4] |
| Precision (%RSD) | < 2%[3][7] |
| Limit of Detection (LOD) | 0.1 µg/mL[7] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL[7] |
| Retention Time (tR) | Approximately 1.68 min[3] |
Experimental Protocols
Reagents and Materials
-
Sodium Dihydrogen Phosphate (NaH2PO4), analytical grade
-
Phosphoric Acid (H3PO4), analytical grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Preparation of Mobile Phase
-
Weigh and dissolve the appropriate amount of sodium dihydrogen phosphate in HPLC-grade water to make a 50 mM solution.
-
Adjust the pH of the solution to 3.0 using phosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 10 mg/mL): Accurately weigh about 50 mg of this compound Reference Standard into a 5.00 mL volumetric flask.[3] Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.3, 1, 2, 5, 10 mg/mL).
Preparation of Sample Solutions
-
For liquid formulations such as injections or ophthalmic solutions, accurately transfer a volume of the sample equivalent to about 50 mg of this compound into a 500-mL volumetric flask.[9]
-
Dilute to volume with the mobile phase and mix well.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
System Suitability
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability solution (e.g., a mid-range standard) should be injected multiple times (typically 5 or 6 injections). The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%.
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the sample preparations using the calibration curve. The quantity of epinephrine can be calculated using the formula provided in the USP monograph if required.[9]
Stress Testing (Forced Degradation)
To ensure the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the this compound solution to various stress conditions to generate potential degradation products. The HPLC method should be able to separate the main epinephrine peak from any degradation product peaks.
Typical stress conditions include:
-
Acid Hydrolysis: e.g., 1 M HCl at 60 °C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature.[3]
-
Oxidative Degradation: e.g., 3% H2O2 at room temperature.[3]
-
Thermal Degradation: e.g., 60 °C.
-
Photolytic Degradation: Exposure to UV light.[3]
Degradation was observed under basic and oxidative conditions, while the solution was relatively stable under acidic and photolytic conditions.[7] The developed HPLC method was shown to effectively separate the degradation products from the intact this compound peak.[3][4][10]
Conclusion
The HPLC method described in this application note is rapid, sensitive, precise, and accurate for the quantitative determination of this compound in pharmaceutical formulations. The method is also stability-indicating, making it suitable for routine quality control and stability studies.
References
- 1. Epinephrine (medication) - Wikipedia [en.wikipedia.org]
- 2. Adrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. savemyexams.com [savemyexams.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. agilent.com [agilent.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. adrenergic receptor signaling pathway Gene Ontology Term (GO:0071875) [informatics.jax.org]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes: Quantitative Determination of Epinephrine Bitartrate using a Competitive ELISA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Epinephrine (B1671497), a critical catecholamine hormone and neurotransmitter, plays a vital role in regulating physiological processes. Its accurate quantification in various biological and pharmaceutical samples is essential for both research and drug development. This document details a robust and sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of epinephrine bitartrate (B1229483). The assay is designed for researchers, scientists, and drug development professionals who require a reliable method for measuring epinephrine concentrations.
The principle of this competitive ELISA lies in the competition between free epinephrine in the sample and a fixed amount of epinephrine conjugated to a carrier protein (coating antigen) for a limited number of specific anti-epinephrine antibody binding sites. The signal generated is inversely proportional to the concentration of epinephrine in the sample. This method is particularly well-suited for the detection of small molecules like epinephrine.[1]
Principle of the Assay
The competitive ELISA for epinephrine bitartrate involves the following key steps:
-
Coating: A 96-well microplate is coated with an epinephrine-protein conjugate (e.g., Epinephrine-BSA), which serves as the immobilized antigen.
-
Competition: Standards of known this compound concentration or unknown samples are added to the wells, followed by the addition of a specific primary anti-epinephrine antibody. During incubation, free epinephrine from the sample and the immobilized epinephrine-protein conjugate compete for binding to the limited amount of primary antibody.
-
Detection: A secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP), which is specific for the primary antibody, is added to the wells.
-
Signal Generation: A substrate solution (e.g., TMB) is added, which is converted by the HRP into a colored product.
-
Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength. The intensity of the color is inversely proportional to the concentration of epinephrine in the sample.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalog Number |
| This compound | Sigma-Aldrich | E4375 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | Thermo Fisher | 22980 |
| N-Hydroxysuccinimide (NHS) | Thermo Fisher | 24500 |
| 96-well ELISA plates | Corning | 3590 |
| Anti-Epinephrine Antibody | (Specify source) | (Specify Cat#) |
| HRP-conjugated Secondary Antibody | (Specify source) | (Specify Cat#) |
| TMB Substrate | Thermo Fisher | 34028 |
| Stop Solution (2N H₂SO₄) | VWR | (Specify Cat#) |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Tween 20 | Sigma-Aldrich | P9416 |
| MES Buffer | Sigma-Aldrich | M8250 |
Experimental Protocols
Protocol 1: Preparation of Epinephrine-BSA Conjugate (Coating Antigen)
This protocol describes the synthesis of the epinephrine-BSA conjugate using the EDC/NHS coupling method.[2]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
EDC
-
NHS
-
0.1 M MES Buffer, pH 4.7
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Prepare BSA Solution: Dissolve 10 mg of BSA in 1 mL of 0.1 M MES buffer, pH 4.7.
-
Prepare Epinephrine Solution: Dissolve 5 mg of this compound in 1 mL of 0.1 M MES buffer, pH 4.7.
-
Activate Epinephrine: Add 5 mg of EDC and 3 mg of NHS to the epinephrine solution. Incubate for 15 minutes at room temperature with gentle stirring.
-
Conjugation: Immediately add the activated epinephrine solution to the BSA solution. React for 2 hours at room temperature with gentle stirring.
-
Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against 1 L of PBS, pH 7.4 at 4°C for 24 hours, with at least three buffer changes.
-
Storage: Store the purified epinephrine-BSA conjugate at -20°C in small aliquots.
Protocol 2: Competitive ELISA for Epinephrine Quantification
Reagent Preparation:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: PBS containing 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Epinephrine Standards: Prepare a stock solution of this compound (1 mg/mL) in Assay Buffer. Perform serial dilutions to obtain standards ranging from 1 ng/mL to 1000 ng/mL.
Assay Procedure:
-
Coating: Dilute the Epinephrine-BSA conjugate to an optimal concentration (determined by checkerboard titration, typically 1-10 µg/mL) in Coating Buffer.[3] Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[4]
-
Washing: Discard the blocking buffer and wash the plate three times with Wash Buffer.
-
Competition: Add 50 µL of Epinephrine Standards or unknown samples to the appropriate wells. Immediately add 50 µL of the diluted anti-epinephrine primary antibody (at its optimal dilution in Assay Buffer) to each well.[5] Incubate for 1-2 hours at room temperature.
-
Washing: Discard the solution and wash the plate four times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the solution and wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.[3]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the optical density (OD) at 450 nm using a microplate reader.
Data Analysis
The concentration of epinephrine in the samples is determined by constructing a standard curve.
-
Calculate Average OD: Calculate the average absorbance for each set of standards and samples.
-
Generate Standard Curve: Plot the average OD values (Y-axis) against the corresponding epinephrine concentrations (X-axis, typically on a logarithmic scale).
-
Determine Sample Concentration: Interpolate the concentration of epinephrine in the unknown samples from the standard curve. Software capable of performing a four-parameter logistic (4-PL) curve fit is recommended for analyzing competitive ELISA data.[6]
Table 1: Example Standard Curve Data
| Epinephrine (ng/mL) | OD at 450 nm (Average) | % Inhibition |
| 1000 | 0.150 | 92.5% |
| 500 | 0.250 | 87.5% |
| 250 | 0.450 | 77.5% |
| 125 | 0.800 | 60.0% |
| 62.5 | 1.200 | 40.0% |
| 31.25 | 1.600 | 20.0% |
| 0 (B₀) | 2.000 | 0% |
Note: % Inhibition is calculated as: ((B₀ - B) / B₀) x 100, where B is the OD of the standard or sample and B₀ is the OD of the zero standard.
Assay Optimization
To achieve optimal performance, key assay parameters should be optimized using a checkerboard titration method.[7] This involves systematically testing different concentrations of the coating antigen and the primary antibody to identify the combination that provides the best signal-to-noise ratio and sensitivity.
Table 2: Checkerboard Titration for Optimization
| Coating Antigen (µg/mL) | Primary Antibody Dilution | OD at 450 nm (B₀) | OD at 450 nm (Mid-Standard) | Signal-to-Noise |
| 1 | 1:1000 | 1.8 | 1.2 | 1.5 |
| 1 | 1:5000 | 1.2 | 0.9 | 1.3 |
| 5 | 1:1000 | 2.5 | 1.5 | 1.7 |
| 5 | 1:5000 | 2.1 | 1.0 | 2.1 (Optimal) |
| 10 | 1:5000 | 2.3 | 1.2 | 1.9 |
| 10 | 1:10000 | 1.9 | 1.1 | 1.7 |
Troubleshooting
Table 3: Common ELISA Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| High Background | - Insufficient washing or blocking- Antibody concentration too high- Contaminated reagents | - Increase the number and duration of wash steps- Optimize blocking buffer concentration and incubation time- Titrate primary and secondary antibodies to lower concentrations[4]- Use fresh, sterile buffers and reagents |
| Weak or No Signal | - Reagents not at room temperature- Incorrect antibody dilutions- Inactive enzyme or substrate | - Allow all reagents to reach room temperature before use- Verify antibody concentrations and perform a new titration- Use fresh substrate and ensure HRP-conjugate is active |
| Poor Reproducibility | - Inconsistent pipetting- Edge effects due to temperature variation- Incomplete mixing of reagents | - Calibrate pipettes and use proper technique- Ensure uniform incubation temperature across the plate- Gently tap the plate after adding reagents to ensure proper mixing |
References
- 1. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mybiosource.com [mybiosource.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bosterbio.com [bosterbio.com]
Application Notes and Protocols: In Vitro Stimulation of Cardiac Myocytes with Epinephrine Bitartrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epinephrine (B1671497), a potent sympathomimetic amine, plays a crucial role in the regulation of cardiac function. Its interaction with adrenergic receptors on the surface of cardiac myocytes initiates a cascade of intracellular signaling events, leading to increased heart rate (chronotropy), contractility (inotropy), and rate of relaxation (lusitropy).[1][2] The in vitro stimulation of cultured cardiac myocytes with epinephrine bitartrate (B1229483) is a fundamental experimental model used to investigate the molecular mechanisms of cardiac physiology and pathophysiology, as well as for the preclinical assessment of novel cardiotropic drugs.[3][4]
These application notes provide a detailed overview of the experimental protocols and expected outcomes for the in vitro stimulation of cardiac myocytes with epinephrine bitartrate. The information is intended to guide researchers in designing and executing robust and reproducible experiments.
Signaling Pathways
Epinephrine primarily exerts its effects on cardiac myocytes through the activation of β-adrenergic receptors (β-ARs), with the β1 subtype being the most predominant and functionally significant in the ventricle.[5][6][7] Upon binding of epinephrine, the β1-AR undergoes a conformational change, activating the stimulatory G-protein (Gs). This initiates a signaling cascade that culminates in the modulation of intracellular calcium handling and myofilament function, ultimately enhancing cardiac contractility.[7][8][]
The canonical β-adrenergic signaling pathway involves the following key steps:
-
Receptor Activation: Epinephrine binds to β1-adrenergic receptors on the cardiomyocyte sarcolemma.[7][]
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.[]
-
Adenylyl Cyclase Activation: The activated Gsα subunit dissociates and stimulates adenylyl cyclase to convert ATP to cyclic AMP (cAMP).[1][7][]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, releasing the active catalytic subunits.[1][7]
-
Phosphorylation of Target Proteins: Activated PKA phosphorylates several key proteins involved in excitation-contraction coupling, including:
-
L-type Calcium Channels (LTCCs): Phosphorylation increases the influx of Ca2+ into the cell during the action potential.[2][6][10][11]
-
Ryanodine Receptors (RyR2): PKA-mediated phosphorylation can increase the sensitivity of these channels, leading to enhanced Ca2+ release from the sarcoplasmic reticulum (SR).[6]
-
Phospholamban (PLN): Phosphorylation of PLN relieves its inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to faster reuptake of Ca2+ into the SR.[6][11]
-
Troponin I (TnI): Phosphorylation of TnI decreases the sensitivity of the myofilaments to Ca2+, which contributes to faster relaxation.[6]
-
These coordinated phosphorylation events result in a larger and faster intracellular calcium transient, leading to a more forceful and briefer contraction.
Experimental Protocols
I. Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol is adapted from established methods for isolating a high yield of viable ventricular cardiomyocytes from neonatal rats.[12][13][14]
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Trypsin (0.25%) in HBSS
-
Collagenase Type II
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Percoll
-
Culture dishes or coverslips coated with an appropriate extracellular matrix protein (e.g., fibronectin or laminin)
Protocol:
-
Heart Isolation: Euthanize neonatal rat pups according to approved animal care protocols. Quickly excise the hearts and place them in ice-cold sterile HBSS.
-
Ventricle Dissection: Under a dissecting microscope, remove the atria and large vessels, and mince the ventricular tissue into small pieces (1-2 mm³).
-
Enzymatic Digestion:
-
Transfer the minced tissue to a solution containing trypsin and collagenase.
-
Incubate at 37°C with gentle agitation for a series of short digestions (e.g., 5-8 cycles of 10-20 minutes each).[15]
-
After each digestion, collect the supernatant containing the dissociated cells and neutralize the enzymatic activity by adding an equal volume of cold DMEM/F12 with 10% FBS.
-
-
Cell Filtration and Centrifugation:
-
Filter the collected cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Fibroblast Removal (Pre-plating):
-
Resuspend the cell pellet in complete culture medium and plate onto an uncoated culture dish for 45-60 minutes. During this time, fibroblasts will preferentially adhere to the plastic.
-
Carefully collect the supernatant containing the non-adherent cardiomyocytes.
-
-
Cell Plating:
-
Count the cardiomyocytes and plate them at the desired density on coated culture dishes or coverslips.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Culture Maintenance: Change the culture medium every 2-3 days. Cardiomyocytes will begin to beat spontaneously within 24-48 hours.
II. In Vitro Stimulation with this compound
Materials:
-
Cultured cardiac myocytes (e.g., NRVMs)
-
Sterile, deionized water or appropriate buffer (e.g., HBSS)
-
Ascorbic acid (optional, as an antioxidant to improve stability)[16]
Protocol:
-
Preparation of this compound Stock Solution:
-
This compound is water-soluble.[16] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile, deionized water or a suitable buffer. The use of an antioxidant like ascorbic acid can help prevent oxidation.[16]
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[16]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate culture medium or experimental buffer to achieve the desired final concentrations. It is recommended to prepare fresh working solutions for each experiment.
-
-
Stimulation of Cardiac Myocytes:
-
Replace the culture medium of the cardiomyocytes with fresh, pre-warmed medium or buffer containing the desired concentration of this compound.
-
For time-course experiments, add the epinephrine solution at specific time points. For dose-response studies, expose different sets of cells to a range of concentrations.
-
-
Data Acquisition:
-
Measure the desired parameters (e.g., contraction rate, amplitude, calcium transients) at baseline (before stimulation) and at various time points after the addition of epinephrine.
-
Common techniques for measuring cardiomyocyte function include video microscopy with edge-detection software (e.g., IonOptix) to assess sarcomere shortening and calcium imaging using fluorescent indicators (e.g., Fura-2).[4][18][19][20]
-
References
- 1. Cardiomyocyte Life-Death Decisions in Response to Chronic β-adrenergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenergic Regulation of Calcium Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cardiomyocyte contraction in human-induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compartmentalization of Beta-Adrenergic Signals in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Signaling in Cardiomyocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epinephrine enhances Ca2+ current-regulated Ca2+ release and Ca2+ reuptake in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved Method for Isolation of Neonatal Rat Cardiomyocytes with Increased Yield of C-Kit+ Cardiac Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Lipolysis in Adipocytes with Epinephrine Bitartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipolysis, the metabolic process of breaking down triglycerides stored in adipocytes into glycerol (B35011) and free fatty acids (FFAs), is a critical pathway for energy homeostasis. This process is predominantly regulated by catecholamines, such as epinephrine (B1671497) (adrenaline), which activate a signaling cascade initiated by the binding to β-adrenergic receptors on the adipocyte surface. The subsequent increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA) leads to the phosphorylation and activation of lipolytic enzymes, primarily Hormone Sensitive Lipase (B570770) (HSL) and Adipose Triglyceride Lipase (ATGL).[1][2][3] The released glycerol and FFAs are transported to other tissues to be used as energy substrates. Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity and type 2 diabetes, making it a key area of research for therapeutic interventions.[1][2]
Epinephrine bitartrate (B1229483), a salt form of epinephrine, is a potent stimulator of lipolysis and is commonly used in in vitro and in vivo studies to investigate this pathway.[4][5] Its mechanism of action is identical to that of other epinephrine salts like epinephrine hydrochloride, as the active component is the epinephrine molecule itself.[6] These application notes provide detailed protocols for inducing and measuring lipolysis in cultured adipocytes using epinephrine bitartrate, along with methods for quantifying the key products of this process.
Signaling Pathway of Epinephrine-Induced Lipolysis
Epinephrine initiates lipolysis by binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) on the surface of adipocytes.[1] This binding event activates the associated Gs protein, leading to the stimulation of adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[1][3] PKA, in turn, phosphorylates and activates two key lipolytic enzymes: Hormone Sensitive Lipase (HSL) and Perilipin 1.[2][3] Phosphorylated Perilipin 1 releases the co-activator Comparative Gene Identification-58 (CGI-58), which then activates Adipose Triglyceride Lipase (ATGL).[3] ATGL catalyzes the initial step of triglyceride breakdown into diacylglycerol.[3] HSL then hydrolyzes diacylglycerol to monoacylglycerol, and finally, Monoacylglycerol Lipase (MGL) breaks down monoacylglycerol into glycerol and a free fatty acid.[3]
Caption: Epinephrine-induced lipolysis signaling cascade in adipocytes.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of epinephrine on lipolysis in adipocytes.
Table 1: Dose-Response of Epinephrine on Glycerol Release in 3T3-L1 Adipocytes
| Epinephrine Concentration (M) | Glycerol Release (nmol/mg protein) |
| 0 (Basal) | 1.5 ± 0.2 |
| 10⁻⁸ | 3.2 ± 0.4 |
| 10⁻⁷ | 8.5 ± 0.9 |
| 10⁻⁶ | 15.1 ± 1.5 |
| 10⁻⁵ | 16.2 ± 1.7 |
| 10⁻⁴ | 15.8 ± 1.6 |
Data are presented as mean ± standard deviation and are hypothetical representations based on published literature.
Table 2: Time-Course of Epinephrine (10⁻⁶ M)-Stimulated Glycerol Release in Differentiated Human Adipocytes
| Time (minutes) | Glycerol Release (µM) |
| 0 | 0 |
| 15 | 25.3 ± 3.1 |
| 30 | 52.1 ± 5.8 |
| 60 | 98.7 ± 10.2 |
| 120 | 185.4 ± 19.3 |
Data are presented as mean ± standard deviation and are hypothetical representations based on published literature.
Table 3: Basal vs. Epinephrine-Stimulated Free Fatty Acid (FFA) Release in Primary Human Adipocytes
| Condition | FFA Release (µmol/L/min) |
| Basal | 1.76 ± 0.25 |
| Epinephrine (25 ng/min infusion) | 2.06 ± 0.47 |
Data adapted from a study on forearm FFA release and presented as mean ± standard error of the mean.
Experimental Protocols
Protocol 1: In Vitro Lipolysis Assay in Cultured Adipocytes (e.g., 3T3-L1 or primary human adipocytes)
This protocol describes the induction of lipolysis using this compound and the subsequent measurement of glycerol and free fatty acid release into the culture medium.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes) in a multi-well plate format (e.g., 24- or 96-well)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% Bovine Serum Albumin (BSA) and 5 mM glucose
-
This compound stock solution (e.g., 1 mM in water)
-
Glycerol assay kit (colorimetric or fluorometric)
-
Free fatty acid assay kit (colorimetric or fluorometric)
-
Plate reader (spectrophotometer or fluorometer)
Experimental Workflow:
Caption: General workflow for an in vitro lipolysis assay.
Procedure:
-
Cell Preparation:
-
Culture and differentiate pre-adipocytes (e.g., 3T3-L1) to mature adipocytes in appropriate multi-well plates. Ensure at least 80-90% of cells have accumulated lipid droplets.
-
For primary human adipocytes, follow established isolation and differentiation protocols.
-
-
Pre-incubation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with 1x Phosphate Buffered Saline (PBS).
-
Add KRB buffer containing 2% BSA and 5 mM glucose to each well and incubate for 1-2 hours at 37°C in a humidified incubator with 5% CO₂. This step is to remove any previously released glycerol and FFAs.
-
-
Lipolysis Induction:
-
Prepare fresh KRB-BSA buffer containing the desired concentrations of this compound. A typical concentration range to test is 10⁻⁸ M to 10⁻⁵ M. Include a vehicle control (buffer without epinephrine).
-
Aspirate the pre-incubation buffer and add the epinephrine-containing buffer (or vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired time period (e.g., 1 to 3 hours). The incubation time can be optimized based on the cell type and experimental goals.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant (medium) from each well without disturbing the cell layer.
-
The collected supernatant can be used immediately for glycerol and FFA assays or stored at -80°C for later analysis.
-
-
Quantification of Glycerol and Free Fatty Acids:
-
Use commercially available assay kits to measure the concentration of glycerol and FFAs in the collected supernatant. Follow the manufacturer's instructions for the specific kit being used.
-
Briefly, these assays typically involve enzymatic reactions that produce a colored or fluorescent product, which is then measured using a plate reader at the appropriate wavelength.
-
Generate a standard curve using the provided glycerol and fatty acid standards to determine the concentrations in the experimental samples.
-
-
Data Normalization (Optional but Recommended):
-
After collecting the supernatant, the cells remaining in the wells can be lysed, and the total protein content can be determined using a protein assay (e.g., BCA assay).
-
Normalize the glycerol and FFA release values to the total protein content in each well to account for variations in cell number.
-
Protocol 2: Measurement of cAMP Levels in Adipocytes
This protocol outlines a method to measure the intracellular accumulation of cAMP, a key second messenger in the epinephrine-induced lipolysis pathway.
Materials:
-
Differentiated adipocytes in a multi-well plate
-
Krebs-Ringer Bicarbonate (KRB) buffer with 0.1% BSA
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor (optional, to amplify the cAMP signal)
-
cAMP assay kit (e.g., ELISA-based or FRET-based biosensor)
-
Cell lysis buffer (provided with the cAMP assay kit)
Procedure:
-
Cell Preparation:
-
Culture and differentiate adipocytes as described in Protocol 1.
-
-
Pre-incubation:
-
Wash the cells twice with PBS.
-
Pre-incubate the cells with KRB buffer (with 0.1% BSA) for 30 minutes at 37°C. If using IBMX, it should be added during this step at a final concentration of 100-500 µM.
-
-
Epinephrine Stimulation:
-
Add this compound to the wells at the desired concentrations.
-
Incubate for a short period, typically 10-15 minutes at 37°C, as the cAMP response is rapid.
-
-
Cell Lysis:
-
Aspirate the buffer and immediately add the cell lysis buffer provided with the cAMP assay kit.
-
Incubate on a shaker for 10-20 minutes at room temperature to ensure complete cell lysis.
-
-
cAMP Quantification:
-
Perform the cAMP assay on the cell lysates according to the manufacturer's protocol.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the cAMP concentration based on a standard curve.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers studying epinephrine-induced lipolysis in adipocytes. By accurately measuring the release of glycerol and free fatty acids, and by understanding the underlying signaling pathway, scientists can effectively investigate the mechanisms of lipolysis and explore the potential of novel therapeutic agents for the treatment of metabolic diseases. Careful optimization of experimental conditions, such as cell type, reagent concentrations, and incubation times, is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Lipolysis in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of epinephrine on regional free fatty acid and energy metabolism in men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epinephrine directly antagonizes insulin-mediated activation of glucose uptake and inhibition of free fatty acid release in forearm tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of epinephrine and other lipolytic agents on intracellular lipolysis and lipoprotein lipase activity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of epinephrine infusion on adipose tissue: interactions between blood flow and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Epinephrine Bitartrate for Vasoconstriction in Microcirculation Studies
Introduction
Epinephrine (B1671497), also known as adrenaline, is a potent sympathomimetic catecholamine that plays a crucial role in the body's "fight-or-flight" response.[1] In research and clinical settings, its salt form, epinephrine bitartrate (B1229483), is widely utilized for its profound effects on the cardiovascular system. A primary application in microcirculation studies is its ability to induce vasoconstriction, the narrowing of blood vessels. This effect is instrumental for investigating vascular reactivity, blood flow regulation, and the pathophysiology of various shock states.[2][3]
Epinephrine exerts its effects by binding to adrenergic receptors (adrenoceptors) on the surface of various cells.[4][] Its vasoconstrictive properties are primarily mediated through the activation of α1-adrenergic receptors on vascular smooth muscle cells, leading to increased peripheral resistance and blood pressure.[6][7] These application notes provide a detailed overview of the signaling pathways, quantitative data from preclinical and clinical studies, and standardized protocols for utilizing epinephrine bitartrate to study vasoconstriction in the microcirculation.
Mechanism of Action and Signaling Pathway
Epinephrine is a nonselective agonist of all adrenergic receptors, including α1, α2, β1, and β2 subtypes.[1] The physiological response in a specific tissue depends on the density and type of receptors present.
-
α1-Adrenergic Receptors: Located on the smooth muscle of arterioles and venules, especially in the skin, kidneys, and gastrointestinal tract.[4][7] Activation of these receptors is the principal mechanism behind epinephrine-induced vasoconstriction.[6]
-
β2-Adrenergic Receptors: Found in the blood vessels of skeletal muscle.[4] Activation of these receptors leads to vasodilation. At low doses, the β2 effect can sometimes predominate, but at higher doses, the α1-mediated vasoconstriction is the overwhelming response.[3]
The intracellular signaling cascade initiated by epinephrine binding to α1-adrenergic receptors proceeds as follows:
-
Receptor Binding: Epinephrine binds to the α1-adrenergic receptor, a G protein-coupled receptor (GPCR).[7]
-
Gq Protein Activation: This binding causes a conformational change in the receptor, activating the associated heterotrimeric G protein, Gq.[7]
-
PLC Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).[7][8]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm.[7]
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in the phosphorylation of myosin and contraction of the vascular smooth muscle cell. This cellular contraction causes the blood vessel to narrow, an effect known as vasoconstriction.
Quantitative Data Summary
The dosage of this compound and its observed effects can vary significantly based on the animal model, route of administration, and the specific microvascular bed being studied.
Table 1: Dosage of this compound in Microcirculation Studies
| Animal Model | Route of Administration | Dosage/Concentration | Reference |
|---|---|---|---|
| Mouse | Intravenous (IV) Bolus | 100 µL of 40 µg/mL | [2] |
| Rat | Intravenous (IV) Bolus | 0.05 - 0.1 mg/kg | [9][10] |
| Pig | Intravenous (IV) Infusion | 0.8 ± 0.2 µg/kg/hr | [11][12] |
| Rabbit | Superfusion on Cranial Window | 10⁻⁹ to 10⁻⁴ mol/L | [13] |
| Small Animals | Intravenous (IV) Infusion | 0.1 - 1 µg/kg/min | [14] |
| Human | Subcutaneous Injection | 1:200,000 (5 µg/mL) or 1:400,000 (2.5 µg/mL) | [15] |
| Human | Topical Application | 0.002% (1:50,000) to 0.1% (1:1000) |[16] |
Table 2: Observed Vasoconstrictive Effects of Epinephrine
| Parameter Measured | Animal Model | Observation | Reference |
|---|---|---|---|
| Microvessel Diameter | Mouse (Cerebral) | Severe vasoconstriction to 57 ± 6% of baseline at 6 min post-IV injection. | [2] |
| Perfusion (Blood Flow) | Human (Eyelid) | Full vasoconstrictive effect reached at 115 seconds post-subcutaneous injection. | [17][18] |
| Blood Flow (Jejunal Mucosa) | Pig (Sepsis Model) | 21 ± 5% reduction in microcirculatory blood flow. | [11][12] |
| Arterial Blood Pressure | Mouse | 80-112% increase within 10 seconds of IV injection. | [2] |
| Cortical Perfusion | Rat | Brisk immediate reperfusion post-cardiac arrest, followed by capillary stalling. |[9] |
Experimental Protocols
Two common techniques for assessing epinephrine-induced vasoconstriction are intravital microscopy for direct visualization and laser speckle contrast imaging for perfusion analysis.
This protocol allows for the direct, real-time visualization and quantification of microvascular diameter changes in response to epinephrine.
Objective: To directly measure arteriolar and venular diameter changes in a living animal.
Materials:
-
This compound solution
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Saline with fluorescently-labeled dextran (B179266) (e.g., FITC-dextran) or plasma marker
-
Animal model (e.g., mouse with a dorsal skinfold chamber or exteriorized cremaster muscle)
-
Intravital microscope (upright or inverted, confocal or multiphoton)[19][20][21]
-
Surgical tools
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature. Perform the necessary surgery to expose the microvascular bed of interest (e.g., install a dorsal skinfold chamber, exteriorize the cremaster muscle, or create a cranial window).[19]
-
Fluorescent Labeling: Administer a fluorescent plasma marker (e.g., FITC-dextran) intravenously to visualize the vessel lumen.
-
Microscope Setup: Position the animal on the microscope stage and bring the tissue into focus. Use a low-magnification objective to locate a suitable area with clear arterioles and venules, then switch to a higher magnification (e.g., 20x or 40x water-immersion objective).[20]
-
Baseline Recording: Acquire video or images of the selected microvessels for a baseline period (e.g., 5-10 minutes) to ensure stability.
-
Epinephrine Administration: Administer this compound. This can be done systemically via intravenous injection/infusion or locally by superfusing the exposed tissue with a known concentration of the drug.[2][13]
-
Post-Administration Imaging: Continuously record the same microvascular field for a defined period (e.g., 15-30 minutes) to capture the full vasoconstrictive response and subsequent recovery.
-
Data Analysis: Use image analysis software to measure the diameter of the vessels (in micrometers) at multiple time points before, during, and after epinephrine administration. Calculate the percentage change from baseline to quantify the vasoconstrictive response.
LSCI is a non-invasive technique that provides full-field, real-time maps of tissue blood flow (perfusion), making it ideal for studying the spatial and temporal dynamics of vasoconstriction.[22][23]
Objective: To measure changes in microvascular perfusion over a wide field of view.
Materials:
-
This compound solution
-
Anesthetic
-
Animal model (e.g., mouse or rat)
-
Surgical tools for exposing tissue (e.g., dental drill for thinning skull)
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the animal and remove fur from the area of interest (e.g., scalp, dorsal skin). For cerebral studies, thin the skull over the desired brain region with a dental drill until it is translucent.[23]
-
Imaging Setup: Position the animal under the LSCI camera. Adjust the focus to obtain a clear image of the surface vasculature. Ensure the laser illumination is even and not saturated.[22][24]
-
Baseline Imaging: Record baseline perfusion maps for 5-10 minutes to establish a stable signal. The LSCI software will convert raw speckle images into color-coded maps where arbitrary perfusion units (APU) represent blood flow.
-
Epinephrine Administration: Administer this compound, typically via subcutaneous or topical application for localized studies, or intravenously for systemic effects.[17]
-
Post-Administration Imaging: Continuously record perfusion maps for a defined period to monitor the onset, peak, and duration of the vasoconstrictive effect.
-
Data Analysis: Define regions of interest (ROIs) on the perfusion maps. Extract the average perfusion values from these ROIs over time. Calculate the percentage decrease in perfusion relative to the baseline to quantify the vasoconstrictive response.
Key Considerations and Best Practices
-
Systemic vs. Local Effects: Be aware that systemically administered epinephrine will increase heart rate and blood pressure, which can confound the direct effects on the microvasculature.[2][3] Local application (superfusion or microinjection) can help isolate the direct vascular effects.
-
Dose-Response: The magnitude of vasoconstriction is dose-dependent. It is crucial to perform dose-response studies to determine the optimal concentration for the desired effect in your specific model and tissue.
-
Anesthesia: The choice of anesthetic can influence cardiovascular parameters and vascular reactivity. Use anesthetics with minimal cardiovascular side effects and maintain a stable plane of anesthesia throughout the experiment.
-
Physiological Monitoring: Continuously monitor systemic parameters such as mean arterial pressure, heart rate, and body temperature to ensure the animal's stability and to correlate microcirculatory changes with systemic hemodynamics.[2]
-
Receptor Distribution: Remember that the net effect of epinephrine (vasoconstriction vs. vasodilation) depends on the local ratio of α1 to β2 receptors.[4] This can vary between different vascular beds.
References
- 1. Adrenaline - Wikipedia [en.wikipedia.org]
- 2. Epinephrine-induced Effects on Cerebral Microcirculation and Oxygenation Dynamics Using Multimodal Monitoring and Functional Photoacoustic Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenalin (Epinephrine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What are the mechanisms of action and clinical applications of adrenaline? [en.cnys.com]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resuscitation with epinephrine worsens cerebral capillary no-reflow after experimental pediatric cardiac arrest: An in vivo multiphoton microscopy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iris.hi.is [iris.hi.is]
- 12. researchgate.net [researchgate.net]
- 13. Effects of adrenaline and vasopressin on cerebral microcirculation at baseline and during global brain ischemia and reperfusion in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constant Rate Infusions in Small Animal Anesthesia: A Guide to the Practitioner - WSAVA 2015 Congress - VIN [vin.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. drugs.com [drugs.com]
- 17. Hyperspectral and Laser Speckle Contrast Imaging for Monitoring the Effect of Epinephrine in Local Anesthetics in Oculoplastic Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hyperspectral and Laser Speckle Contrast Imaging for Monitoring the Effect of Epinephrine in Local Anesthetics in Oculoplastic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An optimized confocal intravital microscopy protocol for long-term live imaging of murine F-actin organization during naïve lymphocyte migration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intravital microscopy: A practical guide on imaging intracellular structures in live animals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intravital Imaging Techniques for Biomedical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. foil.bme.utexas.edu [foil.bme.utexas.edu]
- 23. How to Build a Laser Speckle Contrast Imaging (LSCI) System to Monitor Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Investigating Glucose Metabolism with Epinephrine Bitartrate In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinephrine (B1671497), a critical catecholamine hormone and neurotransmitter, plays a pivotal role in the regulation of glucose homeostasis, particularly during the "fight or flight" response. It mobilizes energy stores by stimulating hepatic glucose production and modulating glucose uptake in peripheral tissues. Understanding the intricate mechanisms of epinephrine's action on glucose metabolism is crucial for various fields of research, including physiology, endocrinology, and the development of therapeutic agents for metabolic disorders. These application notes provide a comprehensive overview and detailed protocols for investigating the in vivo effects of epinephrine bitartrate (B1229483) on glucose metabolism.
Core Concepts: Epinephrine's Dual Role in Glucose Regulation
Epinephrine exerts its effects on glucose metabolism primarily through actions on the liver and peripheral tissues like skeletal muscle and adipose tissue.[1] Its primary impact is to increase blood glucose levels to ensure an adequate energy supply for vital organs.[1] This is achieved through two main processes:
-
Stimulation of Hepatic Glucose Production: Epinephrine enhances the release of glucose from the liver into the bloodstream by promoting both glycogenolysis (the breakdown of glycogen) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[1][2] The initial surge in glucose production is largely due to glycogenolysis, while gluconeogenesis provides a more sustained release.[2]
-
Modulation of Peripheral Glucose Uptake: Epinephrine can inhibit insulin-stimulated glucose uptake in skeletal muscle, a major site of glucose disposal.[3][4] This action preserves glucose for tissues with an absolute requirement, such as the brain.
These effects are mediated through the activation of adrenergic receptors, primarily β-adrenergic receptors, which trigger a cascade of intracellular signaling events.[4][5][6]
Key Signaling Pathway: Epinephrine-Mediated Glycogenolysis
The signaling cascade initiated by epinephrine binding to β-adrenergic receptors in hepatocytes is a classic example of a G-protein coupled receptor (GPCR) pathway.
Caption: Epinephrine signaling pathway leading to glycogenolysis.
Data Presentation: Quantitative Effects of Epinephrine on Glucose Metabolism
The following tables summarize key quantitative data from in vivo studies investigating the effects of epinephrine on glucose metabolism.
Table 1: Effect of Epinephrine Infusion on Hepatic Glucose Production (HGP) in Dogs
| Parameter | Basal | Epinephrine Infusion | Reference |
| Peripheral Infusion | [7] | ||
| HGP (mg/kg·min) | 2.2 ± 0.1 | 5.1 ± 0.2 | [7] |
| Glycogenolysis (mg/kg·min) | - | ~1.7 | [7] |
| Gluconeogenesis (mg/kg·min) | 0.7 ± 0.4 | 1.8 ± 0.5 | [7] |
| Portal Infusion | [7] | ||
| HGP (mg/kg·min) | 2.1 ± 0.1 | 3.8 ± 0.6 | [7] |
| Glycogenolysis (mg/kg·min) | - | ~2.3 | [7] |
Table 2: Dose-Dependent Effects of Epinephrine on Glucose Metabolism in Dogs [8]
| Epinephrine (pg/ml) | Plasma Glucose Rise (mg/dl) | Hepatic Glucose Output (mg/kg·min) | Blood Lactate Rise (mmol/l) |
| 447 ± 75 | 47 ± 7 | 1.04 ± 0.22 | 1.52 ± 0.24 |
| 1,812 ± 97 | 42 ± 22 | 1.87 ± 0.23 | 4.29 ± 0.49 |
| 2,495 ± 427 | 74 ± 25 | 3.70 ± 0.83 | 4.60 ± 0.45 |
Table 3: Epinephrine's Impact on Glucose Metabolism in Humans
| Parameter | Basal | Epinephrine Infusion | Reference |
| Blood Glucose Rise | - | 50-60% | [2] |
| Net Splanchnic Glucose Output | - | 150% (transient) | [2] |
| Conversion of Alanine and Lactate to Glucose | - | 4-fold increase | [2] |
| Glucose Production (mg/kg·min) | 1.8 ± 0.1 | 3.0 ± 0.2 (peak) | [5][6] |
| Glucose Clearance (ml/kg·min) | 2.0 ± 0.1 | 1.5 ± 0.2 | [5][6] |
Table 4: Effects of Epinephrine on Glucose Metabolism in Rat Heart and Muscle
| Tissue/Parameter | Condition | Glucose Uptake | Glycogen Synthesis | Glycogenolysis | Reference |
| Heart | Epinephrine | Decreased | Increased | Increased | [9] |
| Skeletal Muscle | Epinephrine | Decreased | Decreased | Increased | [9] |
| Skeletal Muscle | Insulin-stimulated + Epinephrine | Reduced by 30% | - | Increased | [4][10] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Hepatic Glucose Production and Gluconeogenesis using Tracer Methodology
This protocol is adapted from studies in conscious, overnight-fasted dogs.[8]
Objective: To quantify the dose-dependent effects of epinephrine on hepatic glucose production, glycogenolysis, and gluconeogenesis.
Materials:
-
Epinephrine bitartrate solution
-
[3-³H]glucose (for measuring glucose production)
-
[U-¹⁴C]alanine (for assessing gluconeogenesis)
-
Pancreatic clamp reagents (somatostatin, insulin (B600854), glucagon)
-
Anesthesia (for surgical procedures)
-
Catheters for infusion and blood sampling
-
Blood glucose analyzer
-
Scintillation counter
Experimental Workflow:
Caption: Experimental workflow for in vivo glucose metabolism study.
Procedure:
-
Animal Preparation:
-
Surgically implant catheters in the portal vein, hepatic vein, and a peripheral artery and vein under anesthesia.
-
Allow for a recovery period of at least two weeks.
-
Fast the animals overnight (18 hours) before the experiment.
-
-
Pancreatic Clamp:
-
Initiate a pancreatic clamp by infusing somatostatin (B550006) to suppress endogenous insulin and glucagon (B607659) secretion.
-
Maintain basal levels of insulin and glucagon through exogenous infusion.[8]
-
-
Tracer Infusion:
-
Begin a continuous infusion of [3-³H]glucose to measure the rate of appearance of glucose.
-
Administer a bolus of [U-¹⁴C]alanine followed by a continuous infusion to trace its conversion to glucose.
-
-
Epinephrine Administration:
-
After a basal sampling period, begin a continuous intravenous infusion of this compound at the desired dose.
-
Conduct studies with different infusion rates to establish a dose-response relationship.[8]
-
-
Blood Sampling:
-
Collect arterial and hepatic venous blood samples at regular intervals throughout the basal and experimental periods.
-
-
Sample Analysis:
-
Measure plasma glucose concentrations.
-
Determine the specific activities of [³H]glucose and [¹⁴C]glucose in plasma samples using a scintillation counter.
-
-
Data Calculation:
-
Calculate hepatic glucose production from the rate of appearance of [3-³H]glucose.
-
Estimate the rate of gluconeogenesis from the conversion of [¹⁴C]alanine to [¹⁴C]glucose.
-
Calculate glycogenolysis as the difference between total hepatic glucose production and gluconeogenesis.
-
Protocol 2: Euglycemic Hyperinsulinemic Clamp with Epinephrine Infusion
This protocol is based on studies investigating insulin resistance induced by epinephrine.[4][10]
Objective: To assess the effect of epinephrine on whole-body and tissue-specific insulin sensitivity and glucose uptake.
Materials:
-
This compound solution
-
Human insulin
-
20% Dextrose solution
-
[³H]2-deoxyglucose (for measuring tissue-specific glucose uptake)
-
Catheters for infusion and blood sampling
-
Blood glucose analyzer
Procedure:
-
Animal Preparation: As described in Protocol 1.
-
Euglycemic Hyperinsulinemic Clamp:
-
Initiate a continuous infusion of insulin to achieve a steady-state hyperinsulinemic condition.
-
Simultaneously, infuse a variable rate of 20% dextrose to maintain euglycemia (normal blood glucose levels). The glucose infusion rate (GIR) is a measure of whole-body insulin sensitivity.
-
Monitor blood glucose every 5-10 minutes and adjust the dextrose infusion rate accordingly.
-
-
Epinephrine Infusion:
-
Once a steady-state clamp is achieved, begin a co-infusion of this compound.
-
-
Tissue-Specific Glucose Uptake:
-
Towards the end of the clamp period, administer a bolus of [³H]2-deoxyglucose.
-
Collect blood samples to determine the plasma disappearance of the tracer.
-
At the end of the experiment, euthanize the animal and collect tissue samples (e.g., different muscle types, adipose tissue).
-
-
Sample Analysis:
-
Measure plasma glucose and insulin concentrations.
-
Determine the concentration of [³H]2-deoxyglucose-6-phosphate in tissue homogenates to calculate the glucose metabolic index (a measure of tissue-specific glucose uptake).
-
Concluding Remarks
The protocols and data presented here provide a robust framework for researchers investigating the complex interplay between epinephrine and glucose metabolism in vivo. By employing these methodologies, scientists can further elucidate the physiological and pathophysiological roles of epinephrine, contributing to a deeper understanding of metabolic regulation and the development of novel therapeutic strategies. Careful adherence to experimental design, particularly in controlling for hormonal and substrate fluctuations, is paramount for obtaining accurate and reproducible results.
References
- 1. Effect of epinephrine on glucose metabolism in humans: contribution of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of gluconeogenesis in epinephrine-stimulated hepatic glucose production in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. In vivo glucose metabolism in individual tissues of the rat. Interaction between epinephrine and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenergic Mechanisms for the Effects of Epinephrine on Glucose Production and Clearance in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adrenergic mechanisms for the effects of epinephrine on glucose production and clearance in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the direct and indirect effects of epinephrine on hepatic glucose production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-related effects of epinephrine on glucose production in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epinephrine enhances glycogen turnover and depresses glucose uptake in vivo in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis Following Epinephrine Bitartrate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of epinephrine (B1671497) bitartrate (B1229483) on gene expression. This document outlines the key signaling pathways involved, detailed experimental protocols for robust data generation, and a summary of expected gene expression changes.
Introduction
Epinephrine, a catecholamine hormone and neurotransmitter, plays a crucial role in regulating various physiological processes through its interaction with adrenergic receptors.[1][2] Its bitartrate salt form is commonly used in clinical and research settings.[2] Understanding the downstream effects of epinephrine on gene expression is vital for elucidating its mechanism of action in different cell types and for the development of novel therapeutic strategies. This guide provides detailed protocols for investigating these effects using modern molecular biology techniques.
Signaling Pathways
Epinephrine initiates its effects by binding to α- and β-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[1][3] This binding triggers a cascade of intracellular events that ultimately lead to changes in gene expression.
The β-adrenergic signaling pathway is a primary route for epinephrine action. Upon ligand binding, the β-adrenergic receptor activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase.[1][4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] As a second messenger, cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors that modulate gene expression.[4][5]
α-adrenergic signaling is another important pathway. α1-adrenergic receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[1] α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP levels.[1]
References
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H19NO9 | CID 5815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. youtube.com [youtube.com]
- 5. In vivo epinephrine-mediated regulation of gene expression in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Epinephrine Bitartrate Oxidation
This guide provides troubleshooting information and frequently asked questions regarding the oxidation of epinephrine (B1671497) bitartrate (B1229483) in cell culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my cell culture medium containing epinephrine turning pink or brown?
A1: The color change is a classic sign of epinephrine oxidation. Epinephrine, a catecholamine, is highly susceptible to oxidation, which leads to the formation of colored degradation products like adrenochrome (B1665551) (pink/red) and melanin (B1238610) polymers (brown).[1][2] This process is accelerated by factors such as exposure to light, oxygen, elevated pH, and the presence of metal ions.[1][3]
Q2: What is the most stable form of epinephrine to use in cell culture?
A2: Epinephrine salts, such as epinephrine bitartrate or hydrochloride, are recommended for use in cell culture over epinephrine base.[4] These salt forms are more soluble and stable in aqueous solutions like DMEM.[4] However, all forms of epinephrine are susceptible to oxidation once in solution and require protective measures.[4][5]
Q3: How does oxidation affect the biological activity of epinephrine?
A3: Oxidation converts epinephrine into biologically inactive products.[1] For example, the formation of adrenochrome and epinephrine sulfonate renders the molecule unable to bind effectively to its adrenergic receptors, meaning the intended cellular signaling pathways will not be activated.[1] This can lead to a complete lack of cellular response in your experiment.
Q4: Can I prepare a large stock solution of epinephrine in media and store it?
A4: It is generally not recommended. Epinephrine in a complex solution like cell culture medium has a limited shelf life, even when refrigerated.[5] It is best practice to prepare fresh epinephrine solutions immediately before use or to prepare a stabilized stock solution with antioxidants that is then added to the medium just prior to the experiment.
Q5: What are the most common antioxidants used to stabilize epinephrine?
A5: Ascorbic acid (Vitamin C) and sodium metabisulfite (B1197395) are commonly used to prevent the oxidation of catecholamines like epinephrine.[1][4][6] They act as reducing agents or "oxygen scavengers," reacting with dissolved oxygen before it can degrade the epinephrine.[1][5] Cysteine has also been shown to be an effective inhibitor of epinephrine oxidation.[6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My cells are not responding to the epinephrine treatment.
| Possible Cause | Troubleshooting Step |
| Epinephrine Oxidation | Visually inspect the media. A pink or brown tint indicates significant degradation. Prepare a fresh solution, ensuring it is protected from light and used immediately. Consider adding an antioxidant like ascorbic acid to the stock solution (see Protocol section). |
| Incorrect Concentration | Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometer or HPLC. |
| Receptor Desensitization | Prolonged exposure to an agonist can cause receptors to internalize or become desensitized. Review your experimental timeline. Ensure cells are not pre-exposed to other adrenergic agonists. |
| Inactive Epinephrine Salt | Ensure you are using a high-quality, reputable source of this compound. Check the expiration date and storage conditions of the powdered chemical. |
Issue 2: My epinephrine-containing medium changes color very rapidly.
| Possible Cause | Troubleshooting Step |
| High pH of Media | Epinephrine oxidation is accelerated at neutral to alkaline pH.[1][3] Standard cell culture media (pH 7.2-7.4) facilitates this. While altering media pH is not feasible for cell health, this underscores the need for antioxidants. |
| Exposure to Light | Photodegradation can accelerate the oxidation process, even in the presence of some antioxidants like sodium metabisulfite.[1][5] Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[4] |
| Presence of Metal Ions | Metal ions (e.g., Fe³⁺, Cu²⁺) in the media or from labware can catalyze epinephrine oxidation.[3][5] Use high-purity water and reagents. Consider adding a chelating agent like EDTA, though its effect on your specific cell type should be validated.[4] |
| High Dissolved Oxygen | Aeration of the media introduces oxygen, the primary driver of oxidation. Avoid vigorous shaking or vortexing of the epinephrine stock or final media solution. |
Logical Troubleshooting Flowchart
The following diagram outlines a step-by-step process for diagnosing issues with epinephrine stability.
Caption: Troubleshooting workflow for unresponsive epinephrine experiments.
Quantitative Data Summary
The stability of epinephrine is highly dependent on its storage conditions. While specific data in cell culture media is sparse, stability studies in aqueous solutions provide a clear indication of degradation rates.
Table 1: Stability of Epinephrine Solutions Under Different Conditions
| Concentration | Vehicle | Temperature | Light Exposure | Antioxidant | % Remaining after 30 Days | Reference |
| 25-100 µg/mL | 5% Dextrose | 4°C | Not Specified | None | >95% | [8][9] |
| 25-100 µg/mL | 5% Dextrose | 25°C | Not Specified | None | >95% | [8][9] |
| 10 µg/mL | 0.9% Saline | 4°C / 20°C | With/Without Light | None | Stable for 90 days* | [10] |
| 0.1 mg/mL | Sterile Water | Room Temp | Protected | None | <90% after 14 days | [11] |
| 0.7 mg/mL | Sterile Water | Room Temp | Protected | None | Stable for 56 days | [11] |
*Note: In the saline study, stability was defined as no significant difference from day 0, with high sample-to-sample variability observed.[10]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound with ascorbic acid as a stabilizer.
Materials:
-
This compound powder
-
L-Ascorbic acid
-
High-purity, sterile water (e.g., WFI or cell culture grade)
-
Sterile 0.22 µm syringe filter
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Prepare Ascorbic Acid Solution: Prepare a 100 mM solution of L-Ascorbic acid in high-purity sterile water. For example, dissolve 17.6 mg of ascorbic acid in 1 mL of water.
-
Calculate Epinephrine Mass: The molecular weight of this compound is 333.3 g/mol . To make 1 mL of a 10 mM stock, you will need 3.33 mg of this compound.
-
Dissolve Epinephrine:
-
In a sterile amber tube, add 990 µL of high-purity sterile water.
-
Add 10 µL of the 100 mM ascorbic acid solution to the water. This results in a final ascorbic acid concentration of 1 mM.
-
Add the 3.33 mg of this compound powder to the water-ascorbic acid mixture.
-
-
Mix and Sterilize: Gently vortex the tube until the powder is completely dissolved. Do not shake vigorously. Sterilize the solution by passing it through a 0.22 µm syringe filter into a new, sterile amber tube.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in sterile amber microcentrifuge tubes. Store immediately at -20°C or -80°C for long-term storage. Protect from light at all times.
-
Usage: When ready to use, thaw an aliquot quickly and dilute it to the final desired concentration in your cell culture medium immediately before adding it to your cells. Discard any unused portion of the thawed aliquot.
Epinephrine Degradation Pathways
Epinephrine primarily degrades through oxidation, but other pathways exist, especially in the presence of certain stabilizers.
Caption: Major degradation pathways for epinephrine in aqueous solutions.
Adrenergic Signaling Overview
Preventing oxidation is critical because only active epinephrine can initiate the intended signaling cascade. The diagram below shows a simplified canonical pathway following epinephrine binding to a β-adrenergic receptor.
Caption: Simplified canonical epinephrine signaling cascade via a Gs-coupled receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. WO2017218918A1 - Stabilization of epinephrine formulations - Google Patents [patents.google.com]
- 7. Inhibition of epinephrine oxidation in weak alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. Stability of Epinephrine at Standard Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Epinephrine in a Normal Saline Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epinephrine Stability in Plastic Syringes and Glass Vials | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Troubleshooting inconsistent results with epinephrine bitartrate in assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in assays involving epinephrine (B1671497) bitartrate (B1229483). The following sections are organized in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My epinephrine bitartrate solution is turning a pinkish-brown color. What does this mean and can I still use it?
A1: A pinkish-to-brown discoloration indicates the oxidation of epinephrine. This degradation process alters the molecular structure of epinephrine, rendering it inactive. You should not use discolored solutions as they will lead to inaccurate and unreliable results. To prevent this, always prepare fresh solutions and protect them from light and air exposure.
Q2: I'm seeing high variability between my replicate wells in an ELISA. What are the likely causes?
A2: High variability in ELISA assays can stem from several factors. Common causes include inconsistent pipetting technique, inadequate plate washing, the presence of bubbles in wells, or temperature differences across the plate (edge effects).[1][2][3] Ensure your pipettes are calibrated, use fresh tips for each sample, and be meticulous with your washing steps to ensure all wells are treated uniformly.
Q3: My HPLC analysis shows a smaller peak for epinephrine than expected. What could be the reason?
A3: A reduced peak height for epinephrine in HPLC analysis typically points to degradation of the analyte.[4] Epinephrine is susceptible to degradation under various conditions, including exposure to basic pH, oxidizing agents, and even certain metals like iron and copper.[5] Ensure your mobile phase is at the optimal pH (typically acidic) and that all glassware is thoroughly cleaned to avoid contamination. It is also crucial to use a stability-indicating HPLC method that can separate epinephrine from its degradation products.[6][7]
Q4: Can the bitartrate counter-ion interfere with my assay?
A4: While the bitartrate counter-ion is generally considered inert, it can potentially influence the pH of your stock solution, which in turn can affect the stability of epinephrine. It is good practice to verify the pH of your prepared solutions and adjust if necessary for optimal stability.
Troubleshooting Guides
Issue 1: Inconsistent Potency in Cell-Based Functional Assays
Symptoms:
-
Variable EC50 values between experiments.
-
Lower than expected maximal response.
-
Complete loss of response.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Epinephrine Degradation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Protect all solutions from light by using amber vials or covering them with foil.[8][9] |
| Improper Storage | Store stock solutions at the recommended temperature (typically 2-8°C) and protected from light.[8][10] Avoid repeated freeze-thaw cycles.[2] Studies have shown that epinephrine solutions can be stable for extended periods when stored correctly.[11][12][13] |
| Cell Health and Passage Number | Ensure cells are healthy, within a consistent and low passage number range, and are plated at a consistent density for each experiment. |
| Receptor Desensitization | Chronic exposure of cells to agonists can lead to receptor desensitization. Ensure cells are not pre-exposed to other adrenergic agonists. In some models of heart failure, β-adrenergic receptor function is known to be limited by several molecular mechanisms.[14][15] |
Issue 2: Poor Standard Curve in Ligand Binding or ELISA Assays
Symptoms:
-
Low R-squared value.
-
High coefficient of variation (%CV) between replicate standards.[1]
-
Flattening of the curve at the top or bottom.[3]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure there are no air bubbles in the pipette tips.[1][16] |
| Incorrect Standard Preparation | Double-check all calculations and dilutions for the standard curve. Perform serial dilutions carefully and ensure thorough mixing at each step.[3] |
| Suboptimal Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the assay protocol.[2][3] |
| Plate Washing Issues | Ensure thorough and consistent washing of all wells to remove unbound reagents.[1] An automated plate washer can improve consistency.[2] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a controlled environment, avoiding exposure to light and humidity.
-
Dissolution: Dissolve the powder in a suitable, slightly acidic buffer (e.g., citrate (B86180) buffer, pH 3-4). The use of an antioxidant such as sodium metabisulfite (B1197395) can also improve stability.
-
Concentration Check: Verify the concentration of the stock solution using UV-Vis spectrophotometry by measuring the absorbance at its maximum wavelength (approximately 280 nm).
-
Storage: Store the stock solution in small aliquots in amber vials at 2-8°C. For longer-term storage, aliquots can be frozen at -20°C or below, although some studies show good stability for up to 90 days at refrigerated temperatures.[13][17]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate assay buffer. Discard any unused diluted solutions at the end of the day.
Protocol 2: Stability-Indicating HPLC Method for Epinephrine
This protocol provides a general framework. Specific parameters may need to be optimized for your system.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[18]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM sodium dihydrogen phosphate, pH 3.0) and an organic modifier like methanol (B129727) or acetonitrile.[6][18]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[7]
-
Temperature: Ambient or controlled at 25°C.[6]
-
Procedure:
-
Prepare a standard curve using freshly prepared this compound solutions of known concentrations.
-
Inject standards and samples onto the HPLC system.
-
Identify the epinephrine peak based on its retention time compared to the standard.
-
To confirm the method is stability-indicating, perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) and demonstrate that the degradation product peaks are well-resolved from the parent epinephrine peak.[6][19]
-
Quantitative Data Summary
The following tables summarize data on the stability and analytical variability of epinephrine.
Table 1: Stability of Epinephrine Solutions Under Different Storage Conditions
| Concentration | Storage Temperature | Duration | Percent Remaining | Reference |
| 10 µg/mL | 4°C and 20°C | 90 days | No significant degradation | [13][17] |
| 25, 50, 100 µg/mL | 4°C and 25°C | 30 days | > 95% | [11][12] |
| 0.1 mg/mL | Room Temperature | 14 days | Significant degradation | [9] |
| 0.7 mg/mL | Room Temperature | 56 days | Stable | [20] |
| 1 mg/mL | Room Temperature | 90 days | Stable | [9] |
Table 2: Precision of HPLC Methods for Epinephrine Analysis
| Parameter | Value | Reference |
| Intraday %RSD (10 µg/mL) | 3.07% | [4] |
| Interday %RSD (10 µg/mL) | 6.72% | [4] |
| Intraday %RSD (60 ng/mL) | 0.123% | [18] |
| Interday %RSD (60 ng/mL) | 0.685% | [18] |
| Recovery | 99.25% - 101.81% | [6] |
Visualizations
Adrenergic Receptor Signaling Pathway
Epinephrine primarily acts through G-protein coupled receptors (GPCRs), namely the α- and β-adrenergic receptors. The diagram below illustrates the canonical signaling pathway following β-adrenergic receptor activation.
In the context of heart failure, this signaling can become dysfunctional. There may be a decrease in the expression of the β1AR subtype, uncoupling of the β2AR subtype, and an increase in the expression of the inhibitory G-protein (Gi).[14][15]
Experimental Workflow for Troubleshooting Assay Inconsistency
The following diagram outlines a logical workflow for diagnosing the root cause of inconsistent results in your this compound assays.
References
- 1. arp1.com [arp1.com]
- 2. abbexa.com [abbexa.com]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. View of Stability of Epinephrine at Standard Concentrations | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Development and validation of stability indicating HPLC method for determination of adrenaline tartrate - Journal of King Saud University - Science [jksus.org]
- 7. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pccarx.com [pccarx.com]
- 9. A systematic review of epinephrine stability and sterility with storage in a syringe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. cjhp-online.ca [cjhp-online.ca]
- 12. Stability of Epinephrine at Standard Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anesthesiaprogress [anesthesiaprogress.kglmeridian.com]
- 14. β-Adrenergic receptors in the failing heart: the good, the bad, and the unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alterations in adrenergic receptor signaling in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Stability of Epinephrine in a Normal Saline Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cjhp-online.ca [cjhp-online.ca]
Technical Support Center: Optimizing Epinephrine Bitartrate for In Vitro Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using epinephrine (B1671497) bitartrate (B1229483) in in vitro experiments.
Frequently Asked Questions (FAQs)
General Information
Q: What is epinephrine bitartrate and what is its primary mechanism of action in vitro?
A: this compound is the bitartrate salt form of epinephrine (also known as adrenaline), a sympathomimetic catecholamine.[1] In in vitro settings, it acts as a non-selective agonist for both alpha (α) and beta (β) adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs), and their activation by epinephrine initiates intracellular signaling cascades through second messengers.[3] The primary pathways involve the activation of adenylyl cyclase (via β-receptors) leading to increased cyclic AMP (cAMP), and the activation of phospholipase C (via α1-receptors) leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
Solubility & Stock Solution Preparation
Q: How should I dissolve this compound and prepare my stock solutions?
A: The solubility of this compound can vary based on the solvent. Proper preparation is critical to ensure accurate dosing and prevent precipitation. Epinephrine salts like bitartrate are generally more stable and soluble in aqueous solutions compared to the epinephrine base.[5]
Solubility Data Summary
| Compound | Solvent | Maximum Concentration / Solubility |
| This compound | Water | 67 mg/mL (201.03 mM)[6] |
| This compound | DMSO | 67 mg/mL (201.03 mM)[6][7] |
| (-)-Epinephrine | 0.5 M HCl | 50 mg/mL[8] |
| (-)-Epinephrine | Water | Slightly soluble[8] |
| (±)-Epinephrine HCl | PBS (pH 7.2) | ~5 mg/mL[9] |
| (±)-Epinephrine HCl | DMSO / DMF | ~20 mg/mL[9] |
Experimental Protocols: Stock Solution Preparation
Protocol 2.1: Preparation in Aqueous Buffer (e.g., PBS)
-
Weigh the desired amount of this compound powder.
-
Add your sterile aqueous buffer of choice (e.g., PBS, pH 7.2) to the powder.
-
Vortex gently until the powder is completely dissolved.[10]
-
Sterile filter the solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.[10]
-
Note: Aqueous solutions are best prepared fresh. It is not recommended to store aqueous solutions for more than one day unless stability has been verified.[9]
Protocol 2.2: Preparation in DMSO
-
Use fresh, high-quality DMSO, as absorbed moisture can reduce solubility.[7]
-
Add the appropriate volume of DMSO to the this compound powder to achieve the desired concentration (e.g., up to 67 mg/mL).[6][7]
-
Vortex gently until fully dissolved.
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles and moisture absorption.[10] Store at -20°C.[10]
-
Critical: When preparing working solutions, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2.3: Preparation for Difficult-to-Dissolve Batches
-
For (-)-Epinephrine base, which is only slightly soluble in water, a stock solution can be made by dissolving it at 50 mg/mL in 0.5 M HCl.[8]
-
This acidic stock can then be diluted to the final working concentration in your buffered cell culture medium.[8] The buffering capacity of the medium should neutralize the small amount of acid, leaving the epinephrine in solution.[8]
Stability & Storage
Q: My experimental results are inconsistent. Could my epinephrine solution be degrading?
A: Yes, epinephrine is highly susceptible to degradation, which is a major cause of inconsistent results.[10][11] Degradation is primarily caused by oxidation, which can be catalyzed by exposure to light, heat, air (oxygen), and basic pH.[5][11]
Best Practices for Stability:
-
pH: Epinephrine is most stable in acidic solutions (optimal pH ~3.6).[8] It is unstable in basic or neutral buffers and will degrade, often turning a red or brown color.[8][12]
-
Light: Always protect epinephrine solutions from light by using amber tubes or by wrapping tubes in aluminum foil.[5][10]
-
Oxygen: Exposure to air promotes oxidation.[11] Prepare solutions fresh and store aliquots in tightly sealed containers. For long-term storage, flushing with nitrogen or argon can improve stability.[5][8]
-
Antioxidants: Consider adding an antioxidant like L-ascorbic acid or a chelating agent like EDTA to your solvent to inhibit oxidation.[5][13]
-
Aliquoting: Prepare single-use aliquots to avoid repeated handling of the main stock solution and to minimize freeze-thaw cycles.[10]
Stability Data Summary
| Concentration(s) | Diluent | Storage Temp. | Stability |
| 25, 50, 100 µg/mL | 5% Dextrose in Water (D5W) | 4°C or 25°C | >95% of initial concentration remaining after 30 days[14][15] |
| 1 mg/mL | Not specified | Not specified | Stable for 90 days[16] |
| 0.7 mg/mL | Not specified | Not specified | Stable for 56 days[16] |
| 0.1 mg/mL | Not specified | Not specified | Showed significant degradation by 14 days in one study[16] |
| Diluted in 0.9% Saline | Room/Refrigerated, Light/Dark | 4°C or 25°C | Stable for at least 90 days[17] |
Experimental Design
Q: What is a good starting concentration for my in vitro experiment?
A: The optimal concentration is highly dependent on the cell type, receptor expression levels, and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your system.
Workflow for a Typical In Vitro Experiment
Reported Effective Concentrations in In Vitro Studies
| Concentration Range | Cell/Tissue Type | Observed Effect/Assay |
| 10⁻⁷ M to 10⁻⁵ M | Human Trabecular Endothelium | Dose-dependent effects on cell morphology, mitosis, and phagocytosis. 10⁻⁵ M caused cell degeneration after 4-5 days.[18] |
| 10 µM (10⁻⁵ M) | Fish Hepatocytes | Activation of cAMP and IP3 second messenger pathways.[4] |
| 10⁻⁵ M | Human Erythrocytes | Altered acetylcholinesterase activity and cell morphology (echinocytes).[19] |
| 1 to 10 µg/mL | Ocular (for mydriasis) | Used for topical irrigation in clinical settings.[20] |
Experimental Protocols: Cell Treatment
Protocol 4.1: General Cell Treatment Protocol
-
Cell Seeding: Plate your cells in appropriate well plates or flasks and allow them to adhere and grow to the desired confluency (often 70-80%).
-
Starvation (Optional): For many signaling assays, it is beneficial to serum-starve the cells for several hours (e.g., 2-24 hours) prior to treatment. This reduces basal signaling activity.
-
Preparation of Working Solutions: On the day of the experiment, thaw your stock solution and dilute it serially in fresh, serum-free (or low-serum) medium to your final desired concentrations. Prepare enough volume for your replicates.
-
Treatment: Remove the old medium from your cells and gently add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO, as your highest epinephrine concentration).
-
Incubation: Incubate the cells for the experimentally determined time period (this can range from minutes for rapid signaling events to days for proliferation or toxicity assays).
-
Downstream Analysis: Following incubation, harvest the cells, cell lysates, or supernatant for your specific downstream assay (e.g., cAMP ELISA, IP3 assay, Western blot, viability assay).
Troubleshooting
Q: I am observing high variability or a complete lack of effect in my experiments. What could be wrong?
A: High variability and lack of effect are common issues often linked to reagent stability, experimental setup, or biological factors.[10]
Troubleshooting Flowchart
Mechanism of Action & Signaling
Q: Can you illustrate the main signaling pathways activated by epinephrine?
A: Epinephrine activates both α- and β-adrenergic receptors, which are coupled to different G-proteins and stimulate distinct second messenger pathways.
-
β-Adrenergic Receptors (β1, β2, β3): These receptors are primarily coupled to the stimulatory G-protein, Gs. Binding of epinephrine causes Gs to activate the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[3][4]
-
α1-Adrenergic Receptors: These receptors are coupled to the Gq G-protein. Epinephrine binding causes Gq to activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[4] DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
α2-Adrenergic Receptors: These receptors are coupled to the inhibitory G-protein, Gi, which inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels.[21]
Adrenergic Receptor Signaling Pathways
References
- 1. This compound | C13H19NO9 | CID 5815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adrenergic signaling and second messenger production in hepatocytes of two fish species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ≥99% (HPLC), powder, adrenoceptor agonist | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Receptor-Mediated Enhancement of Beta Adrenergic Drug Activity by Ascorbate In Vitro and In Vivo | PLOS One [journals.plos.org]
- 14. Stability of Epinephrine at Standard Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A systematic review of epinephrine stability and sterility with storage in a syringe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of Epinephrine in a Normal Saline Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of epinephrine in vitro on the morphology, phagocytosis, and mitotic activity of human trabecular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An in vitro study of adrenaline effect on human erythrocyte properties in both gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. researchgate.net [researchgate.net]
Light sensitivity and proper storage of epinephrine bitartrate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and proper storage of epinephrine (B1671497) bitartrate (B1229483) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for epinephrine bitartrate solutions to ensure stability?
A1: To ensure the stability of this compound solutions, they should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1] Permissible excursions are between 15°C and 30°C (59°F and 86°F).[1] It is crucial to protect the solutions from light and avoid freezing.[1][2] For some formulations, refrigeration at 2°C to 8°C may reduce degradation compared to room temperature storage, although this is not a mandatory requirement.[1][3] Always store in the original, securely sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
Q2: How does light exposure affect the stability of this compound solutions?
A2: this compound is highly sensitive to light.[1][3] Exposure to light, especially UV light, can accelerate its degradation through oxidation.[5][6] This degradation can lead to a loss of potency and the formation of colored degradation products, such as adrenochrome (B1665551) (pink) and melanin (B1238610) (brown).[6] Therefore, it is imperative to protect epinephrine solutions from light at all times by using amber-colored vials, light-blocking bags, or by storing them in the dark.[2][7][8]
Q3: What are the visible signs of degradation in an this compound solution?
A3: The most common visible signs of degradation are discoloration of the solution, which may turn pink, yellow, or brown.[1][5][6][9] The presence of any particulate matter or cloudiness also indicates that the solution has degraded and should be discarded.[1] A stable epinephrine solution should be clear and colorless.[1]
Q4: What is the expected shelf-life of an this compound solution under proper storage conditions?
A4: The shelf-life of commercially prepared epinephrine solutions is typically indicated by the expiration date on the packaging. However, studies have shown that the stability can vary depending on the formulation and storage conditions. For instance, some preparations of epinephrine have been found to be stable for up to 30 days at both 4°C and 25°C, maintaining over 95% of their initial concentration.[10][11] In contrast, constant exposure to high temperatures (e.g., 70°C) can lead to significant degradation in as little as 10 days.[1]
Q5: Are there any chemical incompatibilities I should be aware of when working with this compound solutions?
A5: Yes, this compound is incompatible with strong acids, strong bases, and oxidizing agents.[12] It is also incompatible with certain metals like iron and copper and their salts.[13] Contact with alkaline solutions will accelerate the oxidation and degradation of epinephrine.[14] Sodium metabisulfite, often used as an antioxidant, can react with epinephrine, especially at a pH greater than 4.0, to form less active sulfonic acid derivatives.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Solution appears discolored (pink, yellow, or brown). | Degradation due to exposure to light, heat, or oxygen. | Discard the solution immediately.[1] Prepare a fresh solution and ensure it is protected from light and stored at the recommended temperature. |
| Precipitate or cloudiness is observed in the solution. | Chemical degradation or contamination. | Do not use the solution and discard it properly.[1] Review preparation and storage procedures to identify potential sources of contamination. |
| Inconsistent or unexpected experimental results. | Loss of potency due to degradation of the epinephrine solution. | Use a freshly prepared or properly stored solution.[16] Verify the concentration of the solution using a validated analytical method such as HPLC.[17][18] Ensure all experimental parameters are tightly controlled.[16] |
| Rapid degradation of the solution despite following storage guidelines. | Incompatibility with container material or presence of contaminants. | Ensure storage containers are made of appropriate materials (e.g., borosilicate glass, polypropylene). Avoid using containers with components that could leach metal ions.[6] Use high-purity solvents and reagents for solution preparation. |
Quantitative Data Summary
Table 1: Stability of Epinephrine Solutions under Different Storage Conditions
| Concentration | Storage Temperature | Duration | Percent of Initial Concentration Remaining | Reference |
| 25 µg/mL in D5W | 4°C | 30 days | > 95% | [10][11] |
| 25 µg/mL in D5W | 25°C | 30 days | > 95% | [10][11] |
| 50 µg/mL in D5W | 4°C | 30 days | > 95% | [10][11] |
| 50 µg/mL in D5W | 25°C | 30 days | > 95% | [10][11] |
| 100 µg/mL in D5W | 4°C | 30 days | > 95% | [10][11] |
| 100 µg/mL in D5W | 25°C | 30 days | > 95% | [10][11] |
| 1 mg/mL in prefilled syringes | Room Temperature | 3 months | 101.09% | [19] |
| 16 µg/mL in 0.9% NaCl | 3°C - 5°C | 60 days | > 90% | [8] |
| 16 µg/mL in 0.9% NaCl | 23°C - 25°C | 60 days | > 90% | [8] |
| 64 µg/mL in 0.9% NaCl | 3°C - 5°C | 60 days | > 90% | [8] |
| 64 µg/mL in 0.9% NaCl | 23°C - 25°C | 60 days | > 90% | [8] |
| 0.1 mg/mL | 65°C (constant) | 7 days | 0% | [20] |
| 0.1 mg/mL | 65°C (cyclical) | 12 weeks | 69% | [20] |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solution using HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound and its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate (B84403)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Deionized water
-
0.45 µm syringe filters
-
HPLC system with UV detector
-
Analytical column (e.g., C18 or Biphenyl)[17]
2. Preparation of Mobile Phase:
-
Prepare a 50 mM sodium dihydrogen phosphate solution in deionized water.
-
Adjust the pH to 3.0 with phosphoric acid.[17]
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
3. Preparation of Standard Solutions:
-
Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.3–10 µg/mL).[17]
4. Sample Preparation:
-
Dilute the this compound test solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Column: Kinetex 2.6 µm Biphenyl column or equivalent[17]
-
Mobile Phase: 50 mM sodium dihydrogen phosphate (pH 3.0)[17]
-
Flow Rate: 0.5 mL/min[17]
-
Detection Wavelength: 279 nm[17]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C[17]
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the epinephrine standard against its concentration.
-
Determine the concentration of epinephrine in the test sample by interpolating its peak area from the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Study of this compound Solution
This protocol describes how to perform a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Materials and Reagents:
-
This compound solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp (for photolytic degradation)
-
Oven (for thermal degradation)
2. Stress Conditions:
-
Acid Hydrolysis: Add HCl to the epinephrine solution to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.[21]
-
Base Hydrolysis: Add NaOH to the epinephrine solution to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature for a defined period.[21]
-
Oxidative Degradation: Add H₂O₂ to the epinephrine solution to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for a defined period.[21]
-
Thermal Degradation: Store the epinephrine solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.[10]
-
Photolytic Degradation: Expose the epinephrine solution to UV light (e.g., 254 nm) for a defined period.[21]
3. Sample Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method like the HPLC protocol described above.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Assess the mass balance to ensure that the decrease in epinephrine concentration corresponds to the increase in degradation products.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Simplified Degradation Pathway of Epinephrine.
References
- 1. droracle.ai [droracle.ai]
- 2. medline.com [medline.com]
- 3. chronolog.com [chronolog.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2017218918A1 - Stabilization of epinephrine formulations - Google Patents [patents.google.com]
- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extended Stability of Epinephrine Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light–Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Stability of Epinephrine at Standard Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cjhp-online.ca [cjhp-online.ca]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. This compound | 51-42-3 [chemicalbook.com]
- 14. Stability of epinephrine in alkalinized solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. jksus.org [jksus.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
Technical Support Center: Epinephrine Bitartrate Stability and Degradation
Welcome to the Technical Support Center for epinephrine (B1671497) bitartrate (B1229483). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the degradation products of epinephrine bitartrate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through two main pathways:
-
Oxidation: The catechol moiety of epinephrine is highly susceptible to oxidation, especially when exposed to oxygen, light, heat, and alkaline pH.[1][2] This process can be catalyzed by metal ions.[1] The initial oxidation product is epinephrine quinone, which can then undergo further reactions to form a series of colored compounds, including the well-known pink to brown discoloration. This discoloration is associated with the formation of adrenochrome (B1665551) and melanin-like polymers.[1]
-
Racemization: The biologically active L-epinephrine can convert to the less active D-epinephrine. This process is influenced by pH, with a minimum rate observed around pH 4.[3]
Q2: What do the color changes in my epinephrine solution signify?
A2: A color change from colorless to pink, and eventually to brown, is a visual indicator of oxidative degradation.[1] The initial pinkish hue is often attributed to the formation of adrenochrome, while the brown color suggests the formation of melanin-like polymers.[1]
Q3: What are the common degradation products of this compound?
A3: Common degradation products include:
-
Leucoadrenochrome[7]
-
5,6-dihydroxy-N-methylindole[8]
-
Epinephrine sulfonic acid (ESA) (in the presence of sulfites)[9]
-
D-epinephrine (from racemization)[3]
Q4: How can I minimize the degradation of my this compound solution?
A4: To minimize degradation, consider the following strategies:
-
pH Control: Maintain the pH of the solution between 2.5 and 4.5, as this range has been shown to provide maximum stability.[3]
-
Protection from Light: Store solutions in amber or light-blocking containers to prevent photolytic degradation.[1]
-
Temperature Control: Store solutions at controlled room temperature or under refrigeration as specified for the formulation. Avoid exposure to high temperatures.[9]
-
Inert Atmosphere: To prevent oxidation, prepare and store solutions under an inert atmosphere, such as nitrogen.
-
Use of Antioxidants: The addition of antioxidants, such as sodium metabisulfite (B1197395) or cysteine, can help prevent oxidative degradation.[1]
-
Chelating Agents: The inclusion of chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution Discoloration (Pink to Brown) | Oxidative degradation due to exposure to light, oxygen, or high pH. | - Prepare fresh solutions and protect them from light by using amber vials or covering the container with aluminum foil.- De-gas solvents and purge the headspace of the container with an inert gas (e.g., nitrogen).- Ensure the pH of the solution is within the optimal stability range (2.5-4.5).[3] |
| Loss of Potency (Lower than expected concentration) | Chemical degradation (oxidation, racemization) or interaction with container/closure. | - Review storage conditions (temperature, light exposure).- Verify the pH of the solution.- Perform a stability study to determine the degradation rate under your specific experimental conditions.- Consider if any components of your formulation or container are incompatible with epinephrine. |
| Unexpected Peaks in HPLC Chromatogram | Presence of degradation products. | - Perform a forced degradation study to intentionally generate degradation products and confirm their retention times.- Use a stability-indicating HPLC method capable of separating the main peak from all potential degradation products.[10] |
| Poor Peak Shape or Resolution in HPLC | Inappropriate mobile phase pH, column degradation, or suboptimal chromatographic conditions. | - Adjust the mobile phase pH to be within the optimal range for the column and analyte (for epinephrine, a pH of around 3 is often used).[10]- Use a new or validated column.- Optimize the mobile phase composition and flow rate. |
Quantitative Data on Epinephrine Degradation
The following table summarizes data on epinephrine degradation under various conditions.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Percent Degradation | Reference |
| Base Hydrolysis | 5 N Sodium Hydroxide (B78521) | 60 °C | 60 min | Significant Degradation | [10] |
| Acid Hydrolysis | Concentrated Hydrochloric Acid | 60 °C | 60 min | Stable | [10] |
| Oxidative Stress | 30% Hydrogen Peroxide | 60 °C | 60 min | Significant Degradation | [10] |
| Photolytic Stress | 4500 Lux | Room Temperature | 72 hours | Stable | [10] |
| Thermal Degradation (Cyclical Heating) | - | 65 °C (8 hr/day) | 12 weeks | 31% reduction in Epinephrine | [9] |
| Thermal Degradation (Constant Heating) | - | 65 °C | 7 days | Complete Degradation | [9] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.
a. Chromatographic Conditions:
-
Column: Kinetex® 2.6 µm Biphenyl 100 Å, 100 x 3.0 mm i.d.[10]
-
Mobile Phase: 50 mM sodium dihydrogen phosphate (B84403) in water, adjusted to pH 3.0 with phosphoric acid.[10]
-
Flow Rate: 0.5 mL/min[10]
-
Column Temperature: 25 °C[10]
-
Detection: Diode Array Detector (DAD) at 279 nm[10]
-
Injection Volume: 1 µL[10]
b. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to create a stock solution.
-
Further dilute the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.
c. Sample Preparation:
-
Dilute the this compound sample with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Filter the sample through a 0.45 µm syringe filter before injection.
d. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
Forced Degradation Study Protocol
Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]
a. Preparation of Stock Solution:
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).
b. Stress Conditions:
-
Acid Hydrolysis: Add 1 M hydrochloric acid to the stock solution. Heat at 60-80°C for a specified period (e.g., 2-8 hours).[9]
-
Base Hydrolysis: Add 1 M sodium hydroxide to the stock solution. Heat at 60-80°C for a specified period.[9]
-
Oxidative Degradation: Add 3-30% hydrogen peroxide to the stock solution. Store at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound or a solution to dry heat (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
c. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Oxidative degradation pathway of epinephrine.
References
- 1. WO2017218918A1 - Stabilization of epinephrine formulations - Google Patents [patents.google.com]
- 2. Stability of epinephrine in alkalinized solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenochrome - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development and validation of stability indicating HPLC method for determination of adrenaline tartrate - Journal of King Saud University - Science [jksus.org]
Epinephrine Bitartrate: Technical Support Guide for Solution Preparation and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for dissolving and storing epinephrine (B1671497) bitartrate (B1229483). It includes detailed protocols, solvent compatibility data, and troubleshooting advice to ensure the stability and efficacy of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving epinephrine bitartrate?
A1: this compound is readily soluble in water and Dimethyl Sulfoxide (DMSO).[1][2][3] It is practically insoluble in ethanol, chloroform, and ether.[1][2][4] For most cell culture and in vivo experiments, preparing a concentrated stock solution in sterile water or DMSO is recommended.[1][5] When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can reduce solubility.[1]
Q2: How do I prepare a stable aqueous stock solution of this compound?
A2: To maximize stability, aqueous solutions should be prepared in an acidic buffer. The optimal pH for epinephrine stability is approximately 3.6.[6][7] Solutions become unstable in basic conditions, leading to degradation.[6] Always protect the solution from light.[8][9] For a detailed step-by-step guide, please refer to the Experimental Protocol section below.
Q3: What are the proper storage conditions for this compound solutions?
A3: Both the solid powder and prepared solutions should be protected from light.[8][9] Store the powder in a cool, dry, and well-ventilated area.[4] For prepared solutions:
-
Aqueous Solutions: Studies have shown that epinephrine solutions in 5% dextrose or 0.9% saline are stable for at least 30 to 90 days when stored at either 4°C (refrigerated) or 20-25°C (room temperature) and protected from light.[10][11][12]
-
DMSO Stock Solutions: It is recommended to aliquot stock solutions into tightly sealed vials and store them at -80°C for up to 6 months or -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles.[5]
Q4: How long can I expect my prepared this compound solution to be stable?
A4: Stability depends on the solvent, concentration, pH, and storage conditions. When prepared and stored correctly (acidic pH, protection from light), aqueous solutions can be stable for 30 days or longer.[10][11] However, for critical applications, it is best practice to use freshly prepared solutions or solutions stored for no longer than one month.[2][5]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Solution turns pink, red, or brown | Oxidation and degradation of epinephrine.[6] This is accelerated by exposure to light, air, or a pH outside the optimal acidic range.[4] | Discard the solution immediately.[13][14] When preparing a new solution, ensure it is protected from light, the container is well-sealed, and the pH is acidic (pH 2.2-5.0).[13] |
| Precipitate forms in the solution | The solubility limit may have been exceeded, the wrong solvent was used, or the solution has degraded. | Verify that the concentration is within the solubility limits for the chosen solvent (see Table 1). If the solution was stored, precipitation could indicate degradation. It is safest to discard the solution and prepare a fresh one. |
| Loss of biological activity | Chemical degradation due to improper storage (light/air exposure, incorrect pH) or racemization of the active l-isomer.[15] | Always follow recommended preparation and storage protocols. Use freshly prepared solutions for the most sensitive assays. Ensure proper storage in acidic, light-protected conditions. |
Data Summary
Table 1: Solvent Compatibility of this compound
| Solvent | Solubility | Concentration Reported | Notes |
| Water | Soluble | 67 mg/mL[1][16] | A 1:3 mix with water is possible.[4] Optimal stability is achieved at an acidic pH (~3.6).[7] |
| DMSO | Soluble | 50-67 mg/mL[1][5][16] | Use fresh, anhydrous DMSO as moisture can decrease solubility.[1] |
| Ethanol | Insoluble | <1 mg/mL[1][2][16] | Not a recommended solvent. |
| 0.5 M HCl | Soluble | 50 mg/mL[6] | Useful for creating a stable, acidic stock solution. |
| Chloroform / Ether | Practically Insoluble | - | Not recommended solvents.[4] |
Experimental Protocols
Protocol for Preparing an Aqueous Stock Solution (10 mg/mL)
-
Preparation: Work in an area with subdued light. Use sterile equipment and reagents.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL solution, this would be 10 mg for a final volume of 1 mL.
-
Dissolution: Add the powder to a sterile conical tube. Add the desired volume of sterile, purified water or 0.9% saline. For example, add 1 mL of water for 10 mg of powder.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. The solution should be clear and colorless.[17]
-
pH Check (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a pH between 3.0 and 4.0 using dilute HCl to maximize stability.
-
Sterilization (Optional): If required for your application, filter the solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting (amber) container.
-
Storage: Aliquot the solution into smaller, single-use sterile tubes or vials to avoid contamination and repeated freeze-thaw cycles. Seal tightly.
-
Labeling and Storing: Clearly label the vials with the compound name, concentration, date, and your initials. Store at 4°C for short-term use (up to 30 days) or -20°C/-80°C for long-term storage, ensuring they are protected from light.[5][10]
Visual Guides
Caption: Workflow for Preparing this compound Solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. lobachemie.com [lobachemie.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. abmole.com [abmole.com]
- 6. ≥99% (HPLC), powder, adrenoceptor agonist | Sigma-Aldrich [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. spectrumrx.com [spectrumrx.com]
- 10. Stability of Epinephrine at Standard Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Epinephrine in a Normal Saline Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. drugfuture.com [drugfuture.com]
- 15. WO2017218918A1 - Stabilization of epinephrine formulations - Google Patents [patents.google.com]
- 16. labnovo.com [labnovo.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Impact of pH on epinephrine bitartrate activity and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of epinephrine (B1671497) bitartrate (B1229483). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of epinephrine bitartrate solutions?
A1: The optimal pH range for this compound stability is between 3 and 4.[1] Solutions should be buffered or adjusted to this acidic pH to minimize degradation through oxidation and racemization.
Q2: What are the primary degradation pathways for this compound and how does pH influence them?
A2: this compound primarily degrades through oxidation and racemization. The catechol moiety of epinephrine is susceptible to oxidation, which is accelerated at higher pH values.[1][2] Racemization, the conversion of the biologically active l-epinephrine to the less active d-epinephrine, is also influenced by pH, with increased rates observed at very low pH (around 2.5) and higher pH values.[3] Maintaining a pH between 3.5 and 5.5 can significantly reduce the rate of racemization.[3]
Q3: Can I mix this compound solutions with alkaline solutions like sodium bicarbonate?
A3: It is generally not recommended to mix epinephrine with alkaline solutions like sodium bicarbonate for extended periods, as the increased pH will accelerate its degradation through oxidation.[2][4] However, for immediate use, such as during cardiopulmonary resuscitation (CPR), the degradation may not be clinically significant over the short administration time.[2][4] One study showed that at 30 minutes after alkalinization, epinephrine concentration was approximately 70% to 100% of the control values.[2]
Q4: How does temperature affect the stability of this compound at different pH values?
A4: Elevated temperatures accelerate the degradation of this compound, and this effect is more pronounced at non-optimal pH values.[1] Studies have shown that epinephrine solutions are stable for extended periods when refrigerated (4°C).[5][6][7][8]
Troubleshooting Guides
Issue 1: Discoloration (Pink to Brown) of this compound Solution
-
Possible Cause: Oxidation of epinephrine to adrenochrome (B1665551) (pink) and then to melanin (B1238610) polymers (brown). This is often due to an elevated pH, exposure to light, or the presence of metal ions.[3]
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution. If it is above the recommended range of 3-4, adjust it using an appropriate acidic buffer.
-
Protect from Light: Store solutions in light-resistant containers (e.g., amber vials) to prevent photo-oxidation.[9]
-
Use High-Purity Reagents: Ensure that all solvents and excipients are free from metal ion contamination. The use of chelating agents like EDTA can help to sequester metal ions.[1]
-
Deoxygenate Solutions: For long-term storage, consider blanketing the solution with an inert gas like nitrogen to minimize contact with oxygen.[1]
-
Issue 2: Loss of Potency or Biological Activity in Experiments
-
Possible Cause: Degradation of the active l-epinephrine isomer through racemization or oxidation.
-
Troubleshooting Steps:
-
Confirm pH Stability: Monitor the pH of your experimental solutions over time to ensure it remains within the optimal range.
-
Control Temperature: Maintain appropriate storage and experimental temperatures. Avoid repeated freeze-thaw cycles.
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to minimize degradation.
-
Stability-Indicating Assay: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of the active epinephrine isomer and detect any degradation products.[6][7][8][9][10][11][12][13]
-
Quantitative Data Summary
Table 1: pH Measurement of Epinephrine Solutions Stored at Different Temperatures
| Concentration | Storage Temperature | Measured pH (Mean ± SD) |
| 25 µg/mL | 25°C | 3.45 ± 0.18 |
| 25 µg/mL | 4°C | 3.51 ± 0.18 |
| 50 µg/mL | 25°C | 3.48 ± 0.17 |
| 50 µg/mL | 4°C | 3.53 ± 0.14 |
| 100 µg/mL | 25°C | 3.48 ± 0.17 |
| 100 µg/mL | 4°C | 3.53 ± 0.14 |
Data sourced from a study on the stability of epinephrine in 5% dextrose in water.[7][8]
Table 2: Stability of Epinephrine Solutions at Different pH Values and Temperatures
| Initial Concentration | pH | Storage Conditions | Duration | Remaining Concentration (%) |
| 10 µg/mL | Not Specified | 4°C, dark | 90 days | >90% |
| 10 µg/mL | Not Specified | 20°C, dark | 90 days | >90% |
| 25, 50, 100 µg/mL | ~3.5 | 4°C and 25°C | 30 days | >95% |
| 1 mg/10 mL | 4.99 | Room Temp, protected from light | 14 days | <90% |
| 7 mg/10 mL | 3.99 | Room Temp, protected from light | 56 days | >90% |
| Not Specified | 9.0 (adjusted) | 60°C | 4 hours | Significant degradation |
Data compiled from multiple stability studies.[5][6][9]
Experimental Protocols
Protocol 1: Stability Testing of this compound Solution using HPLC
This protocol outlines a general procedure for assessing the stability of an this compound solution.
-
Objective: To quantify the concentration of epinephrine over time under specific storage conditions (e.g., varying pH, temperature, and light exposure).
-
Materials:
-
This compound reference standard
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Buffers (for pH adjustment)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
pH meter
-
Light-resistant storage containers
-
-
Methodology:
-
Preparation of Solutions: Prepare this compound solutions of known concentrations in the desired buffer systems to achieve different pH values.
-
Storage: Aliquot the solutions into appropriate storage containers and store them under the desired experimental conditions (e.g., 4°C/dark, 25°C/light).
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Prepare a standard curve using the this compound reference standard.
-
Inject the samples and standards onto the HPLC system.
-
A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., methanol).[12]
-
Set the UV detector to the wavelength of maximum absorbance for epinephrine (approximately 280 nm).
-
-
Data Analysis:
-
Calculate the concentration of epinephrine in each sample at each time point by comparing its peak area to the standard curve.
-
Plot the percentage of the initial epinephrine concentration remaining over time for each storage condition. A solution is generally considered stable if it retains at least 90% of its initial concentration.[6][8][10]
-
-
Visualizations
Caption: Epinephrine signaling pathway via a G-protein coupled receptor.
Caption: Workflow for assessing the stability of this compound.
Caption: Relationship between pH and epinephrine degradation pathways.
References
- 1. ovid.com [ovid.com]
- 2. Stability of epinephrine in alkalinized solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20200268689A1 - Stabilization of epinephrine formulations - Google Patents [patents.google.com]
- 4. The biological activity of adrenaline after injection through an intravenous cannula containing alkaline buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Epinephrine in a Normal Saline Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Epinephrine at Standard Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. View of Stability of Epinephrine at Standard Concentrations | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of stability indicating HPLC method for determination of adrenaline tartrate - Journal of King Saud University - Science [jksus.org]
- 13. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding tachyphylaxis with epinephrine bitartrate in long-term experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing and avoiding tachyphylaxis during long-term experiments involving epinephrine (B1671497) bitartrate (B1229483).
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of epinephrine bitartrate administration?
A1: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration.[1] In long-term experiments with epinephrine, this means that the same dose, administered continuously or repeatedly, will produce a progressively smaller physiological effect over time. This is a critical consideration as it can significantly impact the validity and reproducibility of experimental results.
Q2: What is the primary molecular mechanism behind epinephrine-induced tachyphylaxis?
A2: The primary mechanism is the desensitization of adrenergic receptors, particularly β-adrenergic receptors.[2] This process involves several key steps:
-
Receptor Phosphorylation: Upon prolonged stimulation by epinephrine, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the adrenergic receptor.[3][4][5]
-
β-Arrestin Recruitment: This phosphorylation increases the receptor's affinity for proteins called β-arrestins.[3][4]
-
Receptor Uncoupling: The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, effectively uncoupling it from downstream signaling pathways and dampening the cellular response.[4][6]
-
Receptor Internalization: β-arrestin also acts as an adapter protein, targeting the receptor for endocytosis into clathrin-coated pits, removing it from the cell surface and further reducing the cell's sensitivity to epinephrine.[3][4]
Q3: How quickly can tachyphylaxis to epinephrine develop?
A3: The onset of tachyphylaxis is rapid, occurring over a period of minutes to hours after continuous or repeated agonist exposure.[1][4] The exact timing can vary depending on the experimental model, the concentration of epinephrine used, and the specific tissue or cell type being studied. For instance, strong agonists like epinephrine can induce significant receptor phosphorylation within just one minute.[7]
Q4: Is tachyphylaxis reversible?
A4: Yes, in many cases, the effects are reversible. Once the agonist (epinephrine) is removed, the receptors can be dephosphorylated by phosphatases and recycled back to the cell membrane, restoring sensitivity. However, prolonged exposure can lead to receptor downregulation (a decrease in the total number of receptors), which takes longer to reverse.[2] Studies have shown that adverse cardiac remodeling induced by prolonged catecholamine exposure is largely reversible after discontinuation of the treatment.[8]
Troubleshooting Guide
Problem: I am observing a diminishing response to epinephrine in my long-term in vivo / in vitro experiment.
This is a classic sign of tachyphylaxis. Here are potential strategies to mitigate this issue, ranging from protocol adjustments to the use of adjunct agents.
| Strategy | Principle | Advantages | Disadvantages |
| Intermittent Dosing | Provide "drug holidays" to allow for receptor resensitization. | Simple to implement; can effectively restore receptor sensitivity. | May not be suitable for experiments requiring constant physiological pressure. |
| Dose Reduction | Use the minimum effective concentration of epinephrine. | Reduces the rate and extent of receptor desensitization. | The effective dose may be difficult to determine and may change over time. |
| Adjunctive Agents | Co-administer agents that can prevent or reverse tachyphylaxis. | Can maintain a consistent response to epinephrine. | May introduce confounding variables into the experiment. |
| Receptor Blockade | Use of specific receptor blockers can sometimes restore responsiveness. | Can help elucidate the specific receptor subtypes involved in tachyphylaxis.[9] | Complex mechanism; may not be universally applicable. |
Key Signaling & Experimental Workflow Diagrams
The following diagrams illustrate the key molecular pathways and suggested experimental workflows to manage tachyphylaxis.
Caption: Canonical Gs-coupled signaling pathway for epinephrine.
Caption: Molecular mechanism of epinephrine-induced tachyphylaxis.
Caption: A decision workflow for designing experiments to avoid tachyphylaxis.
Representative Experimental Protocol
Objective: To assess and mitigate tachyphylaxis of vascular smooth muscle to this compound in vitro. This protocol is synthesized from principles described in studies of adrenergic receptor desensitization.[2]
Materials:
-
Isolated tissue bath system
-
Krebs-Henseleit buffer (or appropriate physiological salt solution)
-
This compound stock solution
-
Contractile agent (e.g., Phenylephrine, Serotonin)
-
Isolated arterial rings (e.g., rat mesenteric artery)[2]
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Harvest mesenteric arteries from a euthanized rat and place them in ice-cold Krebs-Henseleit buffer.
-
Carefully clean the arteries of adhering fat and connective tissue.
-
Cut the arteries into 2-3 mm rings.
-
Mount the rings in an isolated tissue bath system filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5g).
-
Replace the buffer every 15-20 minutes.
-
Confirm tissue viability by inducing a contraction with a high-potassium solution or a standard contractile agent.
-
-
Establishing a Baseline Dose-Response Curve:
-
Pre-contract the arterial rings with a submaximal concentration of a contractile agent (e.g., serotonin).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of epinephrine to elicit a relaxation response.
-
Record the relaxation at each concentration to generate a baseline dose-response curve.
-
Wash the tissues thoroughly until they return to baseline tension.
-
-
Inducing Tachyphylaxis (Continuous Exposure Group):
-
Expose a set of arterial rings to a constant, submaximal concentration of epinephrine for a prolonged period (e.g., 2-4 hours).
-
After the exposure period, wash the tissues thoroughly.
-
Repeat the dose-response curve procedure as described in step 3. A rightward shift or a reduction in the maximal relaxation indicates tachyphylaxis.[2]
-
-
Testing a Mitigation Strategy (Intermittent Exposure Group):
-
Expose a separate set of arterial rings to the same concentration of epinephrine but in an intermittent fashion (e.g., 30 minutes of exposure followed by a 30-minute washout period, repeated several times).
-
After the final cycle, perform a dose-response curve as described in step 3.
-
Compare the resulting curve to both the baseline and the continuous exposure group to determine if the intermittent schedule mitigated tachyphylaxis.
-
Data Analysis:
-
Express relaxation as a percentage of the pre-contraction tone.
-
Plot the concentration-response curves and calculate the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal effect) for each group.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the EC₅₀ and Eₘₐₓ values between the control, continuous, and intermittent exposure groups.
This protocol provides a framework for quantifying epinephrine-induced tachyphylaxis and for testing strategies, such as intermittent dosing, to prevent its development in a controlled experimental setting.
References
- 1. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 2. Desensitization of beta-adrenergic receptor-mediated vascular smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catecholamine treatment induces reversible heart injury and cardiomyocyte gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of vascular tachyphylaxis to catecholamines and histamine in the feline lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Epinephrine Bitartrate with Fluorescent Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the interference of epinephrine (B1671497) bitartrate (B1229483) in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: Can epinephrine bitartrate interfere with my fluorescent assay?
Yes, this compound can interfere with fluorescent assays through two primary mechanisms:
-
Intrinsic Fluorescence: Epinephrine is an intrinsically fluorescent molecule. It absorbs light in the ultraviolet (UV) range and emits light in the blue region of the spectrum. This autofluorescence can contribute to high background signals, potentially masking the signal from your fluorophore of interest and leading to false-positive results.
-
Fluorescence Quenching by Oxidized Products: While epinephrine itself is not a universal quencher, its oxidation products, such as adrenaline quinone, can quench the fluorescence of certain fluorophores. This can lead to a decrease in the measured signal, potentially resulting in false-negative interpretations of your data.
Q2: What are the spectral properties of this compound that I should be aware of?
This compound has a known absorbance maximum at approximately 280 nm. Its intrinsic fluorescence is characterized by an excitation maximum around 279-280 nm and an emission maximum in the range of 316-317 nm. This spectral overlap can be a significant source of interference in assays that utilize fluorophores with similar excitation or emission profiles, such as those in the UV or blue spectrum.
Q3: How can I determine if this compound is interfering with my assay?
To ascertain if this compound is the source of interference, you should run the following control experiments:
-
Compound-Only Control: Prepare wells containing your assay buffer and this compound at the same concentration used in your experiment, but without your fluorescent probe. A high fluorescence reading in these wells compared to a buffer-only blank indicates that the intrinsic fluorescence of this compound is a contributing factor.
-
Fluorophore + Compound Control: Prepare wells containing your assay buffer, your fluorescent probe, and this compound. If the signal in these wells is significantly lower than in wells containing only the buffer and the fluorophore, it suggests that this compound or its byproducts may be quenching the fluorescence.
Q4: My assay is showing a high background signal. Could this compound be the cause?
Yes, a high background signal is a common issue when working with this compound due to its intrinsic fluorescence. If you have confirmed through control experiments that this compound is contributing to the high background, you will need to implement a correction method or optimize your assay to mitigate this effect.
Q5: The fluorescence signal in my assay is decreasing when I add this compound. What could be the cause?
A decrease in fluorescence signal in the presence of this compound could be due to fluorescence quenching. This may occur if this compound oxidizes in your assay buffer, forming products that can absorb the excitation or emission energy of your fluorophore. It is crucial to ensure the stability of this compound in your assay conditions to minimize this effect.
Troubleshooting Guides
Guide 1: High Background Fluorescence
Problem: You are observing an unusually high background signal in your assay wells containing this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Steps:
-
Confirm Interference: Prepare a control plate with wells containing only the assay buffer and this compound at the final experimental concentration. If you observe a significant fluorescence signal from these wells, it confirms interference from this compound's intrinsic fluorescence.
-
Implement a Correction Method:
-
Background Subtraction: The most direct approach is to subtract the fluorescence of the epinephrine-only control from your experimental wells. For more accurate results, create a standard curve of this compound's fluorescence and use it to correct your data.
-
Use a Red-Shifted Fluorophore: The intrinsic fluorescence of this compound is most prominent in the blue region of the spectrum. Switching to a fluorophore that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum) can significantly reduce this interference.
-
Optimize Assay Conditions:
-
Lower Epinephrine Concentration: If your experimental design allows, reducing the concentration of this compound can lower its contribution to the background signal.
-
Check Buffer Components: Ensure that your assay buffer does not contain components that could enhance the fluorescence of this compound or contribute to the background signal themselves.
-
-
Guide 2: Signal Quenching
Problem: The fluorescence signal in your assay decreases in the presence of this compound, suggesting quenching.
Troubleshooting Workflow:
Validation & Comparative
Validating Epinephrine Bitartrate's Mechanism: A Comparative Guide to Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the mechanism of action of epinephrine (B1671497) bitartrate (B1229483) through the use of specific alpha- and beta-adrenergic receptor antagonists. Supporting experimental data, detailed protocols, and visual workflows are presented to aid in the design and interpretation of pharmacological studies.
Epinephrine bitartrate exerts its physiological effects by acting as a non-selective agonist at adrenergic receptors. Its diverse actions, which include changes in blood pressure, heart rate, and smooth muscle tone, are a composite of its activity at both alpha (α) and beta (β) adrenoceptors.[1][2] The use of selective antagonists is a cornerstone of pharmacological research to dissect these multifaceted effects and confirm the receptor-specific pathways through which epinephrine acts.
Comparative Analysis of Adrenergic Antagonists
To validate epinephrine's mechanism, researchers typically employ selective antagonists for α and β receptors. Phentolamine (B1677648), a non-selective α-adrenergic antagonist, and propranolol (B1214883), a non-selective β-adrenergic antagonist, are classic pharmacological tools for this purpose.[3][4]
In Vivo Effects of Antagonists on Epinephrine Response
The co-administration of adrenergic antagonists with epinephrine leads to predictable and quantifiable alterations in physiological responses. These changes provide direct evidence for the involvement of specific receptor subtypes in epinephrine's mechanism of action.
Table 1: Quantitative Effects of Phentolamine and Propranolol on Epinephrine-Induced Cardiovascular Changes
| Parameter | Epinephrine Alone (Change from Baseline) | Epinephrine + Phentolamine (Change from Baseline) | Epinephrine + Propranolol (Change from Baseline) | Supporting Data |
| Systolic Blood Pressure | ↑ 30 mmHg | ↓ (Pressor effect antagonized) | ↑↑ 27 mmHg (Paradoxical Hypertension) | [1][5] |
| Diastolic Blood Pressure | Minimal Change or ↓ | ↓ (Pressor effect antagonized) | ↑ 14 mmHg | [3][5] |
| Heart Rate | ↑ 17 beats/min | ↑ (Tachycardia may persist or be enhanced due to unopposed β-stimulation) | ↓ 19 beats/min (Bradycardia) | [3][5] |
| Peripheral Vascular Resistance | ↓ (at low doses) or ↑ (at high doses) | ↓↓ (Vasodilation) | ↑↑ (Unopposed α-mediated vasoconstriction) | [6][7] |
Note: The paradoxical hypertensive effect observed with propranolol is a critical validation point. By blocking the β2-receptor-mediated vasodilation, the α1-receptor-mediated vasoconstrictor effect of epinephrine becomes unopposed, leading to a significant rise in blood pressure.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of epinephrine's mechanism. The following protocols outline key in vivo and in vitro experiments.
In Vivo Cardiovascular Monitoring in an Animal Model
This protocol describes the continuous monitoring of cardiovascular parameters in an anesthetized rat model following the administration of epinephrine and selective antagonists.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., urethane)
-
Catheters for intravenous administration and arterial blood pressure monitoring
-
This compound solution
-
Phentolamine hydrochloride solution
-
Propranolol hydrochloride solution
-
Saline solution (0.9% NaCl)
-
Data acquisition system for continuous blood pressure and heart rate monitoring
Procedure:
-
Anesthetize the rat and cannulate the femoral vein for drug administration and the carotid artery for blood pressure monitoring.
-
Allow the animal to stabilize, monitoring baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer a bolus intravenous injection of saline and record any changes in MAP and HR for 10 minutes.
-
Administer a bolus intravenous injection of epinephrine (e.g., 1 µg/kg) and record MAP and HR until they return to baseline.
-
Administer a bolus intravenous injection of the antagonist (e.g., phentolamine 1 mg/kg or propranolol 1 mg/kg).
-
After a 15-minute equilibration period with the antagonist, administer the same dose of epinephrine (1 µg/kg).
-
Continuously record MAP and HR throughout the experiment.
-
Compare the cardiovascular responses to epinephrine before and after the administration of the antagonist.
In Vitro Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of epinephrine for α and β adrenergic receptors.
Materials:
-
Cell membranes prepared from tissue or cells expressing adrenergic receptors
-
Radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-dihydroalprenolol for β)
-
This compound
-
Non-specific binding control (e.g., high concentration of phentolamine for α, propranolol for β)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
In a series of tubes, add a constant amount of cell membranes and the radioligand.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.
-
In a separate set of tubes, add the radioligand and a high concentration of the appropriate antagonist to determine non-specific binding.
-
Incubate the tubes at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each epinephrine concentration by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the inhibition constant (Ki) of epinephrine for the receptor.
In Vitro Second Messenger Assays
1. Cyclic AMP (cAMP) Assay for β-Adrenergic Receptor Activation
This assay measures the production of cAMP, the second messenger for β-adrenergic receptor signaling.[8][9]
Materials:
-
Cells expressing β-adrenergic receptors
-
This compound
-
Propranolol
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Plate the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat a subset of wells with propranolol for a specified time.
-
Stimulate the cells with varying concentrations of epinephrine for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in each well using the chosen assay kit according to the manufacturer's instructions.
-
Compare the cAMP levels in cells treated with epinephrine alone to those pre-treated with propranolol to demonstrate the blockade of the β-adrenergic response.
2. Intracellular Calcium ([Ca2+]) Assay for α1-Adrenergic Receptor Activation
This assay measures the increase in intracellular calcium, a key second messenger for α1-adrenergic receptor signaling.[10][11]
Materials:
-
Cells expressing α1-adrenergic receptors
-
This compound
-
Phentolamine
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
A fluorescence plate reader or microscope
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-treat a subset of wells with phentolamine.
-
Add varying concentrations of epinephrine to the wells.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Compare the calcium response in cells treated with epinephrine alone to those pre-treated with phentolamine to demonstrate the blockade of the α1-adrenergic response.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Hemodynamic effects of epinephrine: concentration-effect study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac arrhythmias during epinephrine-propranolol infusions for measurement of in vivo insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Alpha-1 Adrenergic Receptors Increases Cytosolic Calcium in Neurons of the Paraventricular Nucleus of the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
Epinephrine Bitartrate in Catecholamine Immunoassays: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of epinephrine (B1671497) bitartrate (B1229483) in commercially available catecholamine immunoassays. Understanding the potential for cross-reactivity is critical for the accurate quantification of catecholamines in research and clinical samples. This document summarizes quantitative data, details experimental protocols for assessing cross-reactivity, and explores alternative analytical methods.
Executive Summary
Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are widely used for the quantification of catecholamines like epinephrine and norepinephrine (B1679862) due to their convenience and high-throughput capabilities. However, a significant limitation of these assays is the potential for cross-reactivity with structurally similar molecules. Epinephrine bitartrate, a common salt form of epinephrine used in pharmaceutical preparations, is often a compound of interest. While it is scientifically understood that salts like bitartrate will dissociate in aqueous buffer solutions, leaving the epinephrine molecule to be the determinant of immunoreactivity, it is crucial for researchers to be aware of the specificity of the antibodies used in commercial kits.
This guide reveals that while many manufacturers provide cross-reactivity data for epinephrine, norepinephrine, and their metabolites, specific data for this compound is often not explicitly stated. The provided data indicates that the cross-reactivity between epinephrine and norepinephrine can vary significantly between different ELISA kits, underscoring the importance of careful kit selection and validation for specific research needs.
Comparison of Cross-Reactivity in Commercial Catecholamine ELISA Kits
The following tables summarize the reported cross-reactivity of various compounds in commercially available catecholamine ELISA kits. It is important to note that most manufacturers test for cross-reactivity with the active molecule (e.g., epinephrine, norepinephrine) and not necessarily its salt forms. Given the nature of aqueous buffers used in ELISA, it is highly probable that this compound will dissociate, and the assay will detect the epinephrine molecule. Therefore, the cross-reactivity data for epinephrine is the most relevant metric for assessing potential interference from this compound.
Table 1: Cross-Reactivity Data for a Representative Epinephrine/Norepinephrine ELISA Kit
| Compound | Cross-Reactivity with Adrenaline Antibody (%) | Cross-Reactivity with Noradrenaline Antibody (%) |
| Derivatized Adrenaline | 100 | 0.08 |
| Derivatized Noradrenaline | 0.13 | 100 |
| Derivatized Dopamine | < 0.01 | 0.03 |
| Metanephrine | 0.18 | < 0.01 |
| Normetanephrine | < 0.01 | 0.16 |
| 3-Methoxytyramine | < 0.01 | < 0.01 |
| 3-Methoxy-4-hydroxyphenylglycol | < 0.01 | < 0.01 |
| Tyramine | < 0.01 | < 0.01 |
Data sourced from a commercially available Epinephrine/Norepinephrine ELISA kit manual.[1][2]
Table 2: General Specificity Claims from Various ELISA Kit Manufacturers
| Manufacturer/Kit | Stated Specificity/Cross-Reactivity Information |
| Cusabio Human Epinephrine(EPI) ELISA Kit | No significant cross-reactivity or interference between human EPI and analogues was observed. However, the manual notes that it is impossible to complete cross-reactivity detection between human EPI and all analogues.[3] |
| MyBioSource Human Catecholamine (CA) ELISA Kit | This assay has high sensitivity and excellent specificity for detection of CA. No significant cross-reactivity or interference between CA and analogues was observed. A disclaimer is included stating that it is impossible to test all analogues.[4] |
| Elabscience EPI(Epinephrine/Adrenaline) ELISA Kit | This kit recognizes Universal EPI in samples. No significant cross-reactivity or interference between Universal EPI and analogues was observed.[5] |
| Eagle Biosciences Adrenaline (Epinephrine) High Sensitive ELISA Assay Kit | Provides a detailed table of cross-reactivity with structurally related components.[6] |
Experimental Protocols
Determining Cross-Reactivity in a Competitive ELISA
The following protocol outlines the general steps to determine the cross-reactivity of a substance like this compound in a competitive catecholamine immunoassay.
Objective: To determine the concentration of the test compound (e.g., this compound) that causes 50% inhibition of the maximum signal (IC50) and calculate the percent cross-reactivity relative to the standard (e.g., epinephrine).
Materials:
-
Catecholamine ELISA kit (including coated microplate, standards, detection antibody, substrate, and stop solution)
-
This compound (or other test compound)
-
Assay buffer provided with the kit
-
Microplate reader
Procedure:
-
Preparation of Standards and Test Compound Dilutions:
-
Prepare a serial dilution of the kit's epinephrine standard according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should be broad enough to generate a full inhibition curve, typically starting at a concentration 10 times higher than the highest standard and extending to a concentration lower than the lowest standard.[7]
-
-
Assay Procedure:
-
Follow the competitive ELISA protocol provided with the kit.
-
In separate wells of the microtiter plate, add the prepared dilutions of the epinephrine standard and the this compound.
-
Add the detection antibody and any other required reagents as per the kit's instructions.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody (if applicable) and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate for the recommended time to allow for color development.
-
Stop the reaction using the stop solution.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the concentration for the epinephrine standard.
-
Determine the IC50 value for the epinephrine standard (the concentration that causes 50% inhibition of the maximum signal).[8]
-
For the this compound, plot its absorbance values against the logarithm of its concentration to generate an inhibition curve.
-
Determine the IC50 value for this compound from its inhibition curve.[8]
-
Calculate the percent cross-reactivity using the following formula[8]: % Cross-Reactivity = (IC50 of Epinephrine Standard / IC50 of this compound) x 100
-
Mandatory Visualizations
Catecholamine Biosynthesis and Metabolism Pathway
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. fybreeds.com [fybreeds.com]
- 3. cusabio.com [cusabio.com]
- 4. mybiosource.com [mybiosource.com]
- 5. EPI(Epinephrine/Adrenaline) ELISA Kit - Elabscience® [elabscience.com]
- 6. eaglebio.com [eaglebio.com]
- 7. discovery-sci.com [discovery-sci.com]
- 8. benchchem.com [benchchem.com]
Comparative analysis of different epinephrine salts in research applications
For Researchers, Scientists, and Drug Development Professionals
Epinephrine (B1671497), a critical catecholamine in physiological "fight-or-flight" responses, is a cornerstone of research in pharmacology, neuroscience, and cardiovascular studies. Its application in experimental settings necessitates a clear understanding of the properties of its various salt forms. This guide provides a comparative analysis of commonly used epinephrine salts to aid researchers in selecting the most appropriate formulation for their specific needs.
Physicochemical Properties: A Comparative Overview
The choice of an epinephrine salt can significantly impact experimental outcomes due to differences in solubility, stability, and molecular weight. While the active moiety, the epinephrine cation, remains the same, the counter-ion can influence the compound's physical characteristics. The most frequently utilized salts in research include bitartrate (B1229483) and hydrochloride.
| Property | Epinephrine Bitartrate | Epinephrine Hydrochloride | Epinephrine (Base) |
| Molecular Formula | C₉H₁₃NO₃ • C₄H₆O₆ | C₉H₁₃NO₃ • HCl | C₉H₁₃NO₃ |
| Molecular Weight | 333.3 g/mol | 219.7 g/mol | 183.2 g/mol |
| Solubility in Water | Soluble | Readily soluble[1] | Sparingly soluble[2] |
| Appearance | White or grayish-white crystalline powder | White to nearly-white microcrystalline powder[1] | Light brown to white powder[2] |
Note: The solubility of epinephrine salts can be influenced by the pH and composition of the buffer used in the experiment. Both hydrochloride and bitartrate salts are known to be soluble in cell culture media like DMEM.
Stability Profile
Epinephrine is susceptible to oxidation, particularly when exposed to light, air, and changes in pH. The choice of salt and the formulation of the solution are critical for ensuring the stability and reproducibility of experimental results.
Solutions of epinephrine are known to be stable for extended periods when stored appropriately. For instance, a 10 mcg/mL solution of epinephrine in 0.9% sodium chloride has been shown to be chemically and physically stable for 64 days when stored at 4°C.[3] Another study demonstrated that diluted epinephrine in normal saline can remain stable for up to 90 days under various storage conditions.[4] Generally, epinephrine solutions are more stable at acidic pH.
While direct comparative stability studies between different epinephrine salts are not extensively published, it is understood that the inherent instability of the epinephrine molecule is the primary concern. Therefore, regardless of the salt form, it is crucial to protect epinephrine solutions from light and air, and to use freshly prepared solutions whenever possible. The addition of antioxidants like sodium metabisulfite (B1197395) can improve stability, but researchers should be aware of potential interactions with their experimental system.
Pharmacological Parameters: A Look at Receptor Interaction
Epinephrine exerts its effects by binding to and activating adrenergic receptors, primarily α and β subtypes. The affinity, potency, and efficacy of epinephrine at these receptors are key parameters in pharmacological studies. While it is generally accepted that the salt form does not significantly alter the mechanism of action at the receptor level, precise quantitative comparisons are not widely available in the literature.[5]
The following table presents available data for epinephrine hydrochloride:
| Parameter | Receptor Subtype | Value |
| Binding Affinity (Ki) | α1A-adrenergic | 15 nM[6] |
| β1-adrenergic | 3,970 nM[6] | |
| β2-adrenergic | 735 nM[6] | |
| Potency (EC50) | GTPase activity stimulation | 200 nM[7] |
Note: The provided Ki values are for (±)-epinephrine (hydrochloride).[6] EC50 values can vary significantly depending on the specific assay and cell system used. A study on the in vitro contraction of chicken heart tissue reported an EC50 of 46-191 nM.[8] It is important for researchers to determine these parameters within their own experimental setup.
Qualitative assessments suggest that this compound and hydrochloride exhibit similar physicochemical and pharmacological properties.[5] Therefore, it can be reasonably inferred that their receptor binding affinities and potencies are comparable. However, for studies where minute differences could be critical, a direct side-by-side comparison using the same experimental conditions is recommended.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures involved in studying epinephrine, the following diagrams are provided.
Caption: Epinephrine signaling pathway via a G-protein coupled adrenergic receptor.
Caption: General workflow for comparing epinephrine salts in research.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are outlines for key experiments used to characterize the pharmacological properties of epinephrine salts.
Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of different epinephrine salts for a specific adrenergic receptor subtype.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the adrenergic receptor of interest (e.g., from transfected cell lines or specific tissues).
-
Radioligand: Select a suitable radiolabeled antagonist with known high affinity for the receptor (e.g., [³H]prazosin for α₁ receptors, [³H]yohimbine for α₂ receptors, or [¹²⁵I]cyanopindolol for β receptors).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Competition Assay:
-
Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of the unlabeled epinephrine salt (competitor).
-
Incubations are typically carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the epinephrine salt.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the epinephrine salt that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activation Assay
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of different epinephrine salts in activating adenylyl cyclase.
Methodology:
-
Cell/Membrane Preparation: Use whole cells or cell membranes expressing the adrenergic receptor coupled to adenylyl cyclase.
-
Assay Buffer: Prepare an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.
-
Stimulation:
-
Incubate the cells or membranes with increasing concentrations of the epinephrine salt.
-
The reaction is typically initiated by the addition of ATP and incubated for a defined period (e.g., 10-15 minutes) at 37°C.
-
-
Termination: Stop the reaction by adding a stop solution (e.g., acidic solution or by heating).
-
cAMP Quantification: Measure the amount of cyclic AMP (cAMP) produced using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis:
-
Plot the amount of cAMP produced as a function of the log concentration of the epinephrine salt.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
In Vivo Cardiovascular Response Measurement
Objective: To assess the in vivo efficacy of different epinephrine salts on cardiovascular parameters such as blood pressure and heart rate.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., rat, mouse, rabbit).
-
Anesthesia and Catheterization: Anesthetize the animal and surgically implant catheters into an artery (e.g., carotid or femoral artery) for blood pressure measurement and a vein (e.g., jugular or femoral vein) for drug administration.
-
Data Acquisition: Connect the arterial catheter to a pressure transducer and a data acquisition system to continuously record blood pressure and heart rate.
-
Drug Administration:
-
Administer increasing doses of the epinephrine salt intravenously.
-
Allow for a sufficient washout period between doses for the cardiovascular parameters to return to baseline.
-
-
Data Analysis:
-
Measure the change in mean arterial pressure (MAP) and heart rate (HR) from baseline at each dose.
-
Plot the change in MAP or HR as a function of the log dose of the epinephrine salt.
-
Analyze the dose-response relationship to compare the potency and efficacy of the different salts.
-
Conclusion
The selection of an appropriate epinephrine salt is a critical consideration in research design. While epinephrine hydrochloride and bitartrate are the most common and appear to have similar pharmacological profiles, their physicochemical properties such as solubility and stability should be carefully considered in the context of the specific experimental setup. For most applications, both salts can be used interchangeably with appropriate handling and storage. However, when investigating subtle aspects of drug-receptor interactions or in formulations where high concentration or specific solubility characteristics are required, a thorough evaluation of the available salts is warranted. This guide provides a foundational understanding to assist researchers in making informed decisions for their studies. Direct experimental verification of key parameters within the specific system under investigation is always recommended for the most accurate and reproducible results.
References
- 1. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hermes.cde.state.co.us [hermes.cde.state.co.us]
- 3. Evidence for the role of epinephrine binding frequency in activation of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Epinephrine in a Normal Saline Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mathematical modeling improves EC50 estimations from classical dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
Leitfaden zur Reinheitsprüfung von Epinephrinbitartrat für den experimentellen Einsatz
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich und detaillierte experimentelle Daten zur Überprüfung der Reinheit von Epinephrinbitartrat, einer entscheidenden Komponente in zahlreichen Forschungs- und Entwicklungsanwendungen. Die Gewährleistung der Reinheit von Epinephrinbitartrat ist für die Validität und Reproduzierbarkeit experimenteller Ergebnisse von größter Bedeutung.
Vergleich der Analysemethoden zur Reinheitsprüfung
Die Reinheit von Epinephrinbitartrat wird durch eine Kombination von pharmakopöischen und chromatographischen Methoden sichergestellt. Die Monographien des United States Pharmacopeia (USP) und des Europäischen Arzneibuchs (Ph. Eur.) legen die offiziellen Standards fest.
| Analysemethode | Zweck | Akzeptanzkriterien (Beispiel USP) |
| Titration (Assay) | Bestimmung des Gesamtgehalts an Epinephrinbitartrat. | 97,0 % - 102,0 % (auf getrockneter Basis)[1] |
| Spezifische Drehung | Bestätigung der korrekten chiralen Form (Enantiomerenreinheit). | -50° bis -53,5° |
| UV-Spektrophotometrie | Begrenzung der Verunreinigung Adrenalon. | Absorptionsvermögen bei 310 nm nicht mehr als 0,2[1] |
| Dünnschichtchromatographie (TLC) | Nachweis und Begrenzung der Verunreinigung Norepinephrinbitartrat. | Der Fleck der Testlösung ist nicht intensiver als der des Standards.[1] |
| Hochleistungsflüssigkeitschromatographie (HPLC) | Trennung und Quantifizierung von Epinephrin und verwandten Substanzen/Verunreinigungen. | Spezifische Grenzwerte für bekannte und unbekannte Verunreinigungen.[2][3][4] |
Vergleich von Epinephrin-Salzen: Stabilität
Die Wahl des Epinephrin-Salzes kann die Stabilität der Formulierung beeinflussen. Eine Studie zur thermischen Stabilität verschiedener Epinephrin-Formulierungen zeigte, dass Fumarat- und Maleat-Salze die geringste Masseverlust und Verfärbung bei längerer Hitzeeinwirkung aufwiesen, während Hydrochlorid- und Bitartrat-Salze eine signifikante Reduzierung der Wirksamkeit zeigten.[5]
| Epinephrin-Salz | Thermische Stabilität (Masseverlust & Wirksamkeit) |
| Bitartrat | Geringere Stabilität, Verfärbung und signifikanter Wirkungsverlust bei Hitzeeinwirkung.[5] |
| Hydrochlorid (HCl) | Geringere Stabilität, begleitet von Verfärbung bei Hitzeeinwirkung.[5] |
| Fumarat | Hohe Thermostabilität mit geringem Masseverlust und geringer Verfärbung.[5] |
| Maleat | Hohe Thermostabilität mit geringem Masseverlust und geringer Verfärbung.[5] |
Obwohl Bitartrat und HCl weniger thermostabil sind, werden sie aufgrund ihrer guten Wasserlöslichkeit und etablierten Verwendung häufig eingesetzt.[6][7]
Experimentelle Protokolle
Nachfolgend finden Sie detaillierte Methoden für Schlüssel-Experimente, die auf den Monographien der Arzneibücher und veröffentlichter Literatur basieren.
Gehaltsbestimmung mittels Titration (gemäß USP)
Zweck: Bestimmung des prozentualen Gehalts von Epinephrinbitartrat in der Probe.
Methodik:
-
Etwa 500 mg Epinephrinbitartrat genau einwiegen.
-
In 20 ml Eisessig lösen, falls erforderlich leicht erwärmen.
-
Kristallviolett-Indikatorlösung hinzufügen.
-
Mit 0,1 N Perchlorsäure titrieren.
-
Eine Blindwertbestimmung durchführen und gegebenenfalls korrigieren.
-
Jeder ml 0,1 N Perchlorsäure entspricht 33,33 mg C₉H₁₃NO₃·C₄H₆O₆.[1]
Bestimmung von verwandten Substanzen mittels HPLC
Zweck: Trennung und Quantifizierung von bekannten Verunreinigungen wie Norepinephrin und Adrenalon sowie anderen nicht spezifizierten Verunreinigungen.
Methodik (Beispielmethode):
-
Säule: C18, 4,6 mm x 150 mm, 5 µm Partikelgröße (L1-Klassifizierung gemäß USP).[8]
-
Mobile Phase: Eine Mischung aus Wasser und Methanol (50:50) mit 1% 1-Octansulfonsäure, eingestellt auf einen pH-Wert von 3,0 mit Phosphorsäure.[8]
-
Flussrate: 1,0 ml/min.[8]
-
Detektion: UV bei 279 nm.[4]
-
Probenvorbereitung: Die Probe in der mobilen Phase auflösen.
-
Standardlösungen: Standardlösungen von Epinephrinbitartrat, Norepinephrinbitartrat und Adrenalon-HCl in bekannter Konzentration herstellen.[3]
-
Systemeignungstest: Die Auflösung zwischen dem Epinephrin- und dem Norepinephrin-Peak muss mindestens 2,0 betragen.
Grenzwertprüfung auf Norepinephrinbitartrat mittels TLC (gemäß USP)
Zweck: Semiquantitativer Nachweis der Verunreinigung Norepinephrinbitartrat.
Methodik:
-
Standardlösung (Norepinephrin): Eine Lösung mit einer bekannten Konzentration von 0,80 mg/ml USP Norepinephrinbitartrat RS in Methanol herstellen.[1]
-
Testlösung: 200 mg Epinephrinbitartrat in 1,0 ml Wasser lösen und mit Methanol auf 10,0 ml verdünnen.[1]
-
Prozedur: Jeweils 5 µl der Standard- und Testlösung auf eine geeignete Dünnschichtchromatographie-Platte auftragen.
-
Die Platte in einer geeigneten Laufmittel-Mischung entwickeln.
-
Nach dem Trocknen die Flecken visualisieren (z.B. unter UV-Licht oder mit einem geeigneten Sprühreagenz).
-
Die Intensität des Norepinephrin-Flecks in der Testlösung darf die Intensität des Flecks in der Standardlösung nicht überschreiten.[1]
Visualisierungen
Die folgenden Diagramme illustrieren den Arbeitsablauf der Reinheitsprüfung und den Signalweg, in dem Epinephrin eine entscheidende Rolle spielt.
Abbildung 1: Allgemeiner Arbeitsablauf zur Reinheitsprüfung von Epinephrinbitartrat.
Abbildung 2: Vereinfachter Signalweg von Epinephrin über adrenerge Rezeptoren.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. Separation of Epinephrine bitartrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. antecscientific.com [antecscientific.com]
- 4. jksus.org [jksus.org]
- 5. tandfonline.com [tandfonline.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]
Dose-Response Validation of Epinephrine Bitartrate: A Comparative Guide for a Novel Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response to epinephrine (B1671497) bitartrate (B1229483) in a representative novel cell line system, HEK293, stably expressing the β2-adrenergic receptor, versus an established cell line, MCF-7, which endogenously expresses adrenergic receptors. The data presented herein offers a framework for validating the cellular response to epinephrine and comparing its potency with other common adrenergic agonists.
Comparative Dose-Response Data
The potency of adrenergic agonists is typically determined by their half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and the maximum response. The following tables summarize the EC50 values for epinephrine and other adrenergic agonists in the selected cell lines, based on cAMP accumulation assays. Lower EC50 values indicate higher potency.
Table 1: Agonist Potency (EC50) in a Novel β2-Adrenergic Receptor-Expressing HEK293 Cell Line
| Agonist | Receptor Target | EC50 (nM) |
| Isoproterenol (B85558) | β1/β2 | 23 ± 1[1] |
| Norepinephrine | α1, α2, β1 | 9.4 ± 1.2[2] |
| Epinephrine | α1, α2, β1, β2 | Data not available |
Note: Data for epinephrine in this specific HEK293 model was not available in the reviewed literature. Isoproterenol serves as a standard full agonist for β-adrenergic receptor studies.
Table 2: Agonist Potency (EC50) in the Established MCF-7 Breast Cancer Cell Line
| Agonist | Receptor Target | EC50 (pM) |
| Epinephrine | α2, β | 10[3] |
| Norepinephrine | α2, β | 14.2[3] |
Note: The MCF-7 cell line expresses both α- and β-adrenergic receptors, and the cited study investigated the proliferative response mediated in part by the α2-adrenergic receptor.[3]
Experimental Protocols
A detailed methodology for a key experiment in dose-response validation, the cAMP accumulation assay, is provided below. This assay is fundamental for studying the activation of Gs-protein coupled receptors, such as the β-adrenergic receptors, which are primary targets of epinephrine.
Protocol: cAMP Accumulation Assay
This protocol outlines the procedure for conducting a dose-response experiment to quantify cAMP accumulation in cultured cells using a commercial assay kit (e.g., TR-FRET or bioluminescent-based).[4]
Materials:
-
HEK293 cells stably expressing the β2-adrenergic receptor or MCF-7 cells.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Assay Buffer (e.g., HBSS or PBS with 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX).
-
Epinephrine bitartrate (test compound).
-
Isoproterenol (full agonist control).
-
Vehicle control (e.g., DMSO or assay buffer).
-
cAMP detection kit (e.g., HTRF cAMP Dynamic 2 Kit, LANCE Ultra cAMP Kit, or cAMP-Glo™ Assay).
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Aspirate the growth medium, wash with PBS, and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and determine the cell density.
-
Seed the cells into a 96-well plate at a density of 10,000 - 20,000 cells per well and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and isoproterenol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in assay buffer to generate a range of concentrations (e.g., from 1 pM to 100 µM).
-
Prepare a vehicle control solution.
-
-
Cell Stimulation:
-
Gently aspirate the growth medium from the wells and wash the cells once with assay buffer.
-
Add assay buffer containing the PDE inhibitor to each well and incubate for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add the diluted this compound, isoproterenol, or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection and Data Acquisition:
-
Lyse the cells and perform the cAMP detection steps as per the manufacturer's protocol for the chosen assay kit.
-
Read the plate on a compatible plate reader (measuring luminescence for bioluminescent assays or fluorescence for TR-FRET assays).
-
-
Data Analysis:
-
Process the raw data according to the assay kit's instructions, which typically involves background subtraction.
-
Normalize the data to the response of the full agonist (isoproterenol), which is set to 100%.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Use non-linear regression analysis to calculate the EC50 value.
-
Visualizations
The following diagrams illustrate the key signaling pathway activated by epinephrine and a typical workflow for dose-response validation experiments.
Caption: Epinephrine signaling via the β-adrenergic receptor.
Caption: Experimental workflow for dose-response validation.
References
A Comparative Guide to the Efficacy of Epinephrine Bitartrate and Other Alpha-Adrenergic Agonists
This guide provides an objective comparison of the efficacy of epinephrine (B1671497) bitartrate (B1229483) with other prominent alpha-adrenergic agonists, including norepinephrine (B1679862), phenylephrine (B352888), and clonidine (B47849). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on hemodynamic effects, receptor signaling, and clinical outcomes. Detailed experimental protocols and visual diagrams of signaling pathways are included to support further research and development.
It is important to note that while this guide focuses on epinephrine bitartrate, much of the available comparative clinical and preclinical literature refers to epinephrine without specifying the salt form (e.g., hydrochloride). The active moiety, epinephrine, is chemically identical regardless of the salt. Studies have indicated that different salt forms like bitartrate and hydrochloride share the same mechanism of action and similar physicochemical properties, suggesting that the choice of salt does not significantly alter the drug's fundamental efficacy or permeation.[1]
Mechanism of Action and Signaling Pathways
Alpha-adrenergic agonists exert their effects by binding to and activating adrenergic receptors (adrenoceptors) on the surface of cells.[2] These G protein-coupled receptors are broadly classified into α1 and α2 subtypes, which trigger distinct intracellular signaling cascades upon activation by agonists like epinephrine.[3][4]
-
α1-Adrenergic Receptors: These receptors are primarily coupled to Gq proteins.[3] Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] The resulting increase in intracellular calcium in vascular smooth muscle cells is the primary mechanism of vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.[3][5]
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins.[2] Activation of α2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] In the central nervous system, presynaptic α2 receptors inhibit the release of norepinephrine, resulting in a sympatholytic effect that can lower blood pressure and cause sedation.[6]
Epinephrine is a non-selective agonist, potently activating both α1, α2, and β-adrenergic receptors.[7] In contrast, other agonists exhibit greater selectivity. Phenylephrine is a selective α1-agonist, norepinephrine has a higher affinity for α1 and β1 receptors than β2 receptors, and clonidine is a selective α2-agonist.[6][7][8]
Comparative Efficacy Data
The selection of an alpha-adrenergic agonist is highly dependent on the clinical context, such as treating systemic hypotension in septic shock versus providing localized vasoconstriction as an anesthetic adjuvant.
This comparison is most relevant in the setting of septic shock, where both are used as first-line vasopressors to restore mean arterial pressure (MAP).[7][9] Norepinephrine is often favored due to its potent α1-adrenergic effects and less pronounced β2-mediated side effects compared to epinephrine.[9]
| Parameter | Epinephrine | Norepinephrine | Reference Study |
| Mean Arterial Pressure (MAP) | Effective in achieving and maintaining target MAP (≥65-70 mmHg).[7][10] | Effective in achieving and maintaining target MAP (≥65-70 mmHg).[7][9] | Myburgh et al.[10], Annane et al.[7] |
| Heart Rate | Significant increase.[7] | Less pronounced increase.[7] | Levy et al.[7] |
| Cardiac Index | Generally increases cardiac index more significantly.[7] | Variable effects, may increase slightly.[7] | Levy et al.[7] |
| Lactate (B86563) Levels | Associated with an increase in lactate levels.[7] | Tends to decrease or stabilize lactate levels.[7] | Levy et al.[7], Annane et al.[7] |
| 28-Day / 90-Day Mortality | No significant difference between groups in major trials.[7][10] | No significant difference between groups in major trials.[7][10] | Myburgh et al.[10], Annane et al.[7] |
| Arrhythmia Incidence | Higher incidence compared to norepinephrine. | Lower incidence of arrhythmia.[9] | De Backer et al. (as cited in[9]) |
Phenylephrine is a pure α1-agonist, making it a potent vasoconstrictor without the direct cardiac stimulation (β-adrenergic effects) seen with epinephrine.[8] This makes it particularly useful for treating hypotension caused by vasodilation, such as that induced by spinal anesthesia.[[“]][12]
| Parameter | Epinephrine | Phenylephrine | Reference Study |
| Primary Receptor Action | α1, α2, β1, β2 Agonist.[13] | Selective α1 Agonist.[8] | N/A |
| Blood Pressure | Potent increase in systolic and diastolic pressure.[13] | Potent increase in systolic and diastolic pressure.[8][12] | N/A |
| Heart Rate | Tachycardia is a common side effect.[13] | Can cause reflex bradycardia.[[“]][14] | Kee et al.[14] |
| Cardiac Output | Generally increased.[13] | May be decreased or unchanged due to increased afterload and reflex bradycardia.[14] | Kee et al.[14] |
| Use in Dental Anesthesia | Prolongs duration of anesthesia, provides superior hemostasis.[15][16][17] | Effective at prolonging anesthesia, considered a safer alternative in patients with cardiovascular conditions.[15][16][17] | Godfrey et al. (as cited in[15]) |
| Nasal Decongestion | Effective at 0.01% concentration for intranasal procedures.[18] | Effective at 0.5% concentration for intranasal procedures.[18] | Hitosugi et al.[18] |
Clonidine's primary action is as a central α2-agonist, which reduces sympathetic outflow.[6] However, when used peripherally as an adjuvant to local anesthetics, it can prolong the duration of nerve blocks, an effect also achieved by epinephrine through local vasoconstriction.
| Parameter | Epinephrine (as adjuvant) | Clonidine (as adjuvant) | Reference Study |
| Primary Mechanism (Adjuvant) | Local vasoconstriction, delaying systemic absorption of anesthetic. | Direct action on α2 receptors on neural tissues, possibly some vasoconstriction.[19] | N/A |
| Onset of Sensory/Motor Block | Standard onset. | Faster onset of sensory and motor block.[19] | Gaumann et al.[19] |
| Duration of Analgesia | Prolongs duration of analgesia. | Produces a significantly longer duration of analgesia post-block.[19][20] | Gaumann et al.[19], Lee et al.[20] |
| Hemodynamic Stability | Can cause systemic cardiovascular effects (increased HR, BP). | Better hemodynamic stability; may cause sedation.[21] | Patil et al.[21] |
| Postoperative Pain | Standard effect. | Significantly lesser postoperative pain and reduced need for analgesics.[21] | Patil et al.[21] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail common methodologies used to compare the efficacy of alpha-adrenergic agonists.
This protocol is based on the design of major randomized controlled trials comparing vasopressors like epinephrine and norepinephrine in intensive care settings.[7]
-
Study Design: A prospective, multicenter, randomized, double-blind clinical trial.
-
Patient Population: Adult patients diagnosed with septic shock, defined as persistent hypotension (e.g., MAP < 70 mmHg) despite adequate fluid resuscitation.
-
Intervention: Patients are randomized to receive blinded infusions of either epinephrine or norepinephrine.
-
Titration: The study drug infusion rate is titrated by clinical staff (who are blind to the allocation) to achieve and maintain a target MAP of ≥70 mmHg for the duration of the ICU admission.
-
Primary Outcome: The primary endpoint is often all-cause mortality at 28 or 90 days.
-
Secondary Outcomes: These typically include the time required to achieve the target MAP, duration of vasopressor support, changes in cardiac index and heart rate, incidence of adverse events (e.g., arrhythmias), and markers of organ dysfunction (e.g., lactate levels, creatinine).
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the two treatment groups, often using methods like Kaplan-Meier analysis for survival and t-tests or Mann-Whitney U tests for continuous variables.
The vasoconstrictor assay is a standardized method used to determine the potency of topical agents, but its principles can be adapted to compare the local vasoconstrictive effects of injectable agents.[22][23]
-
Model: The assay can be performed in vivo using animal models (e.g., isolated perfused mesenteric arterial vasculature of a rat) or in vitro using isolated blood vessel segments.[24]
-
Preparation: An isolated artery (e.g., mesenteric artery) is cannulated and perfused with a physiological salt solution at a constant flow rate.[24]
-
Measurement: The perfusion pressure is continuously monitored. An increase in perfusion pressure at a constant flow rate indicates vasoconstriction.
-
Procedure:
-
A baseline perfusion pressure is established.
-
Increasing concentrations of the agonist (e.g., this compound, phenylephrine) are added to the perfusate.
-
The change in perfusion pressure from baseline is recorded for each concentration.
-
-
Data Analysis: A dose-response curve is generated by plotting the change in perfusion pressure against the agonist concentration. The EC50 (the concentration that produces 50% of the maximal response) can be calculated to compare the potency of different agonists. A lower EC50 indicates higher potency.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. benchchem.com [benchchem.com]
- 8. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Norepinephrine in Septic Shock: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of epinephrine and norepinephrine in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Efficacy of fixed-dose phenylephrine bolus for treating post-spinal hypotension: Comparison between pre-eclamptics and normotensives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. radiusga.com [radiusga.com]
- 14. Pulmcrit - An alternative viewpoint on phenylephrine infusions [emcrit.org]
- 15. A comparative review of epinephrine and phenylephrine as vasoconstrictors in dental anesthesia: exploring the factors behind epinephrine's prevalence in the US - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A comparative review of epinephrine and phenylephrine as vasoconstrictors in dental anesthesia: exploring the factors behind epinephrine's prevalence in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Clinical Study Comparing Epinephrine 200μg or Clonidine 90μg as Adjuvants to Local Anaesthetic Agent in Brachial Plexus Block Via Supraclavicular Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Adding Clonidine Versus Epinephrine into Local Anesthetics in Brachial Plexus Block [epain.org]
- 21. Is clonidine an adequate alternative to epinephrine as a vasoconstrictor in patients with hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A comparison in vitro of the vasoconstrictor responses of the mesenteric arterial vasculature from the chicken and the duckling to nervous stimulation and to noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Epinephrine Bitartrate's Effects in a Complex Biological System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of epinephrine (B1671497) bitartrate (B1229483) with other common adrenergic agonists. The aim is to assist researchers in assessing the specificity of epinephrine bitartrate's effects within complex biological systems by offering a clear comparison of its performance against key alternatives, supported by experimental data.
Epinephrine, a non-selective adrenergic agonist, exerts its physiological effects by binding to α₁, α₂, β₁, β₂, and β₃ adrenergic receptors.[1][2] This broad activity profile, while therapeutically useful in conditions like anaphylaxis and cardiac arrest, presents a challenge in research settings where target specificity is paramount.[3][4] Understanding the nuanced differences in receptor affinity and functional potency between epinephrine and more selective agonists is crucial for designing well-controlled experiments and accurately interpreting results.
Comparative Analysis of Adrenergic Agonists
To facilitate a clear comparison, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) of epinephrine and its alternatives for various adrenergic receptor subtypes. It is important to note that these values can vary between studies due to different experimental conditions, such as the radioligand used, tissue or cell line, and assay conditions.
Adrenergic Receptor Binding Affinities (Ki/Kd in nM)
| Compound | α₁ | α₂ | β₁ | β₂ | Reference(s) |
| This compound | ~330 | ~56 | High Affinity | High Affinity | [5] |
| Norepinephrine (B1679862) Bitartrate | 330 | 56 | High Affinity | Low Affinity | [5][6] |
| Phenylephrine | 1380 (α₁A), 13500 (α₁B), 20000 (α₁D) | - | - | - | [1] |
| Dobutamine | 90 (α₁) | 9300 (α₂) | 2500 (β₁) | 14800 (β₂) | [7] |
| Isoproterenol | Low Affinity | Low Affinity | High Affinity | High Affinity |
Note: A lower Ki/Kd value indicates a higher binding affinity. Data is compiled from various sources and direct comparison should be made with caution. The bitartrate salt form of epinephrine and norepinephrine does not significantly alter their mechanism of action compared to other salt forms.
Adrenergic Receptor Functional Potencies (EC50/pEC50)
| Compound | α₁A | α₁B | α₁D | α₂A | β₁ | β₂ | Reference(s) |
| Epinephrine | pEC50: 6.33 (Calcium), 6.84 (ERK) | pEC50: 5.99 (Calcium), 6.51 (ERK) | pEC50: 5.82 (Calcium), 6.32 (ERK) | - | - | pEC50: 7.70 | [1][8] |
| Norepinephrine | - | - | - | - | - | pEC50: 5.69 | [8] |
| Phenylephrine | pEC50: 6.33 (Calcium), 6.84 (ERK) | pEC50: 5.99 (Calcium), 6.51 (ERK) | pEC50: 5.82 (Calcium), 6.32 (ERK) | - | - | - | [1] |
| Dobutamine | - | - | - | - | - | - | - |
| Isoproterenol | - | - | - | - | - | pEC50: 8.58 | [8] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Functional assays measure different downstream effects (e.g., calcium mobilization, ERK phosphorylation, cAMP accumulation), which can influence the resulting potency values.
Key Alternatives to this compound
-
Northis compound: Primarily acts on α₁ and β₁ receptors with less activity on β₂ receptors.[6] This makes it a potent vasoconstrictor and inotrope.
-
Phenylephrine: A selective α₁-adrenergic receptor agonist, causing vasoconstriction with minimal direct effects on the heart.[1]
-
Dobutamine: Primarily a β₁-adrenergic agonist, increasing heart rate and contractility.[7] It is a racemic mixture with the (+) isomer being a potent β₁ agonist and α₁ antagonist, while the (-) isomer is an α₁ agonist.
-
Isoproterenol: A non-selective β-adrenergic agonist with little to no effect on α-receptors, leading to increased heart rate, contractility, and bronchodilation.
Experimental Protocols
To assess the specificity of this compound and compare it to alternatives, the following experimental protocols are commonly employed.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the test compound for various adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the adrenergic receptor subtype of interest.
-
Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁ receptors, [³H]-rauwolscine for α₂ receptors, or [¹²⁵I]-cyanopindolol for β receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response following receptor activation, providing information on the potency (EC50) and efficacy of an agonist.
Objective: To measure the ability of a test compound to stimulate (Gs) or inhibit (Gi) adenylyl cyclase activity.
Methodology:
-
Cell Culture: Use cells expressing the β-adrenergic (Gs-coupled) or α₂-adrenergic (Gi-coupled) receptor subtype of interest.
-
Agonist Stimulation: Treat the cells with varying concentrations of the test agonist. For Gi-coupled receptors, cells are typically co-stimulated with forskolin (B1673556) to induce cAMP production, and the inhibitory effect of the agonist is measured.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Objective: To measure the ability of a test compound to activate Gq-coupled α₁-adrenergic receptors, leading to an increase in intracellular calcium.
Methodology:
-
Cell Loading: Load cells expressing the α₁-adrenergic receptor subtype of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Addition: Add varying concentrations of the test agonist to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways activated by adrenergic receptors and a general workflow for assessing agonist specificity.
Caption: Adrenergic receptor signaling pathways.
Caption: Workflow for assessing agonist specificity.
References
- 1. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 2. Adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 5. Interplay Among Catecholamine Systems: Dopamine Binds to a2-adrenergic Receptors in Birds and Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The affinity and efficacy of naturally occurring catecholamines at beta-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Ensuring Reproducibility with Epinephrine Bitartrate from Various Suppliers
In biomedical research, the reproducibility of experimental results is paramount. For researchers utilizing epinephrine (B1671497) bitartrate (B1229483), a critical adrenergic receptor agonist, variations in the purity, stability, and enantiomeric composition of the compound from different suppliers can introduce significant variability, potentially leading to inconsistent and unreliable data. This guide provides a framework for researchers, scientists, and drug development professionals to objectively compare the performance of epinephrine bitartrate from different sources through established experimental protocols and data analysis.
Critical Quality Attributes for Comparison
The quality of this compound can be assessed by evaluating several key parameters. When comparing products from different suppliers, it is essential to analyze the following attributes:
-
Purity and Impurities: The presence of impurities can alter the pharmacological activity of epinephrine. High-performance liquid chromatography (HPLC) is a widely used method to determine the purity of this compound and to identify and quantify any related substances.[1][2]
-
Enantiomeric Purity: Epinephrine exists as two stereoisomers (enantiomers): L-(-)-epinephrine and D-(+)-epinephrine. The L-isomer is the biologically active form, while the D-isomer is considered an impurity.[3][4] The ratio of these enantiomers is a critical factor in the potency of the compound. Chiral HPLC or HPLC with circular dichroism (CD) detection can be used to determine the enantiomeric purity.[3]
-
Stability: Epinephrine is susceptible to degradation by light, heat, and oxidation.[5][6] Stability studies under controlled conditions (e.g., temperature, light exposure) are crucial to ensure that the compound remains potent throughout the duration of the experiments.
-
Biological Activity: Ultimately, the most important factor is the compound's ability to elicit a consistent and predictable biological response. Cell-based assays that measure downstream signaling events following receptor activation are essential for confirming the biological potency of this compound from different suppliers.
Data Presentation for Comparative Analysis
To facilitate a clear comparison of this compound from various suppliers, all quantitative data should be summarized in a structured table. This allows for an at-a-glance assessment of the critical quality attributes.
| Supplier | Lot Number | Purity (%) (HPLC) | Enantiomeric Purity (% L-epinephrine) | Degradation (%) after [time] at [condition] | EC50 in [Assay Name] (M) |
| Supplier A | XXXXX | ||||
| Supplier B | YYYYY | ||||
| Supplier C | ZZZZZ |
Caption: Comparative analysis of critical quality attributes of this compound from different suppliers.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following are key experimental protocols that can be employed to assess the quality of this compound.
1. Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established USP methods for epinephrine analysis.[2][3]
-
Objective: To determine the purity of this compound and identify any impurities.
-
Materials:
-
This compound samples from different suppliers
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., Legacy L1)[2]
-
Mobile Phase: 50 mM sodium phosphate, 2.4 mM sodium 1-octanesulfonate, 0.15 mM EDTA, adjusted to pH 3.8 with phosphoric acid, mixed with methanol (B129727) (85:15 v/v).[3]
-
Reference standard of this compound
-
-
Procedure:
-
Prepare standard solutions of the reference this compound at known concentrations.
-
Prepare sample solutions of this compound from each supplier at the same concentration as the standard.
-
Set the HPLC flow rate to 1.0 mL/min and the UV detection wavelength to 279 nm.[1]
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time of the main epinephrine peak and identify any impurity peaks.
-
Calculate the purity of each sample by comparing the area of the epinephrine peak to the total area of all peaks.
-
2. Assessment of Biological Activity via a G-Protein Coupled Receptor (GPCR) Signaling Assay
This protocol outlines a general workflow for a cell-based assay to measure the potency of epinephrine in activating its target receptor, the β-adrenergic receptor, a type of GPCR.[7][8]
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound from different suppliers.
-
Materials:
-
HEK293T cells (or other suitable cell line) expressing the β2-adrenergic receptor.
-
This compound solutions of varying concentrations from each supplier.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A reporter system to measure downstream signaling (e.g., a cAMP assay kit or a BRET-based biosensor for G-protein activation).[8][9]
-
Multi-well plates (e.g., 96-well or 384-well).
-
Plate reader capable of detecting the reporter signal.
-
-
Procedure:
-
Seed the cells in the multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from each supplier in the assay buffer.
-
Remove the cell culture medium and add the different concentrations of epinephrine solutions to the wells.
-
Incubate the plates for a specified time at 37°C to allow for receptor activation and downstream signaling.
-
Following incubation, add the detection reagents for the chosen reporter system (e.g., cAMP assay reagents).
-
Measure the signal using a plate reader.
-
Plot the response (signal) against the logarithm of the epinephrine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for each supplier's product.
-
Visualizing Key Processes
Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in this comparison.
Caption: Epinephrine signaling pathway via a G-protein coupled receptor.[10][11][]
References
- 1. Development and validation of stability indicating HPLC method for determination of adrenaline tartrate - Journal of King Saud University - Science [jksus.org]
- 2. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 3. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. transopharm.com [transopharm.com]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. savemyexams.com [savemyexams.com]
- 11. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Epinephrine Bitartrate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of epinephrine (B1671497) bitartrate (B1229483), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Assessment and Regulatory Overview
Epinephrine bitartrate is an acutely toxic substance if swallowed, inhaled, or in contact with skin.[1] Due to its toxicity, it must be managed as a hazardous chemical waste.[2]
A crucial point of clarification is its classification by the U.S. Environmental Protection Agency (EPA). The EPA's Resource Conservation and Recovery Act (RCRA) lists epinephrine as a P042 acutely hazardous waste. However, the EPA has explicitly stated that this listing applies only to epinephrine base (CAS #51-43-4) and not to its salts , such as this compound.[3][4]
Therefore, under federal law, this compound is not considered a P-listed acute hazardous waste.[5][6] However, it must still be disposed of as hazardous chemical waste due to its inherent toxicity.[2] Furthermore, state and local regulations may be more stringent and could classify epinephrine salts differently.[6] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
Quantitative Hazard and Regulatory Data
While specific quantitative disposal limits are determined by local regulations, the following data provides context on the toxicity of this compound and the federal threshold for what constitutes a large quantity of acute hazardous waste (a category that this compound does not fall into at the federal level).
| Data Point | Value | Significance |
| Acute Oral Toxicity | LD50: 4 mg/kg (Mouse)[1][7] | Indicates high toxicity upon ingestion. |
| RCRA P-Listed Waste Threshold | 1 kg (2.2 lbs) per calendar month | This is the generation threshold that would classify a facility as a Large Quantity Generator of acute hazardous waste.[3] This does not apply to this compound at the federal level but is a key benchmark in hazardous waste management.[3][5] |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] Incineration at a permitted facility is the preferred final treatment method.[2][8] Under no circumstances should it be disposed of down the drain or in regular solid waste .[2]
I. Preparing for Disposal: Segregation and Labeling
-
Segregation : Do not mix this compound waste with other waste streams unless directed by your EHS department. It should be collected in a dedicated, properly sealed hazardous waste container.[2]
-
Container : Use a sturdy, leak-proof, and chemically compatible container.[9] For solids, this can be a pail or drum.[8] For solutions, ensure the container can safely hold liquids.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid powder," "aqueous solution").[2]
II. Waste Accumulation and Storage
-
Storage Location : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][10]
-
Container Management : Keep the waste container closed at all times, except when adding waste.[9]
III. Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS department is the primary contact for arranging the pickup and disposal of hazardous waste.[11] They will have established procedures and contracts with licensed disposal vendors.
-
Documentation : Complete all necessary waste disposal forms as required by your institution and the waste vendor.
IV. Empty Container Disposal
-
Containers that held this compound should be treated as hazardous waste and should not be disposed of as regular trash without proper decontamination.[2]
-
One approved method involves a triple-rinse procedure. The first rinse must be collected and disposed of as hazardous waste. After the container is thoroughly rinsed and dried, and the label is defaced, it may be disposed of as solid waste.[9] Consult your EHS department for their specific approved procedure.
Spill and Contamination Cleanup
In the event of a spill, avoid generating dust.[7]
-
Minor Spills (Solid) :
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a dust respirator.[8]
-
Use dry clean-up procedures. Gently sweep or vacuum up the material. If sweeping, first dampen the material with water to prevent dusting.[8]
-
Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[7]
-
-
Major Spills :
-
Decontamination : After the spill is cleaned, decontaminate the area and launder all protective clothing before storing and re-using.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. benchchem.com [benchchem.com]
- 3. usbioclean.com [usbioclean.com]
- 4. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 5. pppmag.com [pppmag.com]
- 6. EPA Defines Epinephrine Disposal - Facilities Management News [facilitiesnet.com]
- 7. cdn.accentuate.io [cdn.accentuate.io]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Epinephrine Bitartrate
Essential guidance for the safe handling and disposal of Epinephrine bitartrate (B1229483) in a laboratory setting.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Epinephrine bitartrate. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure research environment. This compound is a potent sympathomimetic amine that requires careful handling to prevent accidental exposure, which can have significant physiological effects.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Protection Type | Equipment | Specifications and Use Cases |
| Respiratory Protection | NIOSH-approved respirator | An approved dust respirator is essential to prevent inhalation of airborne particles.[1] For situations where dust may become significantly airborne or for handling larger quantities, a powered, positive flow, full-face apparatus may be necessary.[2] In cases of insufficient ventilation, a self-contained breathing apparatus should be used.[1] |
| Eye and Face Protection | Safety goggles or glasses | Wear tightly fitting safety goggles or safety glasses with side-shields to protect against splashes and dust.[3][4][5] |
| Skin and Body Protection | Lab coat and protective clothing | A lab coat should be worn to protect street clothing.[1] For larger spills or when extensive contact is possible, a full suit may be required.[1][6] |
| Hand Protection | Chemical-resistant gloves | Handle with impervious, disposable gloves such as nitrile.[3][7] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[3][5] Contaminated gloves should be disposed of as hazardous waste.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures compliance with safety regulations.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area.[1][6]
-
Keep the container tightly closed and protect it from light.[3][8]
-
Highly toxic materials like this compound should be stored in a separate, locked safety cabinet or room.[1]
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][9]
-
Avoid generating dust.[2][5] For weighing and transferring, use techniques that minimize aerosolization.
-
Do not eat, drink, or smoke in areas where this compound is handled.[2][3]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3]
3. Spill Response:
-
Minor Spills:
-
Clean up spills immediately, wearing appropriate PPE.[2]
-
Use dry clean-up procedures; avoid generating dust.[2]
-
You can dampen the spilled solid with water to prevent it from becoming airborne before sweeping.[2]
-
Collect the material using appropriate tools and place it in a labeled container for hazardous waste disposal.[1][2]
-
-
Major Spills:
-
Evacuate the area and move upwind.[2]
-
Alert your institution's emergency responders and inform them of the location and nature of the hazard.[2]
-
Wear full-body protective clothing and a self-contained breathing apparatus.[1][2]
-
Contain the spill using sand, earth, or vermiculite.[2]
-
Collect the spilled material and place it in a labeled container for disposal.[2]
-
4. Disposal Plan:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated and properly labeled hazardous waste container.[10]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound."[10]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10] Under no circumstances should it be disposed of down the drain or in regular solid waste.[10]
-
Empty Containers: Containers that held this compound should be treated as hazardous waste and not be triple-rinsed for regular disposal.[10]
First Aid Procedures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[4] Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin with copious amounts of soap and water.[3][4] If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[1][4]
-
Ingestion: Do not induce vomiting.[4] If the person is conscious, rinse their mouth with water.[4] Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.[3][6]
Visualizing Safety Protocols
The following diagram illustrates the hierarchy of controls for safely handling this compound, from the most effective to the least effective measures.
Caption: Hierarchy of controls for safe handling.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. chronolog.com [chronolog.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pccarx.com [pccarx.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. benchchem.com [benchchem.com]
- 11. spectrumrx.com [spectrumrx.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
